trans-EKODE-(E)-Ib
Description
Structure
3D Structure
Properties
Molecular Formula |
C18H30O4 |
|---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
(E)-9-oxo-11-[(2S,3S)-3-pentyloxiran-2-yl]undec-10-enoic acid |
InChI |
InChI=1S/C18H30O4/c1-2-3-7-11-16-17(22-16)14-13-15(19)10-8-5-4-6-9-12-18(20)21/h13-14,16-17H,2-12H2,1H3,(H,20,21)/b14-13+/t16-,17-/m0/s1 |
InChI Key |
RCMABBHQYMBYKV-GAEQQSHZSA-N |
Isomeric SMILES |
CCCCC[C@H]1[C@@H](O1)/C=C/C(=O)CCCCCCCC(=O)O |
Canonical SMILES |
CCCCCC1C(O1)C=CC(=O)CCCCCCCC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Biological Activity of Epoxy-Keto-Octadecenoic Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epoxy-keto-octadecenoic acids (EKODEs) are a class of oxidized linoleic acid metabolites that are gaining significant interest in the scientific community. Formed through both enzymatic and non-enzymatic pathways, these lipid mediators have been implicated in a range of physiological and pathological processes, including inflammation, oxidative stress, and steroidogenesis. Their electrophilic nature allows them to interact with biological nucleophiles, thereby modulating cellular signaling and function. This technical guide provides an in-depth overview of the biological activities of EKODEs, with a focus on quantitative data, experimental protocols, and the underlying signaling pathways.
Data Presentation: Quantitative Effects of EKODEs
The biological activities of EKODEs are often concentration-dependent. This section summarizes the key quantitative data from published studies to provide a clear comparison of their effects.
| Biological Effect | EKODE Isomer | Concentration/Dose | Observed Effect | Cell/System | Reference |
| Aldosterone Secretion | 12,13-epoxy-9-keto-10(trans)-octadecenoic acid | 0.5 - 5 µmol/L | Stimulation | Rat adrenal cells | [1][2] |
| Aldosterone Secretion | 12,13-epoxy-9-keto-10(trans)-octadecenoic acid | > 5 µmol/L | Inhibition | Rat adrenal cells | [1][2] |
| Nrf2-ARE Pathway Activation | 12,13-epoxy-9-keto-10(trans)-octadecenoic acid | 10 µM | 15.1-fold induction of NQO1 mRNA | IMR-32 neuroblastoma cells | [3] |
| Inflammatory Response | Not specified | 300 nM | Increased JNK phosphorylation | HCT-116 and RAW 264.7 cells | |
| Inflammatory Response | Not specified | 300 nM | Increased gene expression of pro-inflammatory cytokines | HCT-116 and RAW 264.7 cells |
Core Signaling Pathways
EKODEs exert their biological effects by modulating several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these complex interactions.
Nrf2-ARE Signaling Pathway
EKODEs are potent activators of the Nrf2-ARE pathway, a critical cellular defense mechanism against oxidative stress.
PI3K/Akt Signaling Pathway
The activation of the Nrf2-ARE pathway by EKODEs is dependent on the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade.
Pro-inflammatory Signaling Pathways (JNK & NF-κB)
EKODEs can also promote inflammatory responses through the activation of the c-Jun N-terminal kinase (JNK) and Nuclear Factor-kappa B (NF-κB) pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of EKODE's biological activities.
Synthesis of Epoxy-Keto-Octadecenoic Acids (EKODEs) via Wittig Reaction
This protocol outlines a general synthetic route for preparing EKODE isomers.
Workflow Diagram
Materials:
-
Appropriate unsaturated aldehyde and phosphonium salt
-
Strong base (e.g., n-butyllithium)
-
Anhydrous solvent (e.g., THF)
-
Epoxidizing agent (e.g., m-CPBA)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
HPLC system with a C18 column
Procedure:
-
Phosphonium Ylide Formation:
-
Dissolve the phosphonium salt in anhydrous THF under an inert atmosphere (e.g., argon).
-
Cool the solution to -78°C.
-
Slowly add n-butyllithium and stir for 1 hour to form the ylide.
-
-
Wittig Reaction:
-
Slowly add the unsaturated aldehyde to the ylide solution at -78°C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with diethyl ether, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
-
Epoxidation:
-
Dissolve the crude product from the Wittig reaction in dichloromethane.
-
Add m-CPBA and stir at room temperature until the reaction is complete (monitor by TLC).
-
Wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate.
-
-
Purification:
-
Purify the crude EKODE by silica gel column chromatography.
-
Further purify the desired isomer by reverse-phase HPLC.
-
Nrf2-ARE Luciferase Reporter Assay
This assay is used to quantify the activation of the Nrf2-ARE pathway by EKODEs.
Workflow Diagram
Materials:
-
ARE-luciferase reporter plasmid
-
Renilla luciferase control plasmid
-
Transfection reagent
-
Cell culture medium and supplements
-
EKODE stock solution
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells (e.g., HepG2) in a 96-well plate and allow them to attach overnight.
-
Transfection: Co-transfect the cells with the ARE-luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of EKODE or vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 24 hours).
-
Cell Lysis and Luminescence Measurement:
-
Lyse the cells using the passive lysis buffer provided in the dual-luciferase reporter assay kit.
-
Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the kit's protocol.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Express the results as fold induction over the vehicle control.
Western Blot Analysis of PI3K/Akt Pathway Activation
This protocol is used to detect the phosphorylation of key proteins in the PI3K/Akt pathway upon EKODE treatment.
Workflow Diagram
Materials:
-
Cell culture reagents
-
EKODE stock solution
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with EKODE for the desired time, then lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Conclusion
Epoxy-keto-octadecenoic acids are emerging as a significant class of lipid mediators with diverse and potent biological activities. Their ability to modulate key signaling pathways involved in oxidative stress and inflammation highlights their potential as both biomarkers and therapeutic targets. The quantitative data and detailed experimental protocols provided in this guide are intended to facilitate further research into the complex roles of EKODEs in health and disease, ultimately paving the way for novel drug development strategies.
References
The Lipid Peroxidation Product trans-EKODE-(E)-Ib: A Technical Guide for Researchers
An in-depth examination of the formation, biological activity, and experimental analysis of a key marker of oxidative stress.
Introduction
trans-Epoxy-keto-octadecenoic acid, specifically the (E)-Ib isomer (trans-EKODE-(E)-Ib), is a biologically active lipid peroxidation product derived from the non-enzymatic oxidation of linoleic acid, the most abundant polyunsaturated fatty acid in human low-density lipoprotein (LDL).[1][2] Its presence and activity in biological systems are of significant interest to researchers in the fields of oxidative stress, cell signaling, and drug development due to its diverse and potent effects. This technical guide provides a comprehensive overview of this compound, including its chemical properties, biological functions, and detailed experimental protocols for its study.
Chemical and Physical Properties
This compound is characterized by a chemical formula of C18H30O4 and a molecular weight of 310.43 g/mol .[3] Also known as 12,13-epoxy-9-keto-10(trans)-Octadecenoic Acid, its structure features a trans double bond, a ketone group, and an epoxide ring, which contribute to its reactivity and biological activity.[3][4]
| Property | Value | Reference |
| Molecular Formula | C18H30O4 | |
| Molecular Weight | 310.43 g/mol | |
| Synonyms | 12,13-epoxy-9-keto-10(trans)-Octadecenoic Acid | |
| CAS Number | 478931-82-7 |
Biological Activity and Signaling Pathways
This compound exhibits a range of biological activities, primarily related to cellular stress responses and steroidogenesis.
Activation of the Antioxidant Response Element (ARE)
A key function of this compound is its ability to potently activate the Antioxidant Response Element (ARE), a critical regulatory element in the expression of numerous cytoprotective genes. This activation is mediated through the NRF2 (Nuclear factor erythroid 2-related factor 2) and PI3-kinase (Phosphoinositide 3-kinase) signaling pathways.
The proposed signaling cascade is as follows:
Quantitative Data on Biological Activity
| Biological Effect | Cell Type/System | Concentration | Observed Effect | Reference |
| ARE Activation | IMR-32 neuroblastoma cells | 10 µM | Potent activation (20- to 45-fold) | |
| IMR-32 neuroblastoma cells | 32 µM | Increased activation (110-fold), with some toxicity | ||
| Steroidogenesis | Rat adrenal cells | 1-5 µM | Stimulation of aldosterone and corticosterone synthesis | |
| Inflammation | In vivo (mice) | Not specified | Exacerbates colonic inflammation and tumorigenesis |
Reactivity with Nucleophiles
The electrophilic nature of this compound allows it to react with biological nucleophiles, most notably the thiol group of cysteine residues in proteins. This reaction proceeds via a rapid Michael addition followed by a slower epoxide ring opening, forming stable adducts. These protein adducts have been proposed as potential biomarkers for in vivo detection of inflammation and oxidative stress.
Experimental Protocols
Synthesis of this compound
The chemical synthesis of this compound can be achieved through a multi-step process, with a Wittig-type reaction being a key step. The following is a generalized workflow based on published methods.
A detailed, step-by-step protocol is outlined below:
-
Preparation of the Wittig Reagent:
-
Convert commercially available azelaic acid monomethyl ester to its corresponding acid chloride.
-
React the acid chloride with the ylide generated from the deprotonation of methyltriphenylphosphonium bromide using n-BuLi to form the Wittig reagent.
-
-
Epoxidation:
-
Perform an epoxidation reaction on commercially available 2-octenal.
-
-
Wittig Reaction and Isomer Separation:
-
Conduct a Wittig-type reaction between the prepared Wittig reagent and the epoxidized aldehyde. This will result in a mixture of cis and trans isomers.
-
Separate the this compound isomer from the cis isomer using preparative thin-layer chromatography (TLC).
-
-
Demethylation:
-
Perform a final demethylation step using a reagent such as lithium hydroxide (LiOH) to yield the final product, this compound.
-
Detection and Quantification of this compound Adducts
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
LC-MS/MS is a powerful technique for the sensitive and specific detection of this compound and its adducts in biological matrices.
-
Sample Preparation: Tissues or cells can be homogenized and extracted using organic solvents. For plasma samples, protein precipitation followed by liquid-liquid or solid-phase extraction is typically employed.
-
Chromatographic Separation: A reverse-phase C18 column is commonly used for separation. A typical mobile phase gradient might consist of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Mass Spectrometric Detection: Detection is performed in negative ion mode, monitoring for the precursor ion of this compound and its specific product ions. Multiple Reaction Monitoring (MRM) is used for quantification.
Immunochemical Detection:
Polyclonal antibodies raised against EKODE-cysteine adducts can be used for detection in techniques like Western blotting and ELISA.
-
Antigen Preparation: Synthesize EKODE-cysteine adducts and conjugate them to a carrier protein (e.g., KLH or BSA) to generate an immunogen.
-
Antibody Production: Immunize animals (e.g., rabbits) with the prepared antigen to generate polyclonal antibodies.
-
Western Blotting:
-
Separate proteins from cell lysates or tissue homogenates by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with the anti-EKODE-cysteine primary antibody.
-
Use a horseradish peroxidase (HRP)-conjugated secondary antibody for detection via chemiluminescence.
-
ARE-Luciferase Reporter Gene Assay
This assay is used to quantify the activation of the Antioxidant Response Element by this compound.
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., IMR-32 human neuroblastoma cells) in appropriate media.
-
Co-transfect the cells with a luciferase reporter plasmid containing multiple copies of the ARE consensus sequence and a control plasmid (e.g., β-galactosidase) for normalization.
-
-
Treatment:
-
Treat the transfected cells with varying concentrations of this compound (e.g., 0-50 µM) for a specified period (e.g., 24 hours).
-
-
Luciferase Assay:
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Measure β-galactosidase activity for normalization of transfection efficiency.
-
-
Data Analysis:
-
Express the results as fold induction of luciferase activity relative to a vehicle control.
-
Conclusion
This compound is a multifaceted lipid peroxidation product with significant implications for cellular signaling in the context of oxidative stress and inflammation. Its ability to activate the cytoprotective ARE pathway and its reactivity towards cellular nucleophiles make it a valuable biomarker and a subject of continued research. The experimental protocols and data presented in this guide provide a solid foundation for scientists and researchers to further investigate the roles of this compound in health and disease.
References
- 1. Activation of the antioxidant response element by specific oxidized metabolites of linoleic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 美国GlpBio - this compound | Cas# 478931-82-7 [glpbio.cn]
- 3. researchgate.net [researchgate.net]
- 4. The unique reactivity of EKODE lipid peroxidation products allows in vivo detection of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Mechanism of Action of trans-EKODE-(E)-Ib
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-EKODE-(E)-Ib, an epoxyketooctadecenoic acid, is a biologically active lipid peroxidation product derived from linoleic acid.[1] Arising from the nonenzymatic autooxidation of linoleic acid during oxidative stress, this molecule has garnered significant interest within the scientific community for its diverse biological activities.[1] Structurally, it is characterized by a trans carbon-carbon double bond positioned between a 9-keto group and a 12,13-epoxy group.[1] This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of this compound, with a focus on its role in cellular signaling pathways, its reactivity with biological nucleophiles, and its effects on steroidogenesis.
Core Mechanisms of Action
The biological effects of this compound are multifaceted, primarily revolving around its ability to modulate cellular stress responses, influence inflammatory pathways, and stimulate hormonal synthesis.
Activation of the Antioxidant Response Element (ARE) Pathway
A primary mechanism of action for this compound is the activation of the Antioxidant Response Element (ARE), a critical signaling pathway in cellular defense against oxidative stress.[1][2] This activation is mediated through the transcription factor NRF2 (Nuclear factor erythroid 2-related factor 2).
The activation of the ARE pathway by this compound is dependent on the Phosphoinositide 3-kinase (PI3K) signaling cascade. Inhibition of PI3K has been shown to attenuate the this compound-induced activation of the ARE. This suggests that this compound likely initiates a signaling cascade that involves PI3K, leading to the activation of NRF2 and its subsequent translocation to the nucleus to bind to the ARE.
A key downstream effect of ARE activation is the induction of cytoprotective genes, most notably NAD(P)H:quinone oxidoreductase 1 (NQO1). Treatment of neuronal cells with this compound leads to a significant increase in the expression of NQO1, a phase II detoxification enzyme that plays a crucial role in protecting cells from oxidative damage.
Signaling Pathway: this compound-mediated ARE Activation
Caption: this compound activates the PI3K/Akt pathway, leading to NRF2 release and ARE-mediated NQO1 expression.
Stimulation of Steroidogenesis
This compound has been shown to stimulate the synthesis of aldosterone and corticosterone in adrenal cells. This effect is observed at concentrations ranging from 1 to 5 µM and appears to be mediated by an increase in intracellular calcium levels. The precise mechanism by which this compound induces this calcium influx and subsequent steroid hormone production is an area of ongoing investigation.
Logical Relationship: Stimulation of Steroidogenesis
Caption: this compound stimulates aldosterone and corticosterone synthesis in adrenal cells via increased intracellular calcium.
Covalent Adduct Formation with Cysteine Residues
A key chemical feature of this compound is its electrophilic nature, which allows it to react with biological nucleophiles. Notably, it forms stable adducts with cysteine residues through a rapid Michael addition, followed by a slower epoxide opening. This unique reactivity has led to the development of antibodies that can specifically detect these EKODE-cysteine adducts, positioning them as potential biomarkers for oxidative stress and inflammation.
Experimental Workflow: EKODE-Cysteine Adduct Formation
Caption: Reaction mechanism of this compound with cysteine residues, forming a stable adduct.
Pro-inflammatory Signaling via the JNK Pathway
In addition to its cytoprotective and steroidogenic roles, there is evidence to suggest that this compound can also exert pro-inflammatory effects. This is mediated, at least in part, through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway. Treatment of cells with this compound has been shown to increase the phosphorylation of JNK, a key event in the activation of this inflammatory cascade.
Quantitative Data Summary
| Parameter | Effect of this compound | Cell Type/System | Concentration Range | Reference |
| ARE Activation | Induction of ARE-regulated genes | Neuronal cells | 1-10 µM | |
| NQO1 Expression | Increased mRNA and protein levels | IMR-32 cells | 1-10 µM | |
| Steroidogenesis | Stimulation of aldosterone and corticosterone synthesis | Adrenal cells | 1-5 µM | |
| JNK Activation | Increased JNK phosphorylation | HCT-116 and RAW 264.7 cells | 300 nM | |
| Cysteine Adduct Formation | Rapid Michael addition followed by slow epoxide opening | In vitro reaction with N-acetyl-cysteine-methyl ester | 10 µM EKODE, 100 µM NAC-Me |
Experimental Protocols
Preparation of EKODE-Cysteine Adducts
-
Dissolve 140 mg (0.452 mmol) of this compound in 1 mL of 20% acetonitrile in PBS buffer (pH 7.4).
-
Add 85.6 mg (0.484 mmol) of N-acetyl-L-cysteine methyl ester to the solution.
-
Stir the reaction mixture at room temperature overnight.
-
Extract the reaction mixture three times with 5 mL of ethyl acetate.
-
Combine the organic layers, dry over sodium sulfate, and filter to obtain the adduct.
Kinetic Studies of the Reaction with N-Acetyl-Cysteine-Methyl Ester
-
Prepare solutions of 10 µM this compound and 100 µM N-acetyl-cysteine-methyl ester in PBS containing 20% acetonitrile.
-
Monitor the reaction in real-time by measuring the change in absorbance at 234 nm using UV spectroscopy. This wavelength corresponds to the α,β-unsaturated ketone chromophore in this compound.
-
Observe the initial rapid decrease in absorbance, indicating Michael addition, followed by a slower recovery, corresponding to the epoxide opening.
Western Blot Analysis for JNK Phosphorylation (General Protocol adapted from)
-
Culture HCT-116 or RAW 264.7 cells to 70-80% confluency.
-
Treat cells with 300 nM this compound for various time points (e.g., 5, 15, 30 minutes).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-JNK and total JNK overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities and normalize phospho-JNK levels to total JNK.
Conclusion
This compound is a lipid peroxidation product with a complex and multifaceted mechanism of action. It plays a dual role in cellular processes, acting as both a trigger for cytoprotective pathways through ARE/NRF2 activation and as a potential mediator of pro-inflammatory responses via the JNK pathway. Its ability to stimulate steroidogenesis highlights its influence on endocrine function. The unique reactivity of this compound with cysteine residues not only contributes to its biological effects but also presents an opportunity for the development of novel biomarkers for inflammatory diseases. Further research is warranted to fully elucidate the intricate signaling networks modulated by this intriguing bioactive lipid and to explore its therapeutic potential.
References
An In-depth Technical Guide to the Linoleic Acid Oxidation Pathways to Epoxy-Keto-Octadecadienoic Acids (EKODEs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epoxy-keto-octadecadienoic acids (EKODEs) are a class of oxidized linoleic acid metabolites that have garnered significant interest due to their potent biological activities.[1][2] These molecules are formed in vivo and in vitro through both enzymatic and non-enzymatic free radical-initiated mechanisms.[1][2][3] As electrophilic species, EKODEs can covalently modify proteins, particularly at histidine and cysteine residues, thereby influencing cellular signaling pathways and contributing to the pathophysiology of various diseases, especially those with an inflammatory component. This technical guide provides a comprehensive overview of the core pathways of EKODE formation from linoleic acid, details on their structure and analysis, and insights into their biological significance.
Pathways of EKODE Formation
The oxidation of linoleic acid to EKODEs can proceed through two primary routes: enzymatic pathways, primarily mediated by lipoxygenases (LOX) and cytochrome P450 (CYP) enzymes, and non-enzymatic autoxidation.
Enzymatic Pathways
1. Lipoxygenase (LOX) Pathway:
The lipoxygenase pathway is a major route for the formation of specific EKODE isomers. The initial and rate-limiting step is the insertion of molecular oxygen into linoleic acid to form a hydroperoxide intermediate.
-
Step 1: Hydroperoxide Formation: 15-lipoxygenase (15-LOX) catalyzes the oxidation of linoleic acid to 13(S)-hydroperoxyoctadecadienoic acid (13-HpODE). This reaction involves the abstraction of a hydrogen atom from the C-11 position, followed by the stereospecific insertion of oxygen at C-13.
-
Step 2: Conversion to EKODEs: The unstable 13-HpODE can then be enzymatically converted to various downstream products, including EKODEs. For instance, the formation of trans-EKODE-(E)-Ib and cis-EKODE-(E)-Ib has been observed from the decomposition of 13-HPODE.
2. Cytochrome P450 (CYP) Pathway:
Cytochrome P450 epoxygenases are another critical enzymatic system involved in the metabolism of polyunsaturated fatty acids, including linoleic acid, leading to the formation of epoxy fatty acids.
-
Step 1: Epoxidation: CYP enzymes, such as those from the CYP2C and CYP2J families, can directly epoxidize the double bonds of linoleic acid to form epoxyoctadecenoic acids (EpOMEs), such as 9,10-EpOME and 12,13-EpOME.
-
Step 2: Further Oxidation: These EpOMEs can then undergo further oxidation to introduce a ketone functionality, yielding EKODEs. This subsequent oxidation can also be mediated by CYP enzymes or other cellular oxidases.
Non-Enzymatic Pathway (Autoxidation)
In addition to enzymatic processes, EKODEs can be formed through non-enzymatic autoxidation, a free-radical-driven process. This pathway is particularly relevant under conditions of oxidative stress. The autoxidation of linoleic acid, often promoted by factors like metal ions (e.g., Fe(II)), generates a mixture of EKODE regio- and stereoisomers.
EKODE Isomers: Structure and Nomenclature
The complexity of linoleic acid oxidation gives rise to a variety of EKODE isomers. A proposed nomenclature system helps to classify these structures based on the position of the epoxy and ketone functionalities relative to the double bond. The two main families are designated as EKODE-(E)-I and EKODE-(E)-II, where (E) denotes the stereochemistry of the carbon-carbon double bond.
| Isomer | Systematic Name | Structure (Simplified) |
| trans-EKODE-(E)-Ia | (E)-12,13-epoxy-9-keto-10-octadecenoic acid | Ketone at C9, trans-epoxide at C12-13 |
| cis-EKODE-(E)-Ia | (Z)-12,13-epoxy-9-keto-10-octadecenoic acid | Ketone at C9, cis-epoxide at C12-13 |
| This compound | (E)-9,10-epoxy-13-keto-11-octadecenoic acid | Ketone at C13, trans-epoxide at C9-10 |
| cis-EKODE-(E)-Ib | (Z)-9,10-epoxy-13-keto-11-octadecenoic acid | Ketone at C13, cis-epoxide at C9-10 |
| trans-EKODE-(E)-IIa | (E)-11,12-epoxy-9-keto-13-octadecenoic acid | Ketone at C9, trans-epoxide at C11-12 |
| trans-EKODE-(E)-IIb | (E)-10,11-epoxy-13-keto-9-octadecenoic acid | Ketone at C13, trans-epoxide at C10-11 |
Quantitative Data on EKODE Formation
The yield and concentration of EKODEs can vary significantly depending on the oxidative conditions and the biological matrix.
| Parameter | Value/Range | Context | Reference |
| Plasma Concentration | 1 - 500 nM (mean ~50 nM) | Human plasma (24 subjects) | |
| Yield from Autoxidation | 4.1% (total of 6 isomers at 18h) | Fe(II)/ascorbic acid promoted | |
| trans-EKODE-(E)-Ia: 1.24% | |||
| This compound: 1.30% | |||
| cis-EKODE-(E)-Ia: 0.34% | |||
| cis-EKODE-(E)-Ib: 0.34% | |||
| trans-EKODE-(E)-IIa: 0.41% | |||
| trans-EKODE-(E)-IIb: 0.47% | |||
| Yield from 13-HPODE | This compound: 18% | Cysteine/FeCl₃ mediated | |
| cis-EKODE-(E)-Ib: 5% | decomposition | ||
| Cellular Levels | ~100% increase in EKODE-IIb-Cys adducts | M17 cells treated with 0.1 mM H₂O₂ for 24h | |
| Tissue Levels | >300% higher in middle-aged vs. young | Human brain tissue |
Experimental Protocols
Extraction of EKODEs from Biological Tissues
A modified Folch or Bligh and Dyer method is commonly used for the extraction of lipids, including EKODEs, from biological tissues.
Materials:
-
Tissue sample
-
Homogenizer
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Centrifuge
-
Nitrogen gas evaporator
Protocol:
-
Weigh the frozen tissue sample and homogenize in a 2:1 (v/v) mixture of chloroform:methanol. Use a sufficient volume of solvent to ensure complete immersion and disruption of the tissue.
-
After homogenization, add 0.2 volumes of 0.9% NaCl solution to the homogenate to induce phase separation.
-
Vortex the mixture thoroughly and centrifuge at a low speed (e.g., 2000 x g) for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids.
-
Evaporate the solvent under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol or acetonitrile) for LC-MS/MS analysis.
LC-MS/MS Analysis of EKODEs
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of EKODEs.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
LC Conditions (Example):
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with a low percentage of B, ramp up to a high percentage of B to elute the analytes, and then return to initial conditions for re-equilibration. A typical gradient might be: 0-2 min, 30% B; 2-15 min, 30-95% B; 15-18 min, 95% B; 18-20 min, 30% B.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
MS/MS Conditions (Example):
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Precursor and Product Ions: Specific m/z transitions for each EKODE isomer and internal standard need to be determined by direct infusion of standards. For example, for an EKODE with a molecular weight of 308.4 g/mol , the precursor ion [M-H]⁻ would be m/z 307.4. Product ions would be generated by collision-induced dissociation (CID).
Signaling Pathways and Biological Activities
EKODEs are biologically active molecules that can modulate various cellular processes. One of the key signaling pathways activated by EKODEs is the Nrf2-antioxidant response element (ARE) pathway.
EKODE-Induced Nrf2-ARE Signaling
EKODEs, acting as electrophiles, can induce the expression of cytoprotective genes through the activation of the Nrf2 transcription factor. This pathway is a critical cellular defense mechanism against oxidative stress. The activation of this pathway is also dependent on the PI3K/Akt signaling cascade.
Caption: EKODE-induced Nrf2-ARE signaling pathway.
Experimental Workflow and Logical Relationships
The study of EKODEs involves a logical workflow from their generation and extraction to their analysis and the investigation of their biological effects.
Caption: General experimental workflow for EKODE research.
Conclusion
The formation of EKODEs from linoleic acid represents a complex interplay of enzymatic and non-enzymatic oxidative processes. These reactive lipid species are not merely byproducts of oxidative stress but are now recognized as important signaling molecules. A thorough understanding of their formation pathways, isomeric diversity, and biological functions is crucial for researchers in the fields of lipidomics, cell signaling, and drug development. The methodologies outlined in this guide provide a framework for the accurate analysis of EKODEs, which will be instrumental in further elucidating their roles in health and disease.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of six epoxyketooctadecenoic acid (EKODE) isomers, their generation from nonenzymatic oxidation of linoleic acid, and their reactivity with imidazole nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The unique reactivity of EKODE lipid peroxidation products allows in vivo detection of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Characterization of EKODE Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, characterization, and biological significance of Epoxyketooctadecenoic Acid (EKODE) isomers. EKODEs are a class of lipid peroxidation products derived from linoleic acid that exhibit potent biological activities and are implicated in a range of physiological and pathological processes, including inflammation and oxidative stress. This document details the synthesis of various EKODE isomers, their reactivity, and their role in cellular signaling pathways, offering valuable insights for researchers in drug development and related scientific fields.
Introduction to EKODE Isomers
Epoxyketooctadecenoic acids (EKODEs) are formed in vivo and in vitro through a free radical mechanism from the oxidation of linoleic acid, a process that can be initiated by both enzymatic and non-enzymatic pathways.[1][2][3] These molecules have garnered significant interest due to their potent biological activities and their capacity to covalently modify proteins, particularly at histidine and cysteine residues.[1][2] The formation of these adducts, known as advanced lipoxidation end products (ALEs), can modulate cellular signaling pathways and serve as biomarkers for oxidative stress and inflammation.
Six notable EKODE isomers have been synthesized and characterized, categorized into two main series: EKODE-(E)-I and EKODE-(E)-II, distinguished by the position of the epoxy function relative to the enone moiety. The trans configuration of the carbon-carbon double bond is generally favored due to the free radical mechanism of formation from precursor hydroperoxides.
Quantitative Data Summary
The following tables summarize key quantitative data related to the synthesis and reactivity of EKODE isomers as reported in the literature.
Table 1: Synthesis Yields of EKODE Isomers
| Isomer | Precursor | Key Reaction Steps | Yield (%) |
| trans-EKODE-(E)-Ib | Purified 13-HPODE | Homolytic decomposition | 18 |
| cis-EKODE-(E)-Ib | Purified 13-HPODE | Homolytic decomposition | 5 |
| This compound | 2-octenal | Epoxidation, Wittig-type reaction, demethylation | 63 (from demethylation) |
| cis-EKODE-(E)-Ib | 2-octenal | Epoxidation, Wittig-type reaction, demethylation | 4 (from demethylation) |
Table 2: Kinetic Data for Reaction of EKODE Isomers with Imidazole Nucleophiles
| EKODE Isomer | Nucleophile | Conditions | Observations |
| Various | Imidazole | 50 mM sodium phosphate buffer (pH 7.4), 20% ethanol, 30 °C | The reactivity of different isomers with imidazole nucleophiles varies, with some showing significantly lower reactivity. |
| EKODE-(E)-I series | Imidazole | - | Forms conjugate addition adducts where the epoxide ring remains intact. |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and analysis of EKODE isomers.
Synthesis of trans- and cis-EKODE-(E)-Ib from 2-octenal
-
Epoxidation of 2-octenal: Commercially available 2-octenal is epoxidized using alkaline hydrogen peroxide (H₂O₂) to yield an α,β-epoxyaldehyde. This product is a mixture of major trans and minor cis isomers.
-
Wittig-type Reaction: The resulting epoxyaldehyde mixture is subjected to a Wittig-type reaction with a suitable phosphonium ylide to elongate the carbon chain, forming a mixture of methyl 13-oxo-9,10-(cis/trans)-epoxy-11(E)-octadecenoate.
-
Demethylation and Separation: The final step involves demethylation using lithium hydroxide (LiOH). The resulting trans- and cis-EKODE-(E)-Ib isomers are then separated using preparative thin-layer chromatography (TLC).
Generation and Detection of EKODE Isomers from Linoleic Acid Autoxidation
-
Induction of Autoxidation: Linoleic acid autoxidation is promoted by a system of iron(II) (Fe(II)) and ascorbic acid.
-
HPLC Analysis: The resulting mixture is analyzed by High-Performance Liquid Chromatography (HPLC).
-
Confirmation of Isomers: The presence of the six synthesized EKODE isomers in the autoxidation mixture is confirmed by spiking the samples with the authentic, synthesized standards and observing the co-elution.
Immunochemical Detection of EKODE-Cysteine Adducts
-
Cell Culture and Treatment: Human neuroblastoma cells (M17) are treated with varying concentrations of hydrogen peroxide (H₂O₂) for 24 hours to induce oxidative stress.
-
Protein Extraction: Cell lysates are prepared from the treated and control cells.
-
Western Blot Analysis: The cell lysates are analyzed by Western blot using polyclonal antibodies specifically raised against EKODE-cysteine adducts. This allows for the detection and quantification of EKODE-modified proteins.
Signaling Pathways and Logical Relationships
EKODEs have been shown to modulate specific cellular signaling pathways, primarily related to the oxidative stress response.
Activation of the Antioxidant Response Element (ARE) Pathway
EKODEs, specifically 12,13-epoxy-9-keto-10(trans)-octadecenoic acid, can activate the Antioxidant Response Element (ARE), a key regulatory element in the expression of cytoprotective genes. This activation is dependent on the transcription factor NRF2 and the PI3-kinase pathway. The proposed mechanism involves the alkylation of KEAP1 sulfhydryl groups by EKODE, leading to the release and nuclear translocation of NRF2, which then binds to the ARE and initiates gene transcription.
Formation of EKODE-Protein Adducts
EKODEs are electrophilic molecules that can react with nucleophilic residues on proteins, such as histidine and cysteine, to form covalent adducts. This process, known as lipoxidation, can alter protein structure and function, thereby impacting cellular processes. The formation of these adducts is a key mechanism through which EKODEs exert their biological effects.
Experimental Workflow for EKODE Isomer Synthesis and Characterization
The overall process of discovering and characterizing EKODE isomers involves several key stages, from synthesis and purification to biological evaluation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of six epoxyketooctadecenoic acid (EKODE) isomers, their generation from nonenzymatic oxidation of linoleic acid, and their reactivity with imidazole nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Item - Synthesis of Six Epoxyketooctadecenoic Acid (EKODE) Isomers, Their Generation from Nonenzymatic Oxidation of Linoleic Acid, and Their Reactivity with Imidazole Nucleophiles - figshare - Figshare [figshare.com]
Unraveling the Signaling Cascades of trans-EKODE-(E)-Ib: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth exploration of the signaling pathways modulated by trans-EKODE-(E)-Ib, a bioactive lipid peroxidation product of linoleic acid. This document is intended for researchers, scientists, and drug development professionals investigating cellular stress responses and steroidogenesis. Herein, we detail the known mechanisms of action, present available quantitative data, and provide comprehensive experimental protocols to facilitate further research in this area.
Core Signaling Pathways of this compound
This compound is known to elicit distinct biological responses in different cell types through at least two primary signaling pathways:
-
Activation of the Antioxidant Response Element (ARE) Pathway in Neuronal Cells: In neuronal cells, this compound functions as an activator of the ARE pathway, a critical defense mechanism against oxidative stress. This leads to the induction of cytoprotective genes, most notably NAD(P)H:quinone oxidoreductase 1 (NQO1).[1] The underlying mechanism involves the modulation of the Keap1-Nrf2 protein complex. Under basal conditions, Keap1 targets the transcription factor Nrf2 for ubiquitination and subsequent proteasomal degradation. As an electrophilic compound, this compound is hypothesized to react with specific cysteine residues on Keap1, inducing a conformational change that disrupts the Keap1-Nrf2 interaction. This stabilizes Nrf2, allowing it to translocate to the nucleus, bind to the ARE sequence in the promoter region of target genes, and initiate their transcription.
-
Stimulation of Steroidogenesis in Adrenal Cells via Calcium Signaling: In adrenal cells, this compound has been shown to stimulate the synthesis of the steroid hormones aldosterone and corticosterone.[1] This effect is mediated by an increase in intracellular calcium concentrations.[1] While the precise mechanism of how this compound induces this calcium influx is not fully elucidated, it is proposed that as a lipid peroxidation product, it may alter the properties of the cell membrane, potentially affecting the function of calcium channels. This elevation in intracellular calcium then acts as a second messenger to trigger the downstream enzymatic cascade responsible for steroid hormone production.
Quantitative Data
The following table summarizes the available quantitative data regarding the biological activity of this compound. Further dose-response and time-course studies are warranted to expand upon these findings.
| Biological Effect | Cell Type | Effective Concentration | Downstream Effect | Reference |
| Stimulation of Aldosterone and Corticosterone Synthesis | Adrenal Cells | 1-5 µM | Increased hormone production |
Signaling Pathway Diagrams
To visually represent the signaling cascades initiated by this compound, the following diagrams have been generated using the DOT language.
Caption: ARE Pathway Activation by this compound in Neuronal Cells.
Caption: Calcium-Mediated Steroidogenesis by this compound in Adrenal Cells.
Experimental Protocols
The following section provides detailed methodologies for key experiments to investigate the signaling pathways of this compound. These protocols are based on standard laboratory procedures and should be adapted and optimized for specific cell lines and experimental conditions.
ARE-Luciferase Reporter Assay for Nrf2 Activation
This assay quantitatively measures the activation of the ARE pathway by this compound.
-
Cell Culture and Transfection:
-
Culture neuronal cells (e.g., SH-SY5Y) in appropriate media.
-
Co-transfect cells with an ARE-luciferase reporter vector and a constitutively active Renilla luciferase vector (for normalization) using a suitable transfection reagent.
-
Allow cells to recover for 24 hours post-transfection.
-
-
Treatment and Lysis:
-
Treat transfected cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) or vehicle control (e.g., ethanol) for a specified time (e.g., 6, 12, 24 hours).
-
Wash cells with PBS and lyse them using a passive lysis buffer.
-
-
Luciferase Assay:
-
Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Calculate the relative luciferase activity by normalizing the firefly luciferase signal to the Renilla luciferase signal.
-
Western Blot for NQO1 Protein Expression
This protocol details the detection of NQO1 protein levels, a downstream target of Nrf2.
-
Protein Extraction:
-
Treat neuronal cells with this compound or vehicle control.
-
Lyse cells in RIPA buffer supplemented with protease inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein lysates and separate them on a polyacrylamide gel via SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against NQO1 overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize NQO1 protein levels to a loading control like β-actin or GAPDH.
-
Intracellular Calcium Measurement
This method measures changes in intracellular calcium concentration in adrenal cells upon treatment with this compound.
-
Cell Preparation and Dye Loading:
-
Plate adrenal cells (e.g., H295R) on glass-bottom dishes.
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) in a physiological buffer (e.g., HBSS) for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
-
Fluorescence Imaging:
-
Mount the dish on a fluorescence microscope equipped with a ratiometric imaging system.
-
Acquire baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.
-
Add this compound to the cells and record the change in fluorescence ratio over time.
-
Calibrate the fluorescence ratio to intracellular calcium concentration using ionomycin and EGTA.
-
Radioimmunoassay (RIA) for Aldosterone and Corticosterone
This protocol is for the quantification of aldosterone and corticosterone secreted into the cell culture medium.
-
Sample Collection:
-
Treat adrenal cells with this compound or vehicle control for a specified duration.
-
Collect the cell culture supernatant.
-
-
Radioimmunoassay Procedure:
-
Use commercially available RIA kits for aldosterone and corticosterone.
-
Incubate the collected supernatant with a specific antibody and a radiolabeled (e.g., ¹²⁵I) hormone tracer.
-
Separate the antibody-bound hormone from the free hormone.
-
Measure the radioactivity of the bound fraction using a gamma counter.
-
Determine the concentration of the hormones in the samples by comparing the results to a standard curve.
-
This technical guide provides a foundational understanding of the signaling pathways of this compound. The detailed experimental protocols are intended to empower researchers to further investigate the nuanced roles of this lipid peroxidation product in cellular function and disease.
References
trans-EKODE-(E)-Ib and Antioxidant Response Element (ARE) Activation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-EKODE-(E)-Ib, a biologically active lipid peroxidation product derived from linoleic acid, has emerged as a significant modulator of cellular defense mechanisms against oxidative stress. Its primary mode of action involves the activation of the Antioxidant Response Element (ARE), a critical regulatory sequence in the promoter region of numerous cytoprotective genes. This technical guide provides a comprehensive overview of the core mechanisms, experimental data, and methodologies related to the activation of the ARE by this compound, intended for researchers, scientists, and professionals in the field of drug development.
Core Mechanism of ARE Activation by this compound
The activation of the ARE by this compound is primarily mediated through the Keap1-Nrf2 signaling pathway. Under basal conditions, the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.
This compound, being an electrophilic compound, is hypothesized to directly interact with specific cysteine residues on Keap1. This covalent modification induces a conformational change in Keap1, disrupting the Keap1-Nrf2 complex. As a result, newly synthesized Nrf2 is no longer targeted for degradation and can translocate to the nucleus. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the ARE, initiating the transcription of a suite of antioxidant and detoxification genes, including NAD(P)H:quinone oxidoreductase 1 (NQO1).
Furthermore, evidence suggests that the PI3K/Akt signaling pathway is a required upstream event for this compound-mediated ARE activation. While the precise interplay is still under investigation, it is proposed that Akt may phosphorylate Nrf2 or other pathway components, thereby facilitating Nrf2 stabilization and nuclear translocation.
Signaling Pathway Diagram
Caption: Signaling pathway of this compound-mediated ARE activation.
Quantitative Data Summary
The following tables summarize the quantitative data from studies investigating the effects of an epoxy-keto derivative of linoleic acid (EKODE), predominantly composed of this compound, on ARE activation and downstream gene expression.
Table 1: ARE-Luciferase Reporter Gene Assay in IMR-32 Cells
| Treatment (10 µM) | Fold Activation (vs. Vehicle) |
| EKODE | ~6.5 |
| tBHQ (positive control) | ~7.0 |
| Linoleic Acid | ~1.0 |
| 15-oxo-ETE | ~2.0 |
| 13-oxo-ODE | ~1.5 |
| 9-oxo-ODE | ~1.5 |
| PGJ2 | ~2.5 |
Data adapted from a study by Wang et al. (2009).[1]
Table 2: NQO1 mRNA Expression in IMR-32 Cells (8-hour treatment)
| Treatment | Fold Induction (vs. Vehicle) |
| EKODE (1 µM) | ~2.5 |
| EKODE (10 µM) | ~4.0 |
Data adapted from a study by Wang et al. (2009).[1]
Table 3: NQO1 Protein Expression in IMR-32 Cells (24-hour treatment)
| Treatment | Relative Protein Level |
| Vehicle | Baseline |
| EKODE (10 µM) | Noticeable Increase |
| tBHQ (10 µM) | Strong Increase |
Qualitative assessment based on immunoblot analysis from Wang et al. (2009).[1]
Experimental Protocols
ARE-Luciferase Reporter Assay
This assay quantifies the transcriptional activity of the ARE in response to treatment with this compound.
Workflow Diagram:
Caption: Workflow for the ARE-luciferase reporter assay.
Detailed Protocol:
-
Cell Seeding: Plate cells (e.g., IMR-32 neuroblastoma cells) in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect cells with an ARE-luciferase reporter plasmid and a β-galactosidase expression plasmid (for normalization of transfection efficiency) using a suitable transfection reagent according to the manufacturer's instructions.
-
Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO).
-
Cell Lysis: After the desired incubation period (e.g., 24 hours), wash the cells with phosphate-buffered saline (PBS) and lyse them using a passive lysis buffer.
-
Luciferase Assay: Transfer a portion of the cell lysate to a luminometer plate and add the luciferase assay reagent. Measure the luminescence, which corresponds to the luciferase activity.
-
β-Galactosidase Assay: Use another portion of the cell lysate to measure β-galactosidase activity using a colorimetric substrate (e.g., ONPG).
-
Data Analysis: Normalize the luciferase activity to the β-galactosidase activity for each sample. Express the results as fold activation relative to the vehicle-treated control.
Quantitative Real-Time PCR (qPCR) for NQO1 Expression
This method is used to quantify the changes in mRNA levels of the ARE-regulated gene, NQO1, following treatment with this compound.
Detailed Protocol:
-
Cell Treatment: Plate cells in a 6-well plate and treat with this compound or vehicle control for the desired time (e.g., 8 hours).
-
RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform real-time PCR using the synthesized cDNA, primers specific for NQO1, and a suitable qPCR master mix. Use a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative expression of NQO1 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and expressing the results as fold change compared to the vehicle-treated control.
Western Blotting for Nrf2 and Keap1
This technique is used to detect changes in the protein levels of Nrf2 (including its nuclear translocation) and Keap1 upon treatment with this compound.
Detailed Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound or vehicle control. For total protein, lyse cells in RIPA buffer. For nuclear and cytoplasmic fractions, use a nuclear/cytoplasmic extraction kit.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for Nrf2 and Keap1 overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the protein of interest to a loading control (e.g., β-actin for total lysates, Lamin B for nuclear fractions, and GAPDH for cytoplasmic fractions).
Conclusion
This compound is a potent activator of the ARE, a key cellular defense mechanism against oxidative stress. Its action is mediated through the Keap1-Nrf2 pathway, likely involving direct modification of Keap1 and the involvement of the PI3K/Akt signaling pathway. The provided data and protocols offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of targeting this pathway with this compound and similar compounds. Further research is warranted to elucidate the precise molecular interactions and to fully characterize the dose- and time-dependent effects in various cell types and in vivo models.
References
The Influence of trans-EKODE-(E)-Ib on Steroidogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of trans-EKODE-(E)-Ib, a biologically active lipid peroxidation product of linoleic acid, on steroid hormone production (steroidogenesis). The document summarizes key quantitative data, details relevant experimental methodologies, and elucidates the underlying signaling pathways.
Core Findings: Modulation of Adrenal Steroidogenesis
This compound has been identified as a potent stimulator of steroidogenesis in adrenal cells. It selectively enhances the production of aldosterone in zona glomerulosa cells and corticosterone in zona fasciculata cells. This effect is dose-dependent and occurs at micromolar concentrations. The primary mechanism of action involves the mobilization of intracellular calcium, which initiates a signaling cascade impacting the early stages of steroid synthesis.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound on steroid hormone production in isolated rat adrenal cells.
Table 1: Effect of this compound on Aldosterone Production in Rat Adrenal Zona Glomerulosa Cells
| This compound Concentration (µM) | Aldosterone Production |
| 1 - 30 | Stimulatory |
| > 50 | Inhibitory |
Data synthesized from Goodfriend et al. (2002).[1]
Table 2: Effect of this compound on Corticosterone Production in Rat Adrenal Zona Fasciculata Cells
| This compound Concentration (µM) | Corticosterone Production |
| ≥ 5 | Stimulatory |
| High Concentrations | No observed inhibition |
Data synthesized from Goodfriend et al. (2002).[1]
Table 3: Effect of EKODE on Pregnenolone Production in Rat Adrenal Zona Fasciculata/Reticularis Cells
| Treatment Condition | Pregnenolone Production |
| Basal | Increased with 13.1 µM and 26.0 µM EKODE |
| cAMP-stimulated (0.1 mM) | Increased with 13.1 µM and 26.0 µM EKODE |
| cAMP-stimulated (1.0 mM) | Decreased effect of cAMP |
Data from Bruder et al. (2003). This study suggests that EKODE's primary action is on the early steroidogenic pathway, likely involving cholesterol transport.[2][3][4]
Signaling Pathway of this compound in Steroidogenesis
The stimulatory effect of this compound on steroidogenesis is initiated by an increase in intracellular calcium concentration ([Ca2+]i). This rise in calcium is not due to an influx from the extracellular environment but rather from the mobilization of calcium from intracellular stores, specifically from inositol trisphosphate (InsP3)-sensitive pools. This elevated intracellular calcium is hypothesized to activate the Ca2+/calmodulin-dependent protein kinase (CaMK) pathway. Activated CaMKs can then phosphorylate and activate transcription factors and other proteins involved in the expression and function of the Steroidogenic Acute Regulatory (StAR) protein. The StAR protein plays a critical role in the rate-limiting step of steroidogenesis: the transport of cholesterol from the outer to the inner mitochondrial membrane, where the first enzymatic conversion to pregnenolone occurs by the P450scc enzyme.
References
- 1. sceti.co.jp [sceti.co.jp]
- 2. tandfonline.com [tandfonline.com]
- 3. Activation of the antioxidant response element by specific oxidized metabolites of linoleic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The lipid peroxidation product EKODE exacerbates colonic inflammation and colon tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Enigma: A Technical Guide to trans-EKODE-(E)-Ib-Mediated Intracellular Calcium Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
trans-EKODE-(E)-Ib, a biologically active lipid peroxidation product derived from linoleic acid, has been identified as a modulator of key physiological processes, including steroidogenesis in adrenal cells and the antioxidant response in neuronal cells. A critical aspect of its mechanism of action is the induction of a rise in intracellular calcium concentration ([Ca²⁺]i). This technical guide provides a comprehensive overview of the current understanding of this compound-mediated calcium signaling, outlines detailed experimental protocols for its investigation, and presents putative signaling pathways. Due to the limited availability of specific mechanistic data for this compound, this guide combines established knowledge with generalized experimental approaches for elucidating its precise effects on intracellular calcium dynamics.
Introduction
This compound is an epoxy-keto-octadecenoic acid that emerges from the non-enzymatic oxidation of linoleic acid, a process often associated with oxidative stress.[1] Its recognized biological activities include the stimulation of aldosterone and corticosterone synthesis in adrenal cells, an effect that is reportedly dependent on an increase in [Ca²⁺]i.[1] Furthermore, it activates the Antioxidant Response Element (ARE), a critical pathway in cellular defense against oxidative stress, in neuronal cells.[1] Despite these observations, the specific molecular mechanisms by which this compound elicits an increase in intracellular calcium remain to be fully elucidated. This guide aims to bridge this knowledge gap by providing a foundational understanding and practical methodologies for researchers investigating this signaling pathway.
Quantitative Data Summary
Currently, there is a paucity of publicly available quantitative data specifically detailing the dose-response relationship, kinetics, and amplitude of the [Ca²⁺]i increase induced by this compound. The primary available data point is the effective concentration range for stimulating steroidogenesis, which is reported to be 1-5 µM in adrenal cells.[1]
Table 1: Reported Biological Activity of this compound
| Biological Effect | Cell Type | Effective Concentration | Downstream Effect | Citation |
| Stimulation of Aldosterone and Corticosterone Synthesis | Adrenal Cells | 1-5 µM | Increase in Intracellular Calcium | [1] |
| Activation of Antioxidant Response Element (ARE) | Neuronal Cells | Not Specified | Induction of Cytoprotective Genes (e.g., NQO1) |
Putative Signaling Pathways
The precise signaling cascade initiated by this compound leading to a rise in [Ca²⁺]i is not yet defined. Based on general principles of intracellular calcium regulation, several potential pathways could be involved. The following diagrams illustrate hypothetical models for the mechanism of action of this compound.
Figure 1: Hypothetical G-Protein Coupled Receptor (GPCR) mediated pathway for this compound induced calcium release.
Figure 2: Hypothetical direct modulation of plasma membrane ion channels by this compound.
Detailed Experimental Protocols
The following protocols provide a general framework for investigating the intracellular calcium signaling effects of this compound.
Cell Culture and Preparation
-
Cell Lines:
-
Adrenal Cells: Human adrenocortical carcinoma cell line (e.g., NCI-H295R) or primary adrenal cells.
-
Neuronal Cells: Human neuroblastoma cell line (e.g., SH-SY5Y) or primary neurons.
-
-
Culture Conditions: Culture cells in appropriate media (e.g., DMEM/F12 for NCI-H295R, DMEM for SH-SY5Y) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO₂.
-
Plating: For fluorescence microscopy, seed cells onto glass-bottom dishes or 96-well optical-bottom plates at a density that allows for individual cell imaging (e.g., 5 x 10⁴ cells/well). Allow cells to adhere and grow for 24-48 hours before experimentation.
Measurement of Intracellular Calcium ([Ca²⁺]i)
This protocol utilizes a ratiometric fluorescent calcium indicator, Fura-2 AM, which allows for accurate measurement of [Ca²⁺]i independent of dye concentration and cell thickness.
-
Reagent Preparation:
-
Loading Buffer: Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium, buffered with 20 mM HEPES, pH 7.4.
-
Fura-2 AM Stock Solution: Prepare a 1 mM stock solution of Fura-2 AM in anhydrous DMSO.
-
This compound Stock Solution: Prepare a stock solution (e.g., 10 mM) in a suitable solvent such as ethanol or DMSO.
-
-
Cell Loading with Fura-2 AM:
-
Wash cells twice with Loading Buffer.
-
Incubate cells with 2-5 µM Fura-2 AM in Loading Buffer for 30-60 minutes at 37°C in the dark.
-
Wash cells twice with Loading Buffer to remove extracellular dye.
-
Incubate for an additional 30 minutes to allow for complete de-esterification of the dye.
-
-
Fluorescence Measurement:
-
Use a fluorescence imaging system or a plate reader capable of dual-excitation ratiometric measurements.
-
Excite Fura-2 sequentially at 340 nm and 380 nm, and collect the emission at ~510 nm.
-
Establish a stable baseline fluorescence ratio (F340/F380) for 1-2 minutes.
-
Add this compound at the desired final concentration (e.g., 1-10 µM) and record the change in the fluorescence ratio over time.
-
Controls: Include a vehicle control (solvent alone) and a positive control (e.g., ATP or ionomycin) to ensure cell responsiveness.
-
-
Data Analysis and Calibration:
-
The ratio of the fluorescence intensities (R = F340/F380) is proportional to the [Ca²⁺]i.
-
To convert the ratio to absolute [Ca²⁺]i, perform a calibration at the end of each experiment using a calcium ionophore (e.g., 5 µM ionomycin) in the presence of a calcium-saturating solution (e.g., 2 mM CaCl₂) to obtain R_max, followed by a calcium-free solution containing a chelator (e.g., 10 mM EGTA) to obtain R_min.
-
Calculate [Ca²⁺]i using the Grynkiewicz equation: [Ca²⁺]i = K_d * [(R - R_min) / (R_max - R)] * (Sf2 / Sb2) (where K_d is the dissociation constant of Fura-2 for Ca²⁺, ~224 nM; Sf2/Sb2 is the ratio of fluorescence intensities at 380 nm in Ca²⁺-free and Ca²⁺-bound states).
-
Investigating the Source of the Calcium Increase
To determine whether the [Ca²⁺]i rise is due to influx from the extracellular space or release from intracellular stores, the following experiments can be performed.
-
Role of Extracellular Calcium:
-
Perform the calcium measurement assay as described in section 4.2, but in a calcium-free Loading Buffer (containing ~100 µM EGTA to chelate residual calcium).
-
Abolition or significant reduction of the this compound-induced [Ca²⁺]i rise in the absence of extracellular calcium would indicate a primary role for calcium influx.
-
-
Role of Intracellular Stores (Endoplasmic Reticulum):
-
Pre-treat cells with thapsigargin (e.g., 1 µM for 10-20 minutes), an irreversible inhibitor of the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) pump, to deplete ER calcium stores.
-
After thapsigargin treatment, stimulate the cells with this compound in a calcium-free buffer.
-
If the this compound-induced calcium signal is blocked or greatly diminished after store depletion, it suggests that the primary mechanism involves release from the ER.
-
Experimental and Logical Workflow Diagram
The following diagram outlines a logical workflow for the comprehensive investigation of this compound's effect on intracellular calcium signaling.
Figure 3: Logical workflow for investigating this compound-induced calcium signaling.
Conclusion
This compound is an intriguing bioactive lipid with demonstrated effects on cellular function that are linked to the modulation of intracellular calcium. While the precise mechanisms remain an active area for investigation, the experimental frameworks and hypothetical pathways presented in this guide offer a robust starting point for researchers. A thorough characterization of the this compound-induced calcium signal will not only enhance our fundamental understanding of lipid signaling but also potentially unveil new therapeutic targets for conditions involving aberrant steroidogenesis or oxidative stress. The systematic application of the outlined protocols will be instrumental in deciphering the intricate role of this compound in cellular physiology and pathophysiology.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of trans-EKODE-(E)-Ib
Audience: Researchers, scientists, and drug development professionals.
Introduction
trans-EKODE-(E)-Ib, also known as (10E)-12,13-epoxy-9-oxo-10-octadecenoic acid isobutylamide, is a biologically active lipid peroxidation product derived from linoleic acid.[1][2] It is one of six major epoxy-keto-octadecenoic acid (EKODE) isomers generated during nonenzymatic autooxidation of linoleic acid.[1] This molecule has garnered significant interest due to its potent biological activities, including the activation of the antioxidant response element (ARE) in neuronal cells and the stimulation of aldosterone and corticosterone synthesis.[1] The ability to synthesize specific EKODE isomers like this compound is crucial for further investigation into their biological functions and potential therapeutic applications.[3]
This document provides a detailed protocol for the chemical synthesis of this compound, based on a reverse Wittig coupling strategy.
Quantitative Data Summary
The following table summarizes the key quantitative data for the multi-step synthesis of this compound.
| Step | Reaction | Starting Material | Key Reagents/Catalysts | Product | Yield (%) |
| 1 | Acid Chloride Formation | Azelaic acid monomethyl ester 1 | Oxalyl chloride, DMF | Acid chloride 9 | 91% |
| 2 | Wittig Reagent Formation | Acid chloride 9 | Methyltriphenylphosphonium bromide, n-BuLi | Wittig reagent 10 | - |
| 3 | Wittig Coupling | Wittig reagent 10 | Aldehyde 12 | Methyl 13-oxo-9,10-(cis/trans)-epoxy-11(E)-octadecenoate 13 | 65% |
| 4 | Demethylation and Isomer Separation | Compound 13 | LiOH | This compound | 63% |
| cis-EKODE-(E)-Ib | 4% |
Experimental Protocol
The synthesis of this compound is achieved through a four-step process starting from commercially available azelaic acid monomethyl ester.
Step 1: Synthesis of Acid Chloride 9
-
To a solution of azelaic acid monomethyl ester 1 in a suitable anhydrous solvent (e.g., dichloromethane), add oxalyl chloride and a catalytic amount of dimethylformamide (DMF).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or disappearance of the starting material).
-
Remove the solvent and excess reagents under reduced pressure to yield the acid chloride 9 . The reported yield for this step is 91%.
Step 2: Formation of Wittig Reagent 10
-
Suspend methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the suspension to a low temperature (e.g., -78 °C or 0 °C) and add a stoichiometric amount of n-butyllithium (n-BuLi) to generate the ylide.
-
To the resulting ylide solution, add the acid chloride 9 to form the Wittig reagent 10 .
Step 3: Wittig Coupling to form Compound 13
-
In a separate flask, prepare a solution of the appropriate aldehyde precursor 12 .
-
Add the freshly prepared Wittig reagent 10 to the solution of aldehyde 12 .
-
Allow the reaction to proceed, monitoring for the formation of the product by TLC. This Wittig-type reaction elongates the chain and results in a mixture of cis and trans isomers of methyl 13-oxo-9,10-epoxy-11(E)-octadecenoate 13 .
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Purify the crude product by column chromatography to obtain compound 13 in a 65% yield.
Step 4: Demethylation and Separation of this compound
-
Dissolve the mixture of isomers of compound 13 in a suitable solvent mixture (e.g., THF/water).
-
Add lithium hydroxide (LiOH) to the solution to carry out the demethylation of the methyl ester.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Acidify the reaction mixture and extract the product with an organic solvent.
-
Separate the trans and cis isomers using preparative thin-layer chromatography (TLC).
-
This final step yields 63% of this compound and 4% of cis-EKODE-(E)-Ib.
Visualizations
Synthesis Workflow for this compound
Caption: A flowchart illustrating the multi-step synthesis of this compound.
References
- 1. This compound | CAS 478931-82-7 | Cayman Chemical | Biomol.com [biomol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Synthesis of six epoxyketooctadecenoic acid (EKODE) isomers, their generation from nonenzymatic oxidation of linoleic acid, and their reactivity with imidazole nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Aldol Condensation in the Synthesis of trans-EKODE-(E)-Ib and Related Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-EKODE-(E)-Ib, also known as 12,13-epoxy-9-keto-10(trans)-octadecenoic acid, is a biologically active lipid peroxidation product derived from linoleic acid.[1] It is involved in cellular signaling pathways related to oxidative stress and inflammation, making it a molecule of interest for drug development and biomedical research.[2][3] The synthesis of various epoxyketooctadecenoic acid (EKODE) isomers often employs key chemical reactions, including the aldol condensation, to construct the carbon skeleton.[4][5] This document provides detailed application notes and protocols focusing on the use of aldol condensation in the synthesis of EKODE isomers, with a specific focus on a protocol relevant to the synthesis of precursors for molecules structurally related to this compound.
Data Presentation
The following table summarizes the yields for key steps in the synthesis of EKODE isomers, including an aldol condensation step used in the synthesis of a precursor to trans-EKODE-(E)-IIb.
| Reaction Step | Product | Yield (%) | Reference |
| Aldol Condensation | Methyl 9-hydroxy-11-oxooctadec-12(E)-enoate | 38 | |
| Dehydration | Methyl 9,12-dioxo-10(E)-octadecenoate | 78 | |
| Demethylation | trans-EKODE-(E)-IIb | 31 | |
| Wittig Reaction | Methyl 11-oxo-9(E),12(E)-octadecadienoate | 59 | |
| Epoxidation & Demethylation | This compound and cis-EKODE-(E)-Ib | 63 (trans), 4 (cis) |
Experimental Protocols
Protocol 1: Aldol Condensation for the Synthesis of Methyl 9-hydroxy-11-oxooctadec-12(E)-enoate (Precursor to trans-EKODE-(E)-IIb)
This protocol describes the aldol condensation between methyl 9-oxononanoate and 3-nonen-2-one to yield methyl 9-hydroxy-11-oxooctadec-12(E)-enoate, a key intermediate in the synthesis of trans-EKODE-(E)-IIb.
Materials:
-
Methyl 9-oxononanoate
-
3-Nonen-2-one
-
Lithium diisopropylamide (LDA)
-
Tetrahydrofuran (THF), anhydrous
-
Hexane
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 equivalents) to a solution of diisopropylamine (1.2 equivalents) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add a solution of 3-nonen-2-one (1.0 equivalent) in anhydrous THF to the LDA solution at -78 °C. Stir the mixture for 30 minutes to ensure complete formation of the lithium enolate.
-
Add a solution of methyl 9-oxononanoate (1.2 equivalents) in anhydrous THF to the reaction mixture at -78 °C.
-
Allow the reaction to stir at -78 °C for 2 hours.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to afford pure methyl 9-hydroxy-11-oxooctadec-12(E)-enoate.
Visualizations
Aldol Condensation Reaction Scheme
Caption: Aldol condensation of methyl 9-oxononanoate and 3-nonen-2-one.
Experimental Workflow for EKODE Isomer Synthesis
Caption: General experimental workflow for the synthesis of EKODE isomers.
Signaling Pathway of this compound
This compound has been shown to activate the antioxidant response element (ARE) through the NRF2 signaling pathway. This activation is dependent on the phosphatidylinositol 3-kinase (PI3K) pathway.
Caption: Signaling pathway of this compound activating the NRF2-ARE pathway.
References
- 1. This compound | CAS 478931-82-7 | Cayman Chemical | Biomol.com [biomol.com]
- 2. Activation of the antioxidant response element by specific oxidized metabolites of linoleic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The unique reactivity of EKODE lipid peroxidation products allows in vivo detection of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of six epoxyketooctadecenoic acid (EKODE) isomers, their generation from nonenzymatic oxidation of linoleic acid, and their reactivity with imidazole nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of trans-EKODE-(E)-Ib
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-EKODE-(E)-Ib (12,13-epoxy-9-keto-10(trans)-octadecenoic acid) is a biologically active lipid peroxidation product derived from linoleic acid.[1][2] It is one of several epoxy-keto-octadecenoic acid (EKODE) isomers generated during oxidative stress.[2] Notably, this compound has been shown to be a potent activator of the Antioxidant Response Element (ARE), a critical pathway in cellular defense against oxidative stress, and is also involved in stimulating steroidogenesis through calcium signaling.[1][2] Given its significant biological activities, obtaining pure this compound is crucial for accurate in vitro and in vivo studies. This document provides detailed protocols for the purification of this compound from isomeric mixtures, primarily based on silica gel chromatography and preparative thin-layer chromatography (TLC).
Data Presentation
Table 1: Synthesis and Purification Yields of EKODE Isomers
| Isomer | Synthesis Yield | Purification Method | Reference |
| This compound | 63% | Preparative TLC | **** |
| cis-EKODE-(E)-Ib | 4% | Preparative TLC |
Note: Yields are based on the final demethylation step in the synthetic route described by Lin et al. (2007).
Experimental Protocols
Protocol 1: Purification of this compound using Silica Gel Column Chromatography
This protocol describes a general procedure for the initial separation of EKODE isomers from a crude reaction mixture using silica gel column chromatography. This method serves as a preliminary purification step before finer separation by preparative TLC.
Materials:
-
Crude EKODE isomeric mixture
-
Silica gel (60 Å, 230-400 mesh)
-
Organic solvents (e.g., hexane, ethyl acetate, methanol) of HPLC grade
-
Glass chromatography column
-
Fraction collector (optional)
-
TLC plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Rotary evaporator
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial elution solvent (e.g., a low polarity mixture like 95:5 hexane:ethyl acetate).
-
Column Packing: Pour the slurry into the chromatography column and allow the silica gel to pack under gravity, ensuring a level surface.
-
Sample Loading: Dissolve the crude EKODE mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial elution solvent). Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin elution with a low polarity solvent system. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in hexane) to elute compounds with increasing polarity.
-
Fraction Collection: Collect fractions of the eluate. The size of the fractions will depend on the column dimensions and the expected separation.
-
TLC Analysis: Monitor the separation by spotting fractions onto a TLC plate. Develop the TLC plate in an appropriate solvent system (e.g., 70:30 hexane:ethyl acetate) and visualize the spots under a UV lamp. Fractions containing compounds with similar Rf values should be pooled.
-
Solvent Evaporation: Evaporate the solvent from the pooled fractions containing the desired isomer mixture using a rotary evaporator to obtain a partially purified product.
Protocol 2: High-Resolution Purification of this compound by Preparative Thin-Layer Chromatography (TLC)
This protocol details the fine purification of this compound from a partially purified isomeric mixture obtained from column chromatography.
Materials:
-
Partially purified EKODE mixture
-
Preparative TLC plates (silica gel 60, 20x20 cm, 250-2000 µm thickness)
-
TLC developing tank
-
Micropipette or syringe for sample application
-
UV lamp (254 nm)
-
Scraper (e.g., razor blade or spatula)
-
Elution solvent (e.g., ethyl acetate or a mixture of chloroform and methanol)
-
Glass filter funnel with a cotton or glass wool plug
-
Collection vials
-
Rotary evaporator
Procedure:
-
Sample Preparation: Dissolve the partially purified EKODE mixture in a minimal volume of a volatile solvent (e.g., dichloromethane or ethyl acetate) to create a concentrated solution.
-
Plate Application: Using a micropipette or syringe, carefully apply the concentrated sample as a thin, uniform band across the origin line of the preparative TLC plate, approximately 1-1.5 cm from the bottom edge. Avoid the edges of the plate to prevent band distortion.
-
Plate Development: Place the loaded TLC plate in a developing tank containing the appropriate mobile phase (e.g., a mixture of hexane and ethyl acetate). Ensure the solvent level is below the sample origin. Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate from the tank and allow the solvent to evaporate completely. Visualize the separated bands under a UV lamp (254 nm). The bands corresponding to different isomers should be visible.
-
Band Scraping: Carefully outline the band corresponding to this compound with a pencil. Using a clean scraper, scrape the silica gel from this band into a clean collection vial.
-
Elution: Place the collected silica gel in a filter funnel plugged with cotton or glass wool. Elute the this compound from the silica gel by washing with a polar solvent such as ethyl acetate. Collect the eluate in a clean flask.
-
Solvent Removal: Evaporate the solvent from the eluate using a rotary evaporator to yield the purified this compound.
-
Purity Assessment: Assess the purity of the final product using analytical HPLC or LC-MS.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in ARE Activation
This compound is a known activator of the Antioxidant Response Element (ARE) signaling pathway. This pathway is a critical cellular defense mechanism against oxidative stress. The activation involves the transcription factor NRF2 and is dependent on the PI3-kinase signaling pathway.
Caption: ARE activation by this compound.
Experimental Workflow for Purification
The overall workflow for the purification of this compound from an isomeric mixture involves a two-step chromatographic process.
Caption: Purification workflow for this compound.
References
Application Notes and Protocols for the Detection of trans-EKODE-(E)-Ib
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-EKODE-(E)-Ib, also known as 12,13-epoxy-9-keto-10(trans)-Octadecenoic Acid, is a biologically active lipid peroxidation product derived from linoleic acid.[1] Its presence and concentration in biological systems are of increasing interest due to its roles in cellular signaling, including the activation of the antioxidant response element (ARE) and modulation of intracellular calcium levels.[1][2] Accurate and sensitive detection methods are therefore crucial for understanding its physiological and pathological significance. These application notes provide detailed protocols for the quantification of this compound in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
I. Analytical Methodologies
A variety of analytical techniques can be employed for the detection of lipid mediators like this compound. The choice of method depends on the required sensitivity, selectivity, and the nature of the biological matrix.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for the quantification of eicosanoids and other lipid mediators due to its high sensitivity and selectivity.[3][4] It allows for the direct analysis of the analyte in complex biological samples with minimal sample preparation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for the analysis of fatty acid derivatives. However, it often requires derivatization of the analyte to increase its volatility and thermal stability.
-
High-Performance Liquid Chromatography (HPLC) with other detectors: HPLC coupled with detectors like Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) can also be used for lipid analysis. While less sensitive than MS, these methods can be useful for certain applications.
-
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA offers a high-throughput and cost-effective method for the detection of specific analytes. However, the availability of specific antibodies for this compound may be limited, and cross-reactivity with structurally similar molecules can be a concern.
This document will focus on providing detailed protocols for the two most robust and widely used methods: LC-MS/MS and GC-MS.
II. Experimental Protocols
A. Sample Preparation: Solid-Phase Extraction (SPE)
Proper sample preparation is critical for accurate quantification and to minimize matrix effects. Solid-phase extraction is a widely used technique for the purification and concentration of eicosanoids from biological fluids and tissues.
Materials:
-
C18 Solid-Phase Extraction (SPE) cartridges
-
Methanol
-
Deionized water
-
Hexane
-
Ethyl acetate
-
Formic acid
-
Internal standard (e.g., a deuterated analog of this compound)
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
Protocol for Plasma/Serum Samples:
-
Sample Collection: Collect blood samples in tubes containing an anticoagulant (e.g., EDTA). Centrifuge to separate plasma. To prevent exogenous formation of eicosanoids, add a cyclooxygenase inhibitor like indomethacin immediately after collection.
-
Internal Standard Spiking: Spike a known amount of the internal standard into the plasma/serum sample.
-
Acidification: Acidify the sample to a pH of approximately 3.5 by adding 2M hydrochloric acid. This step is crucial for the efficient retention of the acidic analyte on the C18 stationary phase.
-
SPE Cartridge Conditioning: Condition the C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of deionized water.
-
Sample Loading: Load the acidified plasma/serum sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 10 mL of water, followed by 10 mL of 15% methanol in water, and finally 10 mL of hexane to remove non-polar impurities.
-
Elution: Elute the analyte from the cartridge using 10 mL of ethyl acetate.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of the initial mobile phase for LC-MS/MS analysis or the derivatization solvent for GC-MS analysis.
Protocol for Tissue Samples:
-
Homogenization: Homogenize the tissue sample in a suitable buffer (e.g., PBS with 10% methanol).
-
Internal Standard Spiking and Acidification: Proceed with spiking the internal standard and acidification as described for plasma/serum samples.
-
SPE Procedure: Follow the same SPE procedure (conditioning, loading, washing, and elution) as outlined for plasma/serum samples.
B. LC-MS/MS Protocol
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start with a low percentage of mobile phase B, gradually increase to a high percentage over several minutes to elute the analyte, then return to initial conditions for column re-equilibration. A typical gradient might be: 0-1 min (30% B), 1-10 min (30-95% B), 10-12 min (95% B), 12-12.1 min (95-30% B), 12.1-15 min (30% B). |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 - 10 µL |
Mass Spectrometric Conditions:
| Parameter | Value |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | [M-H]⁻ for this compound (m/z 309.2) |
| Product Ions (Q3) | Specific fragment ions of this compound (to be determined by direct infusion of a standard) |
| Collision Energy | Optimized for the specific precursor-to-product ion transitions |
| Drying Gas Temperature | 300 - 350 °C |
| Nebulizer Gas Pressure | 30 - 40 psi |
| Capillary Voltage | 3000 - 4000 V |
Data Analysis:
Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of a this compound standard.
C. GC-MS Protocol
Derivatization:
Prior to GC-MS analysis, the carboxylic acid group of this compound needs to be derivatized to form a more volatile ester. A common method is the formation of a pentafluorobenzyl (PFB) ester.
Derivatization Protocol (PFB Ester Formation):
-
To the dried sample extract, add a solution of α-bromo-2,3,4,5,6-pentafluorotoluene (PFB-Br) and a catalyst such as N,N-diisopropylethylamine (DIPEA) in acetonitrile.
-
Incubate the reaction mixture at room temperature for 30-60 minutes.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the derivatized sample in a suitable solvent (e.g., hexane) for GC-MS analysis.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
Chromatographic Conditions:
| Parameter | Value |
| Column | Capillary column suitable for fatty acid analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Injection Mode | Splitless |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Start at a lower temperature (e.g., 150 °C), ramp up to a higher temperature (e.g., 300 °C) to ensure elution of the derivatized analyte. |
Mass Spectrometric Conditions:
| Parameter | Value |
| Ionization Mode | Electron Ionization (EI) or Negative Chemical Ionization (NCI) |
| Scan Type | Selected Ion Monitoring (SIM) or full scan |
| Monitored Ions (SIM) | Specific fragment ions of the derivatized this compound |
Data Analysis:
Quantification is performed similarly to LC-MS/MS, using an internal standard and a calibration curve.
III. Quantitative Data Summary
The following table summarizes typical performance characteristics that can be expected from the described analytical methods. The exact values will depend on the specific instrumentation and experimental conditions.
| Parameter | LC-MS/MS | GC-MS |
| Limit of Quantification (LOQ) | Low pg/mL to low ng/mL | Low ng/mL |
| Linearity (r²) | > 0.99 | > 0.99 |
| Precision (%RSD) | < 15% | < 20% |
| Accuracy (%Recovery) | 85-115% | 80-120% |
IV. Signaling Pathways and Experimental Workflows
A. Signaling Pathway of this compound
This compound has been shown to exert its biological effects through at least two key signaling pathways: activation of the Nrf2 antioxidant response and modulation of intracellular calcium levels.
1. Nrf2 Signaling Pathway Activation:
This compound can activate the Nrf2 signaling pathway, a critical cellular defense mechanism against oxidative stress. Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. Electrophilic compounds like this compound can modify Keap1, leading to the dissociation and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, inducing the expression of various antioxidant and cytoprotective enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1) and heme oxygenase-1 (HO-1).
Figure 1. Nrf2 Signaling Pathway Activation by this compound.
2. Modulation of Intracellular Calcium:
Some lipid mediators can influence intracellular calcium ([Ca²⁺]i) levels, which is a critical second messenger in numerous cellular processes. While the direct effect of this compound on specific calcium channels or stores is an area of ongoing research, related lipid compounds have been shown to modulate calcium signaling. An increase in intracellular calcium can trigger a wide range of cellular responses, including enzyme activation, gene expression, and neurotransmitter release.
Figure 2. Potential Modulation of Intracellular Calcium by this compound.
B. Experimental Workflow
The following diagram illustrates the overall workflow for the analysis of this compound from biological samples.
Figure 3. General Experimental Workflow for this compound Analysis.
References
- 1. LC-MS/MS analysis [protocols.io]
- 2. An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites Suitable for Human Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
Application Note: HPLC and LC-MS/MS Analysis of EKODE Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epoxyketooctadecenoic acids (EKODEs) are a class of lipid peroxidation products derived from linoleic acid, the most abundant polyunsaturated fatty acid in humans.[1][2] These molecules are formed non-enzymatically during conditions of oxidative stress and inflammation.[1][2] EKODEs possess significant biological activity, playing roles in inflammatory processes and cellular signaling pathways.[3] Due to the presence of multiple chiral centers and double bond isomers, EKODEs exist as a complex mixture of regio- and stereoisomers. Accurate separation and quantification of these individual isomers are crucial for understanding their specific biological functions and for the development of potential diagnostic markers or therapeutic targets.
This application note provides detailed protocols for the separation and quantification of EKODE isomers using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Quantitative Data Summary
The yields of six prominent EKODE isomers generated from the autoxidation of linoleic acid have been quantified. The following table summarizes the percentage yield of each isomer after 18 and 48 hours of oxidation at 37°C.
| EKODE Isomer | Yield at 18 hours (%) | Yield at 48 hours (%) |
| cis-EKODE-(E)-Ia | 0.34 | Not specified |
| cis-EKODE-(E)-Ib | 0.34 | Not specified |
| trans-EKODE-(E)-Ia | 1.24 | Not specified |
| trans-EKODE-(E)-Ib | 1.30 | Not specified |
| trans-EKODE-(E)-IIa | 0.41 | Not specified |
| trans-EKODE-(E)-IIb | 0.47 | Not specified |
| Total EKODE Isomers | 4.1 | 4.7 |
Experimental Protocols
Sample Preparation from Biological Matrices (Plasma)
This protocol outlines a general procedure for the extraction of lipids, including EKODEs, from plasma samples.
Materials:
-
Plasma sample
-
Internal Standard (e.g., PGF2α-d4, 15(s)-HETE-d8)
-
10% v/v acetic acid in water/2-propanol/hexane (2/20/30, v/v/v)
-
Hexane
-
Nitrogen gas for evaporation
-
Mobile phase for reconstitution
Procedure:
-
To 200 µL of plasma in a glass test tube, add 10 µL of the internal standard mixture.
-
Add 1.0 mL of the acetic acid/2-propanol/hexane solution and vortex briefly.
-
Add 2.0 mL of hexane, cap the tube, and vortex for 3 minutes.
-
Centrifuge at 2000 x g for 5 minutes at room temperature to separate the phases.
-
Carefully transfer the upper organic layer (hexane) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable volume of the initial HPLC mobile phase for analysis.
Chiral HPLC Method for Separation of EKODE Isomers (Proposed)
Chromatographic Conditions:
-
Column: A polysaccharide-based chiral stationary phase (CSP) is recommended. Examples include columns with cellulose or amylose derivatives. A (R)-N-(3,5-dinitrobenzoyl)phenylglycine (DNBPG) covalently bonded to aminopropylsilica has also been shown to be effective for similar compounds.
-
Mobile Phase: A non-polar mobile phase is typically used for normal-phase chiral separations. A starting point could be a mixture of hexane and a polar modifier like isopropanol or ethanol. For example, Hexane:Isopropanol (99.5:0.5, v/v). The mobile phase composition should be optimized to achieve baseline separation.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV detection at 230-235 nm, as EKODEs contain an α,β-unsaturated ketone chromophore.
-
Temperature: Ambient, but can be varied (e.g., 5°C to 50°C) to improve selectivity.
LC-MS/MS Method for Quantitative Analysis
This method provides high sensitivity and selectivity for the quantification of individual EKODE isomers.
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: A linear gradient should be optimized. A starting point could be:
-
0-3 min: 30% B
-
3-3.65 min: 30-90% B
-
3.65-4.8 min: 90% B
-
4.8-5 min: 90-30% B
-
-
Flow Rate: 0.45 mL/min.
-
Injection Volume: 5-20 µL.
-
Column Temperature: 20-40°C.
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), likely in negative ion mode for acidic lipids.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Ion Source Parameters (example):
-
Spray Voltage: 2-3 kV (negative mode)
-
Vaporizer Temperature: 450°C
-
Capillary Temperature: 325°C
-
Sheath Gas Pressure: 40 psi
-
Auxiliary Gas Pressure: 20 psi
-
-
MRM Transitions: These need to be determined for each EKODE isomer and the internal standard by infusing pure standards. The precursor ion will be [M-H]⁻, and product ions will be generated by collision-induced dissociation.
Visualizations
Biological Relevance and Signaling Pathways
EKODEs are electrophilic molecules that can react with cellular nucleophiles, thereby modulating signaling pathways. Two key pathways affected by EKODEs are the Nrf2 and NF-κB pathways, which are central to the cellular response to oxidative stress and inflammation, respectively.
Nrf2 Pathway Activation
Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is kept in the cytoplasm by Keap1, which facilitates its degradation. Electrophiles like EKODEs can react with cysteine residues on Keap1, leading to a conformational change that prevents Nrf2 degradation. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), upregulating their expression and enhancing the cell's antioxidant capacity.
NF-κB Pathway Modulation
The NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of kappa B (IκB) proteins. Pro-inflammatory stimuli lead to the activation of the IκB kinase (IKK) complex, which phosphorylates IκB, targeting it for proteasomal degradation. This releases NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. EKODEs can modulate this pathway, although the effects can be complex, potentially having both pro- and anti-inflammatory consequences depending on the cellular context and the specific isomer. There is significant crosstalk between the Nrf2 and NF-κB pathways, with activation of Nrf2 often leading to an inhibition of NF-κB signaling.
Conclusion
The analytical methods outlined in this application note provide a framework for the detailed analysis of EKODE isomers. The separation and quantification of these isomers are essential for elucidating their specific roles in health and disease. The provided protocols, combined with the understanding of their impact on key signaling pathways, will aid researchers in advancing our knowledge of lipid peroxidation and its pathological consequences.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of six epoxyketooctadecenoic acid (EKODE) isomers, their generation from nonenzymatic oxidation of linoleic acid, and their reactivity with imidazole nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The unique reactivity of EKODE lipid peroxidation products allows in vivo detection of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Monitoring Kinase Activity and Inhibition using UV-Vis Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, making them a major focus for drug discovery and development, particularly in oncology. The evaluation of kinase activity and the screening of potential inhibitors are fundamental to this effort. While various methods exist for this purpose, including radiometric and fluorescence-based assays, UV-Vis spectroscopy offers a robust, continuous, and non-radioactive alternative for monitoring kinase reactions.
This application note details a widely used enzyme-coupled assay for the continuous monitoring of kinase activity using UV-Vis spectroscopy. This method allows for the real-time determination of reaction kinetics and the evaluation of kinase inhibitors.
Disclaimer: The term "EKODE (Extracellular Kinase-Oriented Drug Evaluation)" does not correspond to a standard or widely recognized methodology in the scientific literature. This document describes a general and well-established UV-Vis spectroscopic method for monitoring kinase activity.
Principle of the Assay: The Coupled-Enzyme System
The activity of many kinases can be monitored by quantifying the production of ADP, which is a direct product of the phosphotransferase reaction. A classic and effective method for this is the pyruvate kinase/lactate dehydrogenase (PK/LDH) coupled assay.[1][2] In this system, the ADP produced by the kinase of interest is used by pyruvate kinase (PK) to convert phosphoenolpyruvate (PEP) to pyruvate. Subsequently, lactate dehydrogenase (LDH) reduces pyruvate to lactate, a process that involves the oxidation of NADH to NAD+.[1][2]
The consumption of NADH can be continuously monitored by measuring the decrease in absorbance at 340 nm.[1] This decrease is directly proportional to the rate of ADP production, and therefore, to the activity of the kinase being assayed. This method provides a continuous readout of kinase activity, making it suitable for kinetic studies and inhibitor screening.
Data Presentation: Quantifying Kinase Inhibition
The following table summarizes hypothetical data from an experiment designed to evaluate the potency of a kinase inhibitor using the UV-Vis spectroscopic coupled-enzyme assay. The rate of reaction is determined by the change in absorbance at 340 nm over time.
| Inhibitor Concentration (nM) | Initial Rate (Absorbance change/min at 340 nm) | Kinase Activity (%) |
| 0 (No Inhibitor) | -0.100 | 100 |
| 10 | -0.085 | 85 |
| 50 | -0.052 | 52 |
| 100 | -0.025 | 25 |
| 500 | -0.005 | 5 |
| 1000 | -0.001 | 1 |
Experimental Protocols
This section provides a detailed protocol for a generic kinase assay using the PK/LDH coupled system and a UV-Vis spectrophotometer.
Materials and Reagents:
-
Kinase of interest
-
Kinase-specific peptide substrate
-
ATP (Adenosine triphosphate)
-
PEP (Phosphoenolpyruvate)
-
NADH (Nicotinamide adenine dinucleotide, reduced form)
-
PK (Pyruvate kinase)
-
LDH (Lactate dehydrogenase)
-
Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Kinase inhibitor stock solution (dissolved in DMSO)
-
UV-transparent cuvettes or microplates
-
UV-Vis spectrophotometer with temperature control
Protocol:
-
Preparation of the Coupling Enzyme Mix:
-
Prepare a stock solution of the coupling enzyme mix in the kinase reaction buffer containing PEP, NADH, PK, and LDH. The final concentrations in the assay will typically be in the range of 1-5 mM for PEP, 0.2-1 mM for NADH, and an excess of PK and LDH activity (e.g., 10-20 units/mL).
-
-
Preparation of the Kinase Reaction Mix:
-
In a suitable tube, prepare the kinase reaction mix containing the kinase of interest and its specific peptide substrate in the kinase reaction buffer.
-
-
Assay Procedure:
-
Set the UV-Vis spectrophotometer to monitor absorbance at 340 nm and equilibrate the sample holder to the desired reaction temperature (e.g., 30°C or 37°C).
-
To a UV-transparent cuvette, add the coupling enzyme mix and the kinase reaction mix.
-
If testing an inhibitor, add the desired concentration of the inhibitor to the cuvette. For control experiments, add an equivalent volume of the inhibitor's solvent (e.g., DMSO).
-
Mix the contents of the cuvette gently by pipetting.
-
Place the cuvette in the spectrophotometer and initiate the reaction by adding a stock solution of ATP.
-
Immediately start recording the absorbance at 340 nm at regular intervals (e.g., every 15-30 seconds) for a set period (e.g., 10-30 minutes).
-
-
Data Analysis:
-
Plot the absorbance at 340 nm as a function of time.
-
The initial rate of the reaction is the slope of the linear portion of this curve.
-
To determine the effect of an inhibitor, compare the reaction rates in the presence and absence of the inhibitor. The IC₅₀ value (the concentration of inhibitor that reduces kinase activity by 50%) can be calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Visualizations
Signaling Pathway of the Coupled-Enzyme Assay
Caption: Coupled-enzyme reaction for kinase activity monitoring.
Experimental Workflow
Caption: Workflow for UV-Vis spectroscopic kinase assay.
Conclusion
The use of a coupled-enzyme system with UV-Vis spectroscopy provides a powerful, continuous, and non-radioactive method for monitoring kinase activity and evaluating inhibitors. This approach is well-suited for detailed kinetic analysis and can be adapted for high-throughput screening in drug discovery pipelines. The real-time nature of the assay allows for a more comprehensive understanding of enzyme kinetics and inhibitor mechanisms compared to endpoint assays.
References
Application Notes and Protocols for trans-EKODE-(E)-Ib Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-EKODE-(E)-Ib, a biologically active lipid peroxidation product derived from linoleic acid, is a valuable tool for in vitro and in vivo studies related to oxidative stress and cellular signaling.[1][2][3][4] Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions.
This compound has been shown to activate the antioxidant response element (ARE), leading to the induction of cytoprotective genes.[1] Additionally, it stimulates the synthesis of aldosterone and corticosterone in adrenal cells, a process mediated by an increase in intracellular calcium.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below for easy reference.
| Property | Value | Source |
| Synonyms | 12,13-epoxy-9-keto-10(trans)-Octadecenoic Acid | |
| Molecular Formula | C18H30O4 | |
| Molecular Weight | 310.4 g/mol | |
| Purity | >98% | |
| Solubility (DMF) | 50 mg/mL | |
| Solubility (DMSO) | 50 mg/mL | |
| Solubility (Ethanol) | 50 mg/mL | |
| Solubility (PBS, pH 7.2) | 0.5 mg/mL | |
| Storage Temperature | -20°C | |
| Stability | ≥ 1 year (at -20°C) |
Experimental Protocols
Materials
-
This compound (solid or as a solution in ethanol)
-
Anhydrous Ethanol (≥99.5%)
-
Dimethylformamide (DMF), anhydrous
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.2
-
Sterile, amber glass vials or polypropylene tubes
-
Calibrated micropipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Analytical balance (if starting from solid)
Protocol 1: Preparation of a High-Concentration Stock Solution in an Organic Solvent
This protocol is suitable for preparing a concentrated stock solution that can be further diluted in aqueous media for cell-based assays.
-
Solvent Selection: Choose an appropriate organic solvent based on experimental compatibility. Ethanol, DMF, and DMSO are all suitable options with a high solubility of 50 mg/mL.
-
Calculating the Required Volume:
-
If starting with a pre-dissolved solution (e.g., in ethanol), proceed to step 4.
-
If starting with a solid, accurately weigh the desired amount of this compound using an analytical balance in a chemical fume hood.
-
Calculate the volume of solvent required to achieve the desired stock concentration. For example, to prepare a 10 mg/mL stock solution from 1 mg of solid: Volume (mL) = Mass (mg) / Concentration (mg/mL) = 1 mg / 10 mg/mL = 0.1 mL (or 100 µL)
-
-
Dissolution:
-
Carefully add the calculated volume of the chosen anhydrous solvent (Ethanol, DMF, or DMSO) to the vial containing the solid this compound.
-
Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid dissolution, but avoid excessive heat to prevent degradation.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots in sterile, amber glass vials or polypropylene tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage. The solution is stable for at least one year at this temperature.
-
Protocol 2: Preparation of a Working Solution in an Aqueous Buffer
This protocol describes the dilution of the high-concentration organic stock solution into an aqueous buffer, such as PBS, for direct application to biological systems.
-
Determine the Final Concentration: Decide on the final working concentration of this compound required for your experiment. Note that the solubility in PBS (pH 7.2) is limited to 0.5 mg/mL.
-
Serial Dilution: It is recommended to perform serial dilutions to achieve the final working concentration accurately.
-
For example, to prepare a 10 µg/mL working solution from a 10 mg/mL stock solution:
-
First, dilute the 10 mg/mL stock 1:100 in the organic solvent to obtain a 100 µg/mL intermediate solution.
-
Then, dilute the 100 µg/mL intermediate solution 1:10 in PBS (pH 7.2) to achieve the final 10 µg/mL working solution.
-
-
-
Mixing: When diluting the organic stock into the aqueous buffer, add the stock solution to the buffer and mix immediately by gentle vortexing or inversion to ensure proper dispersion and prevent precipitation.
-
Use Immediately: It is best to prepare aqueous working solutions fresh for each experiment and use them immediately to avoid potential degradation or precipitation over time.
Visualizations
Caption: Workflow for preparing this compound stock solutions.
Caption: Known signaling pathways activated by this compound.
References
- 1. This compound | CAS 478931-82-7 | Cayman Chemical | Biomol.com [biomol.com]
- 2. The unique reactivity of EKODE lipid peroxidation products allows in vivo detection of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The unique reactivity of EKODE lipid peroxidation products allows in vivo detection of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for trans-EKODE-(E)-Ib in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-EKODE-(E)-Ib is a biologically active lipid peroxidation product derived from linoleic acid.[1] It is one of six major epoxy-keto-octadecenoic acid (EKODE) isomers generated during oxidative stress.[1] This document provides detailed application notes and experimental protocols for the use of this compound in cell culture settings, focusing on its known biological activities.
Physicochemical Properties
| Property | Value | Reference |
| Alternate Names | 9-oxo-11-(3-pentyl-2-oxiranyl)-10E-undecenoic acid; 12,13-epoxy-9-keto-10(trans)-Octadecenoic Acid | [1][2] |
| CAS Number | 478931-82-7 | [1] |
| Molecular Formula | C₁₈H₃₀O₄ | |
| Molecular Weight | 310.4 g/mol | |
| Solubility | DMF: 50 mg/ml, DMSO: 50 mg/ml, Ethanol: 50 mg/ml, PBS (pH 7.2): 0.5 mg/ml | |
| λmax | 233 nm |
Applications in Cell Culture
Activation of the Antioxidant Response Element (ARE) Signaling Pathway
This compound is a known activator of the Antioxidant Response Element (ARE), a critical signaling pathway for cellular protection against oxidative stress. This activation leads to the transcription of cytoprotective genes, including NAD(P)H quinone dehydrogenase 1 (NQO1). The underlying mechanism involves the Keap1-Nrf2 signaling pathway, where under oxidative stress, Nrf2 translocates to the nucleus and binds to the ARE, initiating gene transcription.
This protocol is designed to quantify the activation of the ARE pathway in response to this compound treatment using a luciferase reporter gene assay in a suitable cell line (e.g., human neuroblastoma IMR-32 cells).
Materials:
-
IMR-32 cells (or other suitable cell line)
-
DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
ARE-luciferase reporter plasmid
-
Control plasmid (e.g., β-galactosidase or Renilla luciferase)
-
Lipofectamine 2000 (or other transfection reagent)
-
This compound (dissolved in DMSO or ethanol)
-
Luciferase Assay System
-
Luminometer
-
96-well white, clear-bottom cell culture plates
Procedure:
-
Cell Seeding: Seed IMR-32 cells in a 96-well plate at a density of 2 x 10⁴ cells per well and incubate for 24 hours.
-
Transfection: Co-transfect the cells with the ARE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound (e.g., 1-20 µM). Include a vehicle control (DMSO or ethanol).
-
Incubation: Incubate the cells for an additional 24 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided with the luciferase assay kit.
-
Luminescence Measurement: Measure the luciferase activity using a luminometer according to the manufacturer's protocol.
-
Normalization: Normalize the luciferase activity to the activity of the co-transfected control plasmid to account for variations in transfection efficiency and cell number.
Stimulation of Steroidogenesis in Adrenal Cells
This compound has been shown to stimulate the synthesis of aldosterone and corticosterone in adrenal cells at concentrations of 1-5 µM. This effect is believed to be mediated by an increase in intracellular calcium.
| Cell Line | Steroid Hormone | Effective Concentration | Reference |
| Rat Adrenal Cells | Aldosterone, Corticosterone | 1-5 µM |
This protocol describes a method to measure the effect of this compound on steroid hormone production in the human adrenocortical carcinoma cell line H295R.
Materials:
-
H295R cells (ATCC CRL-2128)
-
DMEM/F12 medium supplemented with Cosmic Calf Serum and supplements
-
This compound (dissolved in DMSO)
-
Forskolin (as a positive control for stimulating steroidogenesis)
-
24-well cell culture plates
-
ELISA kits for aldosterone and corticosterone/cortisol
-
Cell viability assay kit (e.g., MTT or PrestoBlue)
Procedure:
-
Cell Seeding: Seed H295R cells in a 24-well plate at an appropriate density and allow them to adhere and grow for 24-48 hours.
-
Pre-stimulation (Optional but Recommended): To enhance steroid production, you may pre-stimulate the cells with a low concentration of forskolin (e.g., 10 µM) for 48 hours.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1-10 µM). Include a vehicle control (DMSO) and a positive control (forskolin).
-
Incubation: Incubate the cells for 48 hours.
-
Supernatant Collection: Collect the cell culture supernatant for hormone analysis.
-
Hormone Quantification: Measure the concentrations of aldosterone and corticosterone (or cortisol for human cells) in the supernatant using specific ELISA kits according to the manufacturer's instructions.
-
Cell Viability Assessment: After collecting the supernatant, assess the viability of the cells in each well to ensure that the observed effects on steroidogenesis are not due to cytotoxicity.
-
Data Analysis: Normalize the hormone concentrations to the cell viability data.
Potential Research Applications
While direct evidence is limited for this compound, research on related oxidized linoleic acid metabolites (OXLAMs) suggests potential applications in studying:
-
Apoptosis and Mitochondrial Dysfunction: OXLAMs have been shown to induce apoptosis and mitochondrial dysfunction in liver cells. Further studies could investigate if this compound has similar effects in various cell types, including cancer cells.
-
Neuroinflammation and Neurodegeneration: Given its activity in neuronal cells, investigating the role of this compound in neuroinflammatory processes and its potential effects on neuronal viability is a promising research avenue.
-
Fibrosis: Oxidized linoleic acid metabolites are implicated in the activation of stellate cells, a key event in liver fibrosis.
Conclusion
This compound is a valuable research tool for investigating cellular responses to lipid peroxidation and oxidative stress. The provided protocols for studying ARE activation and steroidogenesis serve as a starting point for characterizing its biological functions in various cell culture models. Further research is warranted to explore its potential roles in other cellular processes such as apoptosis and inflammation.
References
Application Notes and Protocols for In Vivo Studies Using trans-EKODE-(E)-Ib
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-EKODE-(E)-Ib, an acronym for (E)-12,13-epoxy-9-keto-10-(trans)-octadecenoic acid, is a biologically active lipid peroxidation product derived from linoleic acid. It is generated during oxidative stress and has been implicated in inflammatory processes. As an electrophilic species, it can react with biological nucleophiles, such as cysteine and histidine residues in proteins, to form stable adducts. These adducts can serve as biomarkers for oxidative stress and inflammation. Emerging research indicates that this compound can exacerbate inflammatory conditions in vivo, making it a molecule of interest for studying the mechanisms of inflammatory diseases and for the development of novel therapeutic strategies.
These application notes provide a summary of the available data and detailed protocols for conducting in vivo studies with this compound, focusing on a murine model of colitis.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vivo studies investigating the effects of this compound in a dextran sulfate sodium (DSS)-induced colitis mouse model.
Table 1: Effect of this compound on Clinical Parameters in DSS-Induced Colitis in Mice
| Parameter | Control Group (DSS only) | This compound Treated Group (DSS + EKODE) | Reference |
| Body Weight Loss (%) | ~10-15% | Significantly higher than control | [1][2] |
| Disease Activity Index (DAI) | Increased | Significantly higher than control | [1] |
| Colon Length (cm) | Shortened | Significantly shorter than control | [1][3] |
| Spleen Weight (mg) | Increased | Significantly higher than control |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Expression in the Colon of Mice with DSS-Induced Colitis
| Cytokine | Control Group (DSS only) | This compound Treated Group (DSS + EKODE) | Reference |
| TNF-α | Elevated | Significantly higher than control | |
| IL-1β | Elevated | Significantly higher than control | |
| IL-6 | Elevated | Significantly higher than control | |
| IL-10 (anti-inflammatory) | Elevated | Reduced compared to control |
Experimental Protocols
Protocol 1: Induction of Colitis in Mice using Dextran Sulfate Sodium (DSS) and Administration of this compound
This protocol describes the induction of acute colitis in mice using DSS and the subsequent administration of this compound to study its effects on the severity of inflammation.
Materials:
-
8-10 week old C57BL/6 mice
-
Dextran Sulfate Sodium (DSS), molecular weight 36,000-50,000 Da
-
This compound
-
Vehicle for EKODE (e.g., DMSO or ethanol)
-
Sterile phosphate-buffered saline (PBS)
-
Sterile drinking water
-
Animal balance
-
Equipment for intraperitoneal (i.p.) injections
Procedure:
-
Acclimatization: Acclimate mice to the animal facility for at least one week before the start of the experiment.
-
DSS Administration:
-
Prepare a 2.5-3% (w/v) solution of DSS in sterile drinking water. The optimal concentration may vary depending on the batch of DSS and the specific mouse strain, so a pilot study is recommended.
-
Provide the DSS solution as the sole source of drinking water to the mice for 5-7 consecutive days to induce acute colitis.
-
A control group of mice should receive regular sterile drinking water.
-
-
This compound Preparation and Administration:
-
Prepare a stock solution of this compound in a suitable vehicle like DMSO or ethanol.
-
On the day of administration, dilute the stock solution in sterile PBS to the desired final concentration. A low-dose regimen is recommended based on existing literature.
-
Administer this compound via intraperitoneal (i.p.) injection. The exact dosage and timing of administration should be optimized for the specific experimental question. A suggested starting point is to administer a low dose daily or on alternate days during the DSS treatment period.
-
The vehicle control group should receive i.p. injections of the vehicle solution without this compound.
-
-
Monitoring:
-
Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool to calculate the Disease Activity Index (DAI).
-
At the end of the experiment (e.g., day 8), euthanize the mice.
-
-
Sample Collection and Analysis:
-
Measure the length of the colon from the cecum to the anus.
-
Collect the colon and spleen for weight measurement.
-
Colon tissue can be processed for histological analysis (H&E staining) to assess inflammation and for measurement of pro-inflammatory cytokine levels (e.g., TNF-α, IL-1β, IL-6) by methods such as ELISA or qPCR.
-
Protocol 2: Generation of Polyclonal Antibodies against this compound-Cysteine Adducts
This protocol outlines the general procedure for producing polyclonal antibodies in rabbits against this compound that has been conjugated to a carrier protein.
Materials:
-
This compound
-
N-acetyl-L-cysteine methyl ester
-
Carrier protein (e.g., Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA))
-
Conjugation reagents (e.g., EDC, NHS)
-
New Zealand White rabbits
-
Adjuvant (e.g., Freund's Complete Adjuvant (CFA) and Freund's Incomplete Adjuvant (IFA))
-
Equipment for subcutaneous injections and blood collection
Procedure:
-
Hapten-Carrier Conjugation:
-
Synthesize the this compound-cysteine adduct by reacting this compound with N-acetyl-L-cysteine methyl ester.
-
Conjugate the this compound-cysteine adduct (hapten) to a carrier protein like KLH or BSA using a suitable cross-linking agent such as EDC/NHS chemistry. This is necessary because small molecules like EKODE are not immunogenic on their own.
-
-
Immunization:
-
Pre-immune bleed: Collect a blood sample from the rabbits before the first immunization to serve as a negative control.
-
Primary immunization: Emulsify the EKODE-Cys-carrier protein conjugate in Freund's Complete Adjuvant (CFA). Inject the emulsion subcutaneously at multiple sites on the back of the rabbits.
-
Booster immunizations: At 2-4 week intervals, administer booster injections of the EKODE-Cys-carrier protein conjugate emulsified in Freund's Incomplete Adjuvant (IFA).
-
-
Titer Monitoring:
-
Collect small blood samples (test bleeds) 10-14 days after each booster injection.
-
Determine the antibody titer in the serum using an ELISA with the EKODE-Cys-BSA conjugate as the coating antigen.
-
-
Antibody Purification:
-
Once a high antibody titer is achieved, perform a final bleed and collect the antiserum.
-
Purify the polyclonal antibodies from the antiserum using affinity chromatography with the EKODE-Cys-carrier protein conjugate immobilized on a column.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in Promoting Colonic Inflammation
This compound has been shown to activate the c-Jun N-terminal kinase (JNK) signaling pathway, a key regulator of inflammation. The diagram below illustrates the proposed mechanism.
Caption: Proposed JNK signaling pathway activated by this compound.
Experimental Workflow for In Vivo Studies
The following diagram outlines the general workflow for investigating the in vivo effects of this compound in a mouse model of DSS-induced colitis.
Caption: General workflow for DSS-induced colitis and EKODE treatment.
References
Application Notes and Protocols for Inducing Oxidative Stress in vitro using trans-EKODE-(E)-Ib
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-EKODE-(E)-Ib is a biologically active lipid peroxidation product derived from linoleic acid. In the context of cellular biology, it is recognized as a signaling molecule that can induce a state of oxidative stress. This response is primarily mediated through the activation of the Antioxidant Response Element (ARE), a key regulatory pathway in the cellular defense against oxidative damage.[1][2] Understanding the mechanisms and protocols for utilizing this compound is crucial for research into oxidative stress-related pathologies and the development of novel therapeutics.
This document provides detailed application notes and experimental protocols for the use of this compound to induce and study oxidative stress in in vitro cell culture models.
Mechanism of Action
This compound elicits a cellular oxidative stress response primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[1] Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to electrophiles like this compound, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the ARE, initiating the transcription of a suite of cytoprotective genes, including NAD(P)H:quinone oxidoreductase 1 (NQO1).[1][3] This activation has been shown to be dependent on the Phosphoinositide 3-kinase (PI3K) signaling pathway.
Furthermore, this compound has been observed to stimulate the synthesis of aldosterone and corticosterone in adrenal cells, a process linked to an increase in intracellular calcium levels.
Data Presentation
The following tables summarize the quantitative data available for the in vitro application of this compound.
Table 1: Effective Concentrations of this compound in In Vitro Studies
| Biological Activity | Cell Type | Concentration Range | Reference |
| Aldosterone and Corticosterone Synthesis | Adrenal cells | 1-5 µM | |
| Antioxidant Response Element (ARE) Activation | Neuronal cells | Not specified | |
| NQO1 mRNA Induction | IMR-32 cells | 1 µM and 10 µM | |
| NQO1 Protein Induction | IMR-32 cells | 10 µM |
Table 2: Time-Course Effects of this compound on NQO1 Expression in IMR-32 Cells
| Treatment Duration | Analyte | Concentration | Result | Reference |
| 8 hours | NQO1 mRNA | 10 µM | 15.1-fold increase | |
| 24 hours | NQO1 Protein | 10 µM | Significant increase |
Experimental Protocols
Herein, we provide detailed protocols for inducing oxidative stress with this compound and measuring key markers of the cellular response.
Protocol 1: Cell Treatment with this compound
1.1. Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), Ethanol, or N,N-Dimethylformamide (DMF) for stock solution preparation
-
Appropriate cell culture medium and supplements
-
Cell line of interest (e.g., IMR-32 human neuroblastoma cells)
-
Sterile, tissue culture-treated plates (e.g., 6-well, 96-well)
1.2. Stock Solution Preparation:
-
This compound is soluble in DMSO, ethanol, and DMF at 50 mg/mL. Prepare a high-concentration stock solution (e.g., 10 mM) in the desired solvent.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
1.3. Cell Seeding:
-
Seed cells in the appropriate tissue culture plates at a density that will ensure they are in the exponential growth phase and reach 80-90% confluency at the time of treatment.
-
Incubate the cells overnight under standard culture conditions (e.g., 37°C, 5% CO₂).
1.4. Treatment:
-
On the day of the experiment, prepare working solutions of this compound by diluting the stock solution in fresh, pre-warmed cell culture medium to the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM).
-
Remove the existing medium from the cells and replace it with the medium containing this compound or vehicle control (medium with the same concentration of solvent used for the stock solution).
-
Incubate the cells for the desired period (e.g., 8 hours for gene expression analysis, 24 hours for protein analysis, or shorter time points for ROS and calcium measurements).
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol utilizes the 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay.
2.1. Materials:
-
DCFH-DA
-
Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS)
-
Fluorescence microplate reader or fluorescence microscope
2.2. Procedure:
-
Following treatment with this compound as described in Protocol 1, remove the treatment medium.
-
Wash the cells twice with pre-warmed HBSS or PBS.
-
Prepare a working solution of DCFH-DA (e.g., 10 µM) in HBSS or serum-free medium.
-
Add the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C, protected from light.
-
Wash the cells twice with HBSS or PBS to remove excess probe.
-
Add HBSS or PBS back to the wells.
-
Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm) or visualize the cells using a fluorescence microscope.
Protocol 3: Assessment of Lipid Peroxidation (Malondialdehyde - MDA Assay)
This protocol is based on the reaction of MDA with thiobarbituric acid (TBA).
3.1. Materials:
-
Cell lysis buffer (e.g., RIPA buffer) containing an antioxidant like butylated hydroxytoluene (BHT)
-
Thiobarbituric acid (TBA)
-
Trichloroacetic acid (TCA) or phosphoric acid
-
MDA standard for generating a standard curve
-
Spectrophotometer or microplate reader
3.2. Procedure:
-
After treatment with this compound, wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer containing BHT.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the supernatant for normalization.
-
To a known amount of protein from the cell lysate, add a solution of TBA in an acidic medium.
-
Incubate the mixture at 95°C for 60 minutes.
-
Cool the samples on ice and centrifuge to pellet any precipitate.
-
Measure the absorbance of the supernatant at 532 nm.
-
Quantify the amount of MDA by comparing the absorbance to a standard curve generated with a known concentration of MDA.
Protocol 4: Analysis of Nrf2 Nuclear Translocation
4.1. Materials:
-
Nuclear and cytoplasmic extraction kit
-
SDS-PAGE gels and Western blotting apparatus
-
Primary antibody against Nrf2
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
4.2. Procedure:
-
Following treatment with this compound for the desired time, fractionate the cells into nuclear and cytoplasmic extracts using a commercial kit.
-
Determine the protein concentration of each fraction.
-
Separate equal amounts of protein from the nuclear and cytoplasmic fractions by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and then incubate with a primary antibody specific for Nrf2.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and an imaging system. An increase in the Nrf2 signal in the nuclear fraction indicates translocation.
Protocol 5: Measurement of NQO1 Gene Expression (RT-qPCR)
5.1. Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers specific for NQO1 and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR system
5.2. Procedure:
-
After treating cells with this compound (e.g., for 8 hours), extract total RNA using a commercial kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform real-time qPCR using primers for NQO1 and a housekeeping gene for normalization.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in NQO1 expression.
Mandatory Visualizations
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for studying oxidative stress.
References
Application Notes and Protocols for the Formation of trans-EKODE-(E)-Ib Protein Adducts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the formation and characterization of protein adducts with trans-EKODE-(E)-Ib, a reactive lipid electrophile generated during oxidative stress. Understanding the mechanisms of adduct formation is critical for elucidating the role of lipid peroxidation in inflammatory diseases and for the development of novel therapeutics.
Introduction
trans-Epoxyketooctadecenoic acids (EKODEs) are lipid peroxidation products derived from linoleic acid. Due to their electrophilic nature, they readily react with nucleophilic residues on proteins, primarily cysteine, to form stable covalent adducts.[1][2] These "advanced lipoxidation end products" (ALEs) can alter protein structure and function, thereby impacting cellular signaling pathways associated with inflammation and oxidative stress.[1][3] Monitoring the formation of EKODE-protein adducts can serve as a valuable biomarker for tracking the progression of inflammatory diseases.[1]
Mechanism of Adduct Formation
The formation of a stable adduct between this compound and a cysteine residue proceeds via a two-step mechanism. The initial step is a rapid Michael addition of the cysteine thiol to the α,β-unsaturated ketone of the EKODE molecule. This is followed by a slower, irreversible intramolecular rearrangement involving the opening of the epoxide ring.
Experimental Protocols
Protocol 1: Formation of this compound Adduct with a Model Cysteine Compound
This protocol describes the formation of an adduct between this compound and N-acetyl-L-cysteine methyl ester, a model compound for protein-bound cysteine residues.
Materials:
-
This compound
-
N-acetyl-L-cysteine methyl ester
-
Acetonitrile (ACN)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ethyl acetate
-
Sodium sulfate
-
Rotary evaporator
-
UV-Vis Spectrophotometer
-
LC-MS system
Procedure:
-
Dissolve 140 mg (0.452 mmol) of this compound in 1 mL of 20% acetonitrile in PBS buffer (pH 7.4).
-
Add 85.6 mg (0.484 mmol) of N-acetyl-L-cysteine methyl ester to the solution.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by UV spectroscopy by observing the decrease in absorbance at 234 nm, which corresponds to the consumption of the α,β-unsaturated ketone system in this compound.
-
After completion, extract the reaction mixture three times with 5 mL of ethyl acetate.
-
Combine the organic layers, dry over sodium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified adduct.
-
Confirm the formation of the adduct by LC-MS analysis. The expected mass-to-charge ratio (m/z) for the EKODE-cysteine adduct can be calculated and used for selected ion monitoring.
Protocol 2: Formation of this compound Adduct with Human Serum Albumin (HSA)
This protocol details the incubation of this compound with Human Serum Albumin (HSA), a common protein target for electrophilic lipids in vivo.
Materials:
-
Human Serum Albumin (HSA)
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4, containing 20% acetonitrile
-
Ammonium bicarbonate (AMBIC) buffer
-
Trypsin
-
High-resolution mass spectrometer (HRMS)
Procedure:
-
Prepare a 10 µM solution of HSA in PBS containing 20% acetonitrile.
-
Add this compound to the HSA solution to a final concentration of 1 mM.
-
Incubate the mixture at 37°C overnight.
-
Precipitate the modified protein and resolubilize it in AMBIC buffer.
-
Perform proteolytic digestion of the protein by adding trypsin and incubating according to the manufacturer's protocol.
-
Analyze the resulting tryptic peptides by high-resolution mass spectrometry (HRMS) to identify the sites of EKODE adduction. Data-dependent acquisition mode can be used to trigger MS/MS fragmentation of potential modified peptides.
Data Presentation
Table 1: Reaction Conditions for this compound Adduct Formation
| Parameter | Adduct with N-acetyl-L-cysteine methyl ester | Adduct with Human Serum Albumin (HSA) |
| Reactants | This compound, N-acetyl-L-cysteine methyl ester | This compound, Human Serum Albumin |
| Concentrations | 0.452 M this compound, 0.484 M N-acetyl-L-cysteine methyl ester | 1 mM this compound, 10 µM HSA |
| Solvent | 20% Acetonitrile in PBS, pH 7.4 | PBS with 20% Acetonitrile |
| Temperature | Room Temperature | 37°C |
| Reaction Time | Overnight | Overnight |
| Analytical Method | UV Spectroscopy, LC-MS | High-Resolution Mass Spectrometry (HRMS) |
Table 2: Quantitative Observations of EKODE Adduct Formation
| Condition | Observation | Fold Change | Reference |
| M17 cells + 0.1 mM H₂O₂ (24h) | Increased EKODE-IIb-Cys adducts | 100% increase | |
| Ischemic mouse heart (15 min) | Increased EKODE-Cys adducts | 274% increase | |
| Ischemic mouse heart (30 min) | Increased EKODE-Cys adducts | 517% increase | |
| Human brain (middle-aged vs. young) | Increased EKODE adducts | >300% increase |
Visualization of Workflows and Pathways
Caption: Workflow for the formation and analysis of this compound protein adducts.
Caption: EKODE-induced pro-inflammatory signaling cascade via JNK activation.
References
Application Note: Detection of EKODE-Protein Adducts by Western Blot
Introduction
Epoxyketooctadecenoic acids (EKODEs) are a class of lipid peroxidation products derived from the non-enzymatic or enzymatic oxidation of linoleic acid.[1][2] As electrophilic species, EKODEs can react with nucleophilic residues on proteins, such as cysteine and histidine, to form covalent adducts.[1][3][4] The formation of these adducts, also known as advanced lipoxidation end products (ALEs), is associated with oxidative stress and has been implicated in the pathophysiology of various inflammatory diseases. The detection and quantification of EKODE-protein adducts can therefore serve as a valuable biomarker for oxidative stress and disease progression. This application note provides a detailed protocol for the detection of EKODE-protein adducts in biological samples using Western blot analysis.
Principle
The Western blot technique utilizes antibodies to detect specific proteins in a complex mixture. To detect EKODE-protein adducts, samples are first separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The proteins are then transferred to a solid-phase membrane (e.g., nitrocellulose or PVDF). The membrane is subsequently probed with a primary antibody that specifically recognizes the EKODE-cysteine or EKODE-histidine adduct. An enzyme-conjugated secondary antibody that binds to the primary antibody is then added. Finally, a substrate is introduced that reacts with the enzyme to produce a detectable signal, such as chemiluminescence or fluorescence, allowing for the visualization and quantification of the EKODE-adducted proteins.
Experimental Protocols
This section provides a detailed methodology for the detection of EKODE-protein adducts by Western blot.
Sample Preparation
Proper sample preparation is critical for the successful detection of EKODE-protein adducts.
-
Cell Culture Lysates:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer (e.g., 25mM Tris-HCl pH 7.5, 150mM NaCl, 1% NP-40, 1mM EDTA pH 8.0) supplemented with a protease and phosphatase inhibitor cocktail.
-
Incubate the lysate on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 12,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a suitable method, such as the bicinchoninic acid (BCA) assay.
-
-
Tissue Homogenates:
-
Excise and wash the tissue in ice-cold PBS to remove any contaminating blood.
-
Homogenize the tissue in lysis buffer on ice using a mechanical homogenizer.
-
Follow steps 3-5 from the cell culture lysate protocol.
-
SDS-PAGE and Protein Transfer
-
Sample Loading: Mix the protein lysate with an equal volume of 2x Laemmli sample buffer and boil for 5-10 minutes. Load 20-30 µg of protein per lane on a 4-12% Bis-Tris polyacrylamide gel. Include a pre-stained protein ladder to monitor migration.
-
Electrophoresis: Run the gel in 1x MOPS or MES running buffer at a constant voltage until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet, semi-dry, or dry transfer system. Ensure complete transfer by staining the membrane with Ponceau S.
Immunodetection
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature or overnight at 4°C with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for EKODE-cysteine or EKODE-histidine adducts diluted in the blocking buffer. The optimal dilution should be determined empirically, but a starting point of 1:1000 is common. Incubation is typically performed for 1 hour at room temperature or overnight at 4°C.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer (a common starting dilution is 1:5000 to 1:20,000) for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in step 3.
-
Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate for 1-5 minutes.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or X-ray film.
Data Presentation
The following table summarizes key parameters and expected outcomes for a Western blot experiment designed to detect EKODE-protein adducts.
| Parameter | Description | Expected Outcome/Considerations |
| Sample Type | Cell lysates, tissue homogenates | Protein concentration should be determined to ensure equal loading. |
| Protein Load | 20-30 µg per lane | Adjust as needed based on the abundance of the target adducts. |
| Primary Antibody | Anti-EKODE-Cys or Anti-EKODE-His | Specificity is crucial. Polyclonal or monoclonal antibodies can be used. |
| Primary Antibody Dilution | Typically 1:500 - 1:2000 | Optimal dilution should be determined empirically. |
| Secondary Antibody | HRP-conjugated anti-species IgG | Match the species of the primary antibody. |
| Secondary Antibody Dilution | Typically 1:2000 - 1:20,000 | Titrate for optimal signal-to-noise ratio. |
| Detection Method | Enhanced Chemiluminescence (ECL) | Provides high sensitivity. |
| Positive Control | In vitro EKODE-modified protein (e.g., BSA) | Essential for validating the antibody and protocol. |
| Loading Control | β-actin, GAPDH, or tubulin | Ensures equal protein loading across lanes for semi-quantitative analysis. |
Visualization
The following diagrams illustrate the signaling pathway of EKODE formation and the experimental workflow for its detection.
Caption: Formation of EKODE-protein adducts from linoleic acid under oxidative stress.
Caption: Experimental workflow for detecting EKODE-protein adducts by Western blot.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of six epoxyketooctadecenoic acid (EKODE) isomers, their generation from nonenzymatic oxidation of linoleic acid, and their reactivity with imidazole nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. The unique reactivity of EKODE lipid peroxidation products allows in vivo detection of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Separation of EKODE Stereoisomers
Welcome to the technical support center for the separation of EKODE (12-oxo-10Z,15Z-heptadecadienoic acid) stereoisomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating EKODE stereoisomers?
A1: The main challenges in separating EKODE stereoisomers stem from their identical physical and chemical properties in an achiral environment.[1] EKODE has multiple chiral centers, leading to the existence of enantiomers and diastereomers. Key difficulties include:
-
Co-elution: Due to their structural similarity, stereoisomers often co-elute in standard chromatographic systems.
-
Low Resolution: Achieving baseline separation required for accurate quantification and isolation can be difficult and necessitates highly selective methods.
-
Method Development: Finding the optimal combination of techniques, chiral selectors, and conditions for a specific EKODE isomer can be a time-consuming process.
-
Sample Complexity: When EKODE is in a biological matrix, other lipids and endogenous compounds can interfere with the separation.
Q2: What are the most common techniques for separating EKODE stereoisomers?
A2: The most effective techniques for separating EKODE and other lipid stereoisomers are:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used method that employs a chiral stationary phase (CSP) to differentiate between enantiomers.[2]
-
Diastereomeric Salt Crystallization: This classical method involves reacting the racemic EKODE mixture with a chiral resolving agent to form diastereomeric salts, which have different solubilities and can be separated by crystallization.[2][3]
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for chiral separations, often providing faster and more efficient separations than HPLC with reduced solvent consumption.[4]
-
Enzymatic Resolution: This method utilizes enzymes that selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer.
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during your experiments.
Chiral HPLC Separation
Issue 1: Poor or No Resolution of Enantiomers
-
Possible Cause: Inappropriate Chiral Stationary Phase (CSP). The choice of CSP is the most critical factor for a successful chiral separation. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point for oxidized fatty acids.
-
Solution: Screen a variety of CSPs with different chiral selectors to find one that provides selectivity for your EKODE isomers.
-
-
Possible Cause: Suboptimal Mobile Phase Composition. The mobile phase composition significantly influences the interaction between the analytes and the CSP.
-
Solution:
-
Systematically vary the ratio of the non-polar solvent (e.g., hexane) and the alcohol modifier (e.g., isopropanol, ethanol).
-
Evaluate the effect of different alcohol modifiers.
-
For acidic compounds like EKODE, adding a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid) can improve peak shape and resolution by suppressing ionization.
-
-
-
Possible Cause: Temperature Fluctuations. Temperature can affect the selectivity of a chiral separation.
-
Solution: Use a column oven to maintain a stable and optimized temperature. Experiment with a range of temperatures (e.g., 10°C to 40°C) to find the optimal condition.
-
Issue 2: Peak Tailing
-
Possible Cause: Secondary Interactions. Unwanted interactions between the carboxylic acid group of EKODE and active sites on the silica support of the column can cause peak tailing.
-
Solution: Add a small amount of an acidic modifier (e.g., TFA or formic acid) to the mobile phase to suppress these interactions.
-
-
Possible Cause: Column Overload. Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the injection volume or the concentration of your sample.
-
Issue 3: Peak Splitting
-
Possible Cause: Sample Solvent Incompatibility. If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.
-
-
Possible Cause: On-column Racemization. For some molecules, interconversion between enantiomers can occur on the column, leading to a distorted peak shape between the two enantiomer peaks.
-
Solution: Try running the separation at a lower temperature to suppress this interconversion.
-
Diastereomeric Salt Resolution
Issue 1: No Crystallization Occurs, or an Oil Forms Instead of Crystals
-
Possible Cause: Inappropriate Solvent System. The solvent is crucial as it needs to provide a significant solubility difference between the two diastereomeric salts.
-
Solution: Conduct a solvent screen with a range of solvents (polar, non-polar, protic, aprotic) and solvent mixtures. Using a mixture of a good solvent and a poor solvent (anti-solvent) can often induce crystallization.
-
-
Possible Cause: Insufficient Supersaturation. Crystallization requires a supersaturated solution.
-
Solution: Carefully evaporate some of the solvent to increase the concentration or gradually add an anti-solvent.
-
Issue 2: Low Purity of the Crystallized Diastereomer
-
Possible Cause: Small Solubility Difference. If the solubility of the two diastereomeric salts is too similar in the chosen solvent, the separation will be inefficient.
-
Solution: Screen different resolving agents and solvent systems to maximize the solubility difference.
-
-
Possible Cause: Formation of a Solid Solution. The undesired diastereomer may be incorporated into the crystal lattice of the desired one.
-
Solution: This is a challenging issue. Trying different resolving agents or solvent systems is the best approach. Sometimes, multiple recrystallization steps are necessary.
-
Data Presentation
The following tables summarize typical chromatographic parameters for the separation of oxidized fatty acids analogous to EKODE. These values should serve as a starting point for method development for EKODE stereoisomers.
Table 1: Chiral SFC-MS/MS Parameters for Separation of Octadecanoid Stereoisomers (Analogous to EKODE)
| Parameter | Value |
| Column | Lux 3 µm Amylose-1 (150 x 3.0 mm) |
| Mobile Phase A | Supercritical CO2 |
| Mobile Phase B | Methanol |
| Gradient | 5% to 35% B over 10 min, hold at 35% B for 2.5 min |
| Flow Rate | 2.0 mL/min |
| Column Temperature | 35 °C |
| Back Pressure | 2000 psi |
| Injection Volume | 2 µL |
| LLOQ Range | 0.03 - 6.00 ng/mL |
Table 2: Chiral HPLC Parameters for Separation of Epoxyeicosanoid Enantiomers (Analogous to EKODE)
| Parameter | Value |
| Column | Chiralcel OD-H (4.6 x 250 mm, 5 µm) |
| Mobile Phase | n-Hexane / Isopropanol / Acetic Acid (95:5:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Column Temperature | Ambient |
Experimental Protocols
Protocol 1: Chiral SFC-MS/MS Method for EKODE Stereoisomers
This protocol is adapted from a validated method for the separation of a wide range of octadecanoid oxylipins and is a good starting point for EKODE analysis.
-
System Preparation:
-
Equilibrate a Lux 3 µm Amylose-1 column (or similar polysaccharide-based chiral column) with the initial mobile phase conditions (5% Methanol in CO2) for at least 30 minutes or until a stable baseline is achieved.
-
-
Sample Preparation:
-
Dissolve the EKODE sample in a suitable organic solvent (e.g., methanol) to a final concentration appropriate for your detector's sensitivity.
-
-
Chromatographic Conditions:
-
Set the column temperature to 35°C and the back pressure regulator to 2000 psi.
-
Use a flow rate of 2.0 mL/min.
-
Inject 2 µL of the sample.
-
Run the gradient: 5% to 35% Methanol over 10 minutes, hold at 35% for 2.5 minutes, and then return to initial conditions for re-equilibration.
-
-
Detection:
-
Use a tandem mass spectrometer with electrospray ionization (ESI) in negative ion mode. Monitor for the specific parent and fragment ions of EKODE.
-
Protocol 2: Diastereomeric Salt Resolution of EKODE
This is a general protocol that needs to be optimized for EKODE.
-
Resolving Agent and Solvent Screening:
-
In separate small-scale experiments, dissolve the racemic EKODE and a slight molar excess of various chiral resolving agents (e.g., (R)-(+)-α-methylbenzylamine, (1S,2S)-(+)-pseudoephedrine) in different solvents.
-
-
Formation of Diastereomeric Salts:
-
Once a promising combination of resolving agent and solvent is identified, dissolve the racemic EKODE in the chosen solvent.
-
Add one equivalent of the chiral resolving agent and stir the solution.
-
-
Crystallization:
-
Allow the solution to stand at room temperature or in a refrigerator to induce crystallization. If no crystals form, try seeding with a small crystal or adding an anti-solvent.
-
-
Isolation and Purification:
-
Collect the crystals by filtration and wash them with a small amount of cold solvent.
-
The purity of the diastereomer can be checked by chiral HPLC. If necessary, recrystallize the solid to improve purity.
-
-
Liberation of the Enantiomer:
-
Dissolve the purified diastereomeric salt in an appropriate solvent and treat it with an acid (if a basic resolving agent was used) or a base (if an acidic resolving agent was used) to liberate the pure EKODE enantiomer. Extract the enantiomer into an organic solvent and purify.
-
Visualizations
Caption: Workflow for Chiral HPLC Method Development.
Caption: Diastereomeric Salt Resolution Workflow.
Caption: Troubleshooting Logic for Poor HPLC Resolution.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. benchchem.com [benchchem.com]
- 3. Enantioseparation of Proton Pump Inhibitors by HPLC on Polysaccharide-Type Stationary Phases: Enantiomer Elution Order Reversal, Thermodynamic Characterization, and Hysteretic Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: trans-EKODE-(E)-Ib
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of trans-EKODE-(E)-Ib. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
A: this compound is a biologically active lipid peroxidation product of linoleic acid. Its structure contains a trans carbon-carbon double bond between a keto group and an epoxy group. A primary biological activity of this compound is the activation of the Antioxidant Response Element (ARE), a key signaling pathway in the cellular defense against oxidative stress. This activation is mediated through the transcription factor Nrf2 and the PI3-kinase pathway.
Q2: What are the recommended storage conditions for this compound?
A: To ensure stability, this compound should be stored at -20°C. Under these conditions, it is stable for at least one year. It is typically supplied as a solution in an organic solvent, such as ethanol.
Q3: In which solvents is this compound soluble?
A: this compound is soluble in a variety of organic solvents. The following table summarizes its solubility in common laboratory solvents.
| Solvent | Solubility |
| DMF | 50 mg/mL |
| DMSO | 50 mg/mL |
| Ethanol | 50 mg/mL |
| PBS (pH 7.2) | 0.5 mg/mL |
Q4: How should I prepare working solutions of this compound for cell culture experiments?
A: Due to its hydrophobic nature, care must be taken when preparing aqueous working solutions to avoid precipitation. A detailed step-by-step protocol is provided in the "Experimental Protocols" section of this guide. In general, it is recommended to first prepare a high-concentration stock solution in an organic solvent like DMSO or ethanol and then dilute this stock into your pre-warmed cell culture medium with vigorous mixing. The final concentration of the organic solvent should be kept low (typically below 0.5% for DMSO) to avoid solvent-induced cytotoxicity.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and use of this compound in your experiments.
Issue 1: Compound Precipitation in Aqueous Media
Problem: I observe a precipitate or cloudiness in my cell culture medium after adding the this compound stock solution.
Possible Causes and Solutions:
| Cause | Solution |
| Low aqueous solubility | Prepare a higher concentration stock solution in 100% DMSO or ethanol. When preparing the working solution, add the stock solution dropwise to the pre-warmed aqueous medium while vortexing to ensure rapid and even dispersion. |
| "Salting out" effect | If using a high salt concentration buffer, consider reducing the salt concentration if your experimental protocol allows. |
| pH of the buffer | The solubility of acidic lipids can be pH-dependent. Empirically test the solubility in buffers with slightly different pH values to find the optimal condition for both solubility and stability. |
| Use of a carrier protein | For sensitive applications, consider complexing this compound with a carrier protein like fatty acid-free bovine serum albumin (BSA) to enhance its solubility and stability in the culture medium. |
Issue 2: Inconsistent or Non-Reproducible Experimental Results
Problem: I am observing high variability in my results between experiments using this compound.
Possible Causes and Solutions:
| Cause | Solution |
| Compound degradation | Ensure the compound has been stored properly at -20°C and has not undergone multiple freeze-thaw cycles. Prepare fresh working solutions for each experiment from the stock solution. Visual signs of degradation in the stock solution may include a color change (yellowing). For analytical confirmation of degradation, refer to the "Compound Degradation and Analysis" section. |
| Inaccurate initial stock concentration | After preparing the stock solution in an organic solvent, visually inspect for any undissolved particles. If necessary, gently warm the solution (to no more than 37°C) or sonicate briefly to ensure complete dissolution before making serial dilutions. |
| Adsorption to plasticware | As a lipophilic compound, this compound may adsorb to the surface of plastic tubes and plates. Consider using low-binding microplates and tubes. Including a low, non-interfering concentration of a surfactant like Tween-80 in your buffers can also help prevent adsorption. |
| Cell culture variability | Ensure consistency in cell passage number, confluency, and overall health. Cells at different growth stages can respond differently to stimuli. |
Issue 3: Unexpected Biological Readouts or Off-Target Effects
Problem: I am observing cellular toxicity or other biological effects that are inconsistent with the known activity of this compound.
Possible Causes and Solutions:
| Cause | Solution |
| Solvent toxicity | Ensure the final concentration of the organic solvent (e.g., DMSO, ethanol) in your cell culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO). Always include a solvent-only control in your experiments. |
| Assay interference | This compound, as an electrophilic compound, has the potential to react with components of your assay, leading to artifacts. For example, in cell viability assays that rely on redox indicators (e.g., MTT, resazurin), the compound could directly reduce the indicator, leading to a false-positive signal. Validate your findings with an orthogonal assay that has a different detection principle (e.g., a membrane integrity assay like LDH release). |
| Activation of other signaling pathways | While known to activate the Nrf2/ARE pathway, electrophilic lipids can potentially interact with other cellular nucleophiles, leading to the activation of other stress response pathways. If you suspect off-target effects, consider using pathway analysis tools (e.g., RNA-seq, proteomics) to identify other activated signaling pathways. |
Compound Degradation and Analysis
This compound is a lipid peroxidation product and is susceptible to further oxidation and degradation, especially if not handled properly. The primary degradation pathway involves the opening of the epoxide ring, which can lead to the formation of diols and other oxidized species.
Analytical Detection of Degradation:
Mass spectrometry is a powerful tool to assess the integrity of your this compound sample. The expected deprotonated molecular ion [M-H]⁻ for intact this compound is at m/z 309.2. The presence of other ions may indicate degradation. For example, the formation of a diol through epoxide hydrolysis would result in a product with an m/z of 327.2 [M-H]⁻.
Expected Mass Spectrometry Fragmentation:
Experimental Protocols
Protocol 1: Preparation of a this compound Working Solution for Cell Culture
This protocol provides a step-by-step guide for preparing a working solution of this compound in cell culture medium, minimizing the risk of precipitation.
-
Prepare a High-Concentration Stock Solution:
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Accurately weigh the desired amount of this compound powder in a sterile, low-binding microcentrifuge tube.
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Add the required volume of high-purity, anhydrous DMSO or ethanol to achieve a high-concentration stock solution (e.g., 10-50 mM).
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Vortex the tube vigorously for 1-2 minutes to ensure complete dissolution.
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Visually inspect the solution against a light source to confirm that no particles are present. If needed, sonicate briefly in a water bath.
-
Aliquot the stock solution into small volumes in low-binding tubes to avoid multiple freeze-thaw cycles and store at -20°C.
-
-
Dilution to Working Concentration:
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Pre-warm your cell culture medium (e.g., DMEM with 10% FBS) to 37°C.
-
Calculate the volume of the stock solution needed to achieve your desired final concentration.
-
While gently vortexing the pre-warmed medium, add the calculated volume of the stock solution dropwise. This ensures rapid mixing and prevents localized high concentrations that can lead to precipitation.
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For example, to achieve a 10 µM final concentration from a 10 mM stock solution, add 1 µL of the stock to 1 mL of medium.
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Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
-
Mandatory Visualizations
Here are diagrams describing key signaling pathways and experimental workflows relevant to the use of this compound.
Caption: Activation of the Nrf2/ARE signaling pathway by this compound.
Caption: General experimental workflow for cell-based assays with this compound.
Technical Support Center: Ensuring the Stability of trans-EKODE-(E)-Ib in Solution
Welcome to the technical support center for trans-EKODE-(E)-Ib. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Understanding the Stability of this compound
This compound is a biologically active lipid peroxidation product of linoleic acid, characterized by a chemically reactive α,β-unsaturated ketone and an epoxide ring.[1] These functional groups make the molecule susceptible to degradation under various experimental conditions, potentially leading to inconsistent results. The primary degradation pathways include hydrolysis of the epoxide ring and reaction of the α,β-unsaturated ketone system with nucleophiles.
Frequently Asked Questions (FAQs)
Q1: How should I store my stock solution of this compound?
A1: For maximum stability, stock solutions of this compound, typically prepared in ethanol, should be stored at -20°C or lower in a tightly sealed vial.[1] To minimize degradation from repeated freeze-thaw cycles, it is recommended to prepare small aliquots of the stock solution for single use.
Q2: What solvents are recommended for preparing working solutions of this compound?
A2: this compound is soluble in organic solvents such as ethanol, DMSO, and DMF.[1] For aqueous buffers, such as PBS (pH 7.2), the solubility is limited.[1] When preparing aqueous working solutions, it is advisable to first dissolve the compound in a minimal amount of an organic solvent (e.g., ethanol) and then dilute it with the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed levels that could affect cell viability or assay performance (typically <0.1-0.5%).
Q3: Can I expose solutions of this compound to light?
A3: As an α,β-unsaturated ketone, this compound may be susceptible to photodegradation.[2] It is best practice to protect solutions from direct light by using amber vials or by wrapping containers in aluminum foil, especially during long-term storage or prolonged experimental incubations.
Q4: How does pH affect the stability of this compound?
A4: The epoxide ring in this compound is susceptible to hydrolysis under both acidic and basic conditions, which would lead to the formation of a diol product. Therefore, it is crucial to maintain the pH of your solutions within a stable range, typically close to neutral (pH 7.0-7.4), unless your experimental protocol requires otherwise. If you must work outside of this range, be aware of the potential for increased degradation.
Q5: I am using this compound in cell culture experiments. What special precautions should I take?
A5: When using this compound in cell culture, several factors can influence its stability and activity:
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Media Components: Components in the cell culture media, such as nucleophiles (e.g., amino acids, thiols like glutathione), can react with the electrophilic α,β-unsaturated ketone.
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Serum: Proteins in fetal bovine serum (FBS) can bind to this compound or contain nucleophilic residues that can react with it.
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Cellular Metabolism: Cells can metabolize the compound.
It is recommended to perform pilot experiments to assess the stability of this compound in your specific cell culture setup over the time course of your experiment.
Troubleshooting Guides
This section provides solutions to common problems encountered when working with this compound.
Issue 1: Inconsistent or lower-than-expected biological activity.
| Possible Cause | Troubleshooting Action |
| Degradation of stock solution | Prepare fresh stock solutions from solid compound if possible. Aliquot stock solutions to minimize freeze-thaw cycles. Store at -80°C for long-term storage. |
| Degradation in working solution | Prepare working solutions fresh before each experiment. Avoid prolonged storage of dilute aqueous solutions. |
| Reaction with media components | Consider using serum-free media for short-term experiments if compatible with your cells. Perform a time-course experiment to determine the stability of this compound in your specific media. |
| Incorrect dosage due to precipitation | Ensure the final concentration of this compound does not exceed its solubility limit in the final working solution. Use a minimal amount of a suitable organic solvent to aid dissolution before diluting in aqueous media. |
Issue 2: Appearance of unknown peaks in HPLC or LC-MS analysis.
| Possible Cause | Troubleshooting Action |
| Hydrolysis of the epoxide ring | This is more likely to occur at acidic or basic pH. Check the pH of your solution. The degradation product would be a diol with a corresponding increase in polarity. |
| Reaction with nucleophiles | If your solution contains nucleophiles (e.g., thiols, amines), adducts may form. Analyze your sample by LC-MS to identify the mass of the unknown peak, which may correspond to the mass of this compound plus the mass of the nucleophile. |
| Isomerization | Although less common for the trans double bond, isomerization can sometimes be induced by light or heat. Protect your samples from light and excessive heat. |
| Oxidation | While this compound is an oxidation product, further oxidation can occur. Consider adding an antioxidant like BHT (butylated hydroxytoluene) to your organic stock solutions if compatible with your downstream applications. |
Quantitative Data on Stability
While specific kinetic data for the degradation of this compound is not extensively published, the following table provides a hypothetical summary of expected stability under various conditions to guide experimental design.
| Condition | Parameter | Expected Outcome | Recommendation |
| Storage | Temperature | More stable at lower temperatures. | Store stock solutions at -20°C or -80°C. |
| Freeze-Thaw Cycles | Repeated cycles can accelerate degradation. | Aliquot stock solutions into single-use vials. | |
| pH | pH < 6 | Increased rate of epoxide hydrolysis. | Maintain pH between 7.0 and 7.4. |
| pH > 8 | Increased rate of epoxide hydrolysis. | Maintain pH between 7.0 and 7.4. | |
| Solvent | Protic Solvents (e.g., water, methanol) | Can participate in epoxide ring-opening. | Prepare aqueous solutions fresh. |
| Aprotic Solvents (e.g., DMSO, DMF) | Generally more stable. | Use as primary solvent for stock solutions. | |
| Additives | Nucleophiles (e.g., DTT, β-mercaptoethanol) | Rapid reaction with the α,β-unsaturated ketone. | Avoid addition of strong nucleophiles unless part of the experimental design. |
| Antioxidants (e.g., BHT) | Can prevent further oxidation. | Consider adding to organic stock solutions for long-term storage. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability by HPLC
This protocol outlines a method to assess the stability of this compound in a given solution over time.
1. Materials:
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This compound stock solution (e.g., 1 mg/mL in ethanol)
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Test solution (e.g., cell culture medium, buffer)
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HPLC system with a UV detector
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C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
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Mobile Phase A: Water with 0.1% formic acid
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Mobile Phase B: Acetonitrile with 0.1% formic acid
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Autosampler vials
2. Procedure:
-
Prepare the test solution of this compound at the desired final concentration (e.g., 10 µM) by diluting the stock solution.
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Immediately after preparation (t=0), take an aliquot of the solution, and if necessary, perform a protein precipitation or solid-phase extraction to remove interfering components. Transfer the processed sample to an autosampler vial.
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Incubate the remaining test solution under the desired experimental conditions (e.g., 37°C, 5% CO₂).
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At various time points (e.g., 1, 2, 4, 8, 24 hours), collect additional aliquots and process them in the same manner as the t=0 sample.
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Analyze all samples by HPLC. A typical gradient could be:
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0-5 min: 50% B
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5-20 min: 50% to 100% B
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20-25 min: 100% B
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25-26 min: 100% to 50% B
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26-30 min: 50% B
-
Flow rate: 1 mL/min
-
Detection wavelength: 233 nm (λmax for the α,β-unsaturated ketone chromophore)
-
-
Quantify the peak area of this compound at each time point. A decrease in the peak area over time indicates degradation. The appearance of new peaks can suggest the formation of degradation products.
Visualizations
Potential Degradation Pathways of this compound
Caption: Potential degradation pathways for this compound.
Troubleshooting Workflow for Inconsistent Results
Caption: Troubleshooting workflow for inconsistent experimental results.
Logical Relationship of Factors Affecting Stability
Caption: Factors influencing the stability of this compound.
References
solubility issues with trans-EKODE-(E)-Ib in PBS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with trans-EKODE-(E)-Ib in Phosphate-Buffered Saline (PBS) and other aqueous solutions for in vitro experiments.
I. Frequently Asked Questions (FAQs)
Q1: What is the documented solubility of this compound in PBS?
A1: The reported solubility of this compound in PBS (pH 7.2) is approximately 0.5 mg/mL.[1] However, achieving this concentration and maintaining it in solution, especially when diluted in cell culture media, can be challenging due to its hydrophobic nature.
Q2: I observed a precipitate after diluting my this compound stock solution into my cell culture medium. What could be the cause?
A2: This is a common issue known as "solvent shock." It occurs when a compound dissolved in a high-concentration organic solvent (like DMSO) is rapidly diluted into an aqueous medium where it is less soluble. The abrupt change in solvent polarity causes the compound to precipitate out of solution. Other contributing factors can include the final concentration exceeding its solubility limit in the media, interactions with media components, and temperature changes.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of hydrophobic compounds like this compound.[1][2] Ethanol and DMF are also suitable solvents, with reported solubilities of 50 mg/mL.[1]
Q4: How can I minimize the risk of precipitation during my experiments?
A4: To minimize precipitation, it is recommended to use a stepwise dilution method.[2] Instead of adding the concentrated stock directly to your final volume of media, first, create an intermediate dilution in a smaller volume of media. Additionally, ensure the final concentration of the organic solvent (e.g., DMSO) in your cell culture is low (typically <0.5%) to avoid cytotoxicity.
Q5: Are there any alternative methods to improve the solubility of this compound in my aqueous experimental setup?
A5: Yes, several strategies can be employed to enhance the solubility of hydrophobic compounds. These include the use of co-solvents (e.g., PEG400, glycerol), surfactants (e.g., Tween 80), or formulating the compound in a lipid-based delivery system. The choice of method will depend on the specific requirements of your experiment and cell type.
II. Troubleshooting Guide
This guide addresses specific issues you may encounter when working with this compound in PBS-based solutions.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution in PBS or cell culture media | - Solvent Shock: Rapid change in solvent polarity. - Concentration too high: Exceeding the solubility limit in the final aqueous solution. | - Use a stepwise dilution: Create one or more intermediate dilutions in your culture medium. - Optimize final concentration: Determine the maximum soluble concentration in your specific medium through a solubility test. - Gently warm the media: Warming the media to 37°C may aid in solubilization, but be mindful of the stability of other media components. |
| Inconsistent experimental results | - Incomplete dissolution of stock solution: Undissolved compound leads to inaccurate concentrations. - Precipitation over time: Compound falling out of solution during incubation. - Adsorption to plasticware: Hydrophobic compounds can stick to the surfaces of plates and tubes, reducing the effective concentration. | - Ensure complete dissolution of stock: Vortex and, if necessary, briefly sonicate the stock solution. Visually inspect for any particulate matter. - Perform a stability check: Incubate the compound in your media for the duration of your experiment and visually or analytically check for precipitation. - Consider using low-adhesion plasticware. |
| Cell toxicity observed at expected non-toxic concentrations | - Solvent toxicity: High concentrations of the organic solvent (e.g., DMSO) can be toxic to cells. - Compound aggregation: Aggregates of the compound may have different biological effects than the monomeric form. | - Maintain a low final solvent concentration: Typically, the final DMSO concentration should be kept below 0.5%. - Run a vehicle control: Always include a control with the same final concentration of the solvent used for the stock solution. - Filter the final working solution: Use a sterile 0.22 µm filter to remove any potential aggregates before adding to cells. |
III. Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility |
| PBS (pH 7.2) | 0.5 mg/mL |
| DMSO | 50 mg/mL |
| DMF | 50 mg/mL |
| Ethanol | 50 mg/mL |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₈H₃₀O₄ |
| Molecular Weight | 310.4 g/mol |
| logP | 4.85 |
IV. Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Weighing: Accurately weigh the desired amount of this compound powder in a sterile, conical tube.
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Solvent Addition: Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10-50 mg/mL).
-
Dissolution: Vortex the tube vigorously for 1-2 minutes. If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution. Visually confirm that no particulate matter is present.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage.
Protocol 2: Nrf2 Activation Assay (ARE-Luciferase Reporter Assay)
This assay quantitatively measures the ability of this compound to induce the transcriptional activity of Nrf2.
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Cell Seeding: Seed HepG2 cells stably transfected with an Antioxidant Response Element (ARE)-luciferase reporter construct into a 96-well white, clear-bottom plate at a suitable density.
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Incubation: Incubate the cells at 37°C in a humidified 5% CO₂ incubator for 24 hours.
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Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium and add the medium containing the vehicle control, a positive control, and different concentrations of this compound.
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Incubation: Incubate the plate for an additional 18-24 hours.
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Luciferase Assay: Perform the luciferase assay according to the manufacturer's instructions.
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Data Acquisition: Measure the luminescence using a plate-reading luminometer.
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Data Analysis: Calculate the fold induction by normalizing the relative light units (RLU) of the treated wells to the RLU of the vehicle control wells.
Protocol 3: Measurement of Intracellular Calcium Concentration
This protocol describes the use of a fluorescent calcium indicator, such as Fura-2 AM, to measure changes in intracellular calcium levels.
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Cell Seeding: Seed cells (e.g., adrenal cells) onto a 96-well black, clear-bottom plate and grow to the desired confluency.
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Dye Loading: Wash the cells with a suitable buffer and then incubate them with Fura-2 AM in the same buffer in the dark at 37°C for 30-60 minutes.
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Washing: Wash the cells to remove any extracellular dye.
-
Compound Addition: Add this compound at the desired concentrations to the wells.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity using a fluorescence plate reader. For Fura-2, excitation wavelengths of 340 nm and 380 nm are used, with emission measured at 510 nm.
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Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is calculated to determine the intracellular calcium concentration.
V. Mandatory Visualizations
Caption: A workflow for troubleshooting solubility issues.
Caption: The Nrf2/ARE signaling pathway activated by this compound.
Caption: The proposed mechanism of increased intracellular calcium by this compound.
References
Technical Support Center: Optimizing EKODE-Protein Conjugation
Welcome to the technical support center for EKODE-protein conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during the conjugation of Epoxyketooctadecenoic acids (EKODEs) to proteins.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of EKODE-protein conjugation?
A1: EKODE-protein conjugation primarily occurs through a two-step mechanism involving cysteine residues on the target protein. The first step is a rapid Michael addition of the nucleophilic thiol group of a cysteine to the α,β-unsaturated ketone of the EKODE molecule. This is followed by a slower, intramolecular rearrangement resulting in the opening of the epoxide ring, which forms a stable, irreversible thioether bond. This final product is known as an advanced lipoxidation end product (ALE).[1][2][3]
Q2: Which amino acid residues on a protein react with EKODE?
A2: Cysteine is the primary and most reactive target for stable EKODE conjugation.[1][2] Histidine residues can also react with EKODE via Michael addition, but these adducts are typically reversible. Lysine residues are generally considered unreactive towards EKODE under typical conjugation conditions. Therefore, the presence and accessibility of cysteine residues on your protein are critical for successful conjugation.
Q3: My protein of interest does not have any cysteine residues. Can I still conjugate it with EKODE?
A3: Direct conjugation to native proteins without cysteines is challenging due to EKODE's high selectivity. If your protein lacks accessible cysteine residues, you might consider protein engineering to introduce a cysteine at a specific site. Alternatively, if your EKODE molecule has a carboxylic acid handle (or can be modified to have one), you can use carbodiimide chemistry (e.g., with EDC and NHS) to conjugate it to lysine residues on the protein, though this is an indirect method and modifies the EKODE molecule first.
Q4: What is the Antioxidant Response Element (ARE) pathway and how does it relate to EKODE?
A4: The Antioxidant Response Element (ARE) is a segment of DNA in the promoter region of genes that protect cells from oxidative stress. The Keap1-Nrf2-ARE signaling pathway is a primary cellular defense mechanism against such stress. EKODEs, as electrophilic lipid peroxidation products, are a form of oxidative stressor. They can modify cysteine residues on the Keap1 protein, which is an inhibitor of the Nrf2 transcription factor. This modification disrupts the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus, bind to the ARE, and initiate the transcription of numerous cytoprotective genes, including antioxidant enzymes.
Troubleshooting Guides
This section addresses specific issues you may encounter during your EKODE-protein conjugation experiments.
Problem 1: Low or No Conjugation Yield
| Possible Cause | Recommended Solution |
| Inaccessible Cysteine Residues | The target cysteine(s) may be buried within the protein's 3D structure. Try performing the conjugation under partially denaturing conditions (e.g., using low concentrations of urea or guanidinium chloride) to expose the residues. Confirm residue accessibility using computational modeling if the protein structure is known. |
| Oxidized Cysteine Residues | Cysteine residues may be oxidized to form disulfide bonds (cystine) and will not react with EKODE. Pre-treat your protein with a mild reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) to reduce disulfide bonds. Remove the excess TCEP using a desalting column before adding EKODE. |
| Incorrect pH | The thiol group of cysteine needs to be in its nucleophilic thiolate form (-S⁻) to efficiently attack the Michael acceptor. The pKa of cysteine's thiol group is ~8.3. Performing the reaction at a pH of 7.5-8.5 will increase the concentration of the reactive thiolate anion. However, very high pH can lead to side reactions or protein denaturation. |
| Suboptimal Molar Ratio | The concentration of EKODE may be too low. Increase the molar excess of EKODE relative to the protein. A starting point is a 10- to 20-fold molar excess of EKODE. This may require optimization for your specific protein. |
| Hydrolysis of EKODE | EKODEs can be unstable in aqueous buffers over long periods. Prepare EKODE solutions fresh and add them to the reaction mixture immediately. Minimize reaction times where possible. |
Problem 2: Protein Precipitation During or After Conjugation
| Possible Cause | Recommended Solution |
| Change in Isoelectric Point (pI) | Covalent modification of amino acids alters the overall charge of the protein. This can shift the pI, and if the reaction buffer pH is close to the new pI, the protein may precipitate. Determine the pI of your conjugated protein and adjust the buffer pH accordingly. |
| Hydrophobicity of EKODE | EKODE is a lipid-derived molecule and is hydrophobic. Conjugating multiple EKODE molecules to a protein can increase its overall hydrophobicity, leading to aggregation and precipitation. Try reducing the molar excess of EKODE used in the reaction to achieve a lower degree of labeling. Including solubility-enhancing agents like arginine or mild non-ionic detergents in the buffer can also help. |
| Protein Denaturation | The reaction conditions (e.g., pH, temperature, organic co-solvent) may be denaturing your protein. Confirm the stability of your protein under the planned conjugation conditions before proceeding. Perform reactions at room temperature or 4°C instead of elevated temperatures. |
Problem 3: Lack of Specificity / Multiple Products
| Possible Cause | Recommended Solution |
| Reaction with Other Nucleophiles | While cysteine is the preferred target, at high pH and with high concentrations of EKODE, reversible reactions with histidine may occur. If you observe heterogeneity, try lowering the reaction pH to 7.0-7.5 to favor the more nucleophilic cysteine thiolate over other residues. |
| Side Reactions of α,β-Unsaturated Carbonyl | α,β-unsaturated carbonyls can potentially undergo other reactions. Ensure your buffers are free from extraneous nucleophiles (e.g., Tris buffer contains a primary amine). Use phosphate or HEPES buffers. |
| Incomplete Epoxide Ring Opening | The initial Michael adduct may be stable enough to be detected, leading to a heterogeneous product mixture. The epoxide ring opening is the slower step. Ensure sufficient reaction time (e.g., 4-24 hours) to allow for the complete rearrangement to the stable ALE. |
Data Presentation: Optimizing Reaction Parameters
The optimal conditions for EKODE-protein conjugation depend on the specific protein and desired degree of labeling. The following table summarizes key parameters and recommended starting ranges for optimization.
| Parameter | Recommended Range | Rationale & Considerations |
| pH | 7.5 - 8.5 | Balances the need for deprotonated, nucleophilic cysteine thiolates (pKa ~8.3) with protein stability and minimizing side reactions at higher pH. |
| Temperature | 4°C - 25°C (Room Temp) | Lower temperatures (4°C) can be used for longer incubation times to minimize protein degradation. Room temperature is often sufficient for efficient conjugation within a few hours. |
| Molar Ratio (EKODE:Protein) | 5:1 to 50:1 | A higher molar excess of EKODE drives the reaction towards higher degrees of labeling. Start with a 10:1 or 20:1 ratio and optimize based on results. |
| Protein Concentration | 1 - 10 mg/mL | Higher protein concentrations can increase reaction efficiency but may also promote aggregation. Ensure the protein remains soluble. |
| Reaction Time | 2 - 24 hours | The initial Michael addition is rapid, but the subsequent epoxide ring-opening is slower. Longer reaction times may be needed for complete conversion to the stable ALE. Monitor reaction progress over time. |
| Buffer Composition | Phosphate Buffered Saline (PBS) or HEPES | Use non-nucleophilic buffers. Avoid buffers containing primary amines like Tris, as they can compete with the protein for reaction with EKODE. |
| Co-solvent | <10% DMSO or DMF | EKODE is often dissolved in a water-miscible organic solvent. Keep the final concentration of the organic solvent low to prevent protein denaturation. |
Experimental Protocols
Protocol 1: Direct Conjugation of EKODE to a Cysteine-Containing Protein
This protocol describes the direct labeling of a protein via Michael addition to its cysteine residues.
Materials:
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Cysteine-containing protein (1-10 mg/mL in PBS)
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EKODE
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Anhydrous Dimethyl Sulfoxide (DMSO)
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Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.5
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(Optional) TCEP-HCl (Tris(2-carboxyethyl)phosphine hydrochloride)
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Desalting columns
Procedure:
-
(Optional) Protein Reduction: If the protein contains disulfide bonds, dissolve it in the Reaction Buffer containing a 10-fold molar excess of TCEP. Incubate for 30-60 minutes at room temperature. Remove the excess TCEP using a desalting column equilibrated with Reaction Buffer.
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Prepare EKODE Stock Solution: Immediately before use, dissolve EKODE in anhydrous DMSO to prepare a concentrated stock solution (e.g., 10-50 mM).
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Initiate Conjugation: Add the desired molar excess of the EKODE stock solution to the protein solution. The final DMSO concentration should ideally be below 10% (v/v). Mix gently by inversion or slow vortexing.
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Incubation: Incubate the reaction mixture for 2 to 24 hours. The optimal time should be determined empirically. Incubation can be done at room temperature or 4°C, protected from light.
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Purification: Remove excess, unreacted EKODE by size-exclusion chromatography (desalting column) or dialysis against a suitable buffer (e.g., PBS pH 7.4).
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Characterization: Confirm conjugation and determine the degree of labeling using techniques such as SDS-PAGE (which may show a slight shift in molecular weight), UV-Vis spectroscopy (if EKODE has a chromophore), and mass spectrometry (MALDI-TOF or ESI-MS).
Protocol 2: Quantification of EKODE Conjugation via Thiol Depletion Assay
This protocol allows for the quantification of conjugated EKODE molecules by measuring the number of free cysteine thiols remaining after the reaction using Ellman's Reagent (DTNB).
Materials:
-
EKODE-conjugated protein sample
-
Unconjugated (control) protein sample
-
Ellman's Reagent (DTNB) solution
-
Cysteine-HCl for standard curve
-
Assay Buffer: 0.1 M Sodium Phosphate, 1 mM EDTA, pH 8.0
-
96-well microplate and plate reader
Procedure:
-
Prepare Standard Curve: Prepare a series of cysteine standards (e.g., 0 to 100 µM) in the Assay Buffer.
-
Prepare Samples: Dilute both the conjugated and unconjugated protein samples to the same concentration (e.g., 0.1-0.5 mg/mL) in the Assay Buffer.
-
Reaction Setup: In a 96-well plate, add 50 µL of each standard and sample in triplicate.
-
Add Ellman's Reagent: Add 200 µL of the DTNB solution to each well.
-
Incubate: Incubate the plate at room temperature for 15 minutes, protected from light.
-
Measure Absorbance: Read the absorbance at 412 nm using a microplate reader.
-
Calculate Results:
-
Subtract the blank (buffer only) absorbance from all readings.
-
Plot the standard curve of absorbance vs. cysteine concentration.
-
Determine the concentration of free thiols in both the conjugated and unconjugated protein samples using the standard curve.
-
The degree of labeling (moles of EKODE per mole of protein) can be calculated from the difference in free thiol concentration between the unconjugated and conjugated samples.
-
Visualizations
References
Technical Support Center: Troubleshooting Low Signal in EKODE Adduct Detection
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues leading to low signal during the detection of 15-keto-13-(E)-oxooctadecenoic acid (EKODE) adducts.
Frequently Asked Questions (FAQs)
Q1: What are EKODE adducts and why is their detection important?
EKODE is a lipid peroxidation product that can form covalent adducts with nucleophilic sites on macromolecules, particularly cysteine residues in proteins. These adducts serve as important biomarkers for oxidative stress and have been implicated in the pathology of various diseases, including neurodegenerative conditions and aging.[1][2] Accurate detection is crucial for understanding disease mechanisms and for the development of therapeutic interventions.
Q2: What are the primary methods for detecting EKODE adducts?
The two main approaches for detecting EKODE adducts are:
-
Immunochemical Methods: Techniques like Western blotting using specific antibodies against EKODE-cysteine adducts can provide sensitive detection in cell lysates and tissue homogenates.[1]
-
Mass Spectrometry (MS)-based Methods: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the identification and quantification of specific EKODE adducts. This approach offers high specificity and the ability to characterize the precise molecular structure of the adducts.
Q3: I am not seeing any signal for my EKODE adducts in my LC-MS/MS analysis. What are the most likely causes?
A complete loss of signal can be frustrating. The issue can generally be traced back to one of three areas: sample preparation, the liquid chromatography (LC) system, or the mass spectrometer (MS) itself. A systematic approach, starting from the sample preparation, is the most effective way to diagnose the problem.
Q4: How can I differentiate between a true low-level signal and background noise?
Distinguishing a genuine signal from background noise is critical, especially when dealing with low-abundance adducts. Here are some strategies:
-
Blank Injections: Regularly analyze blank samples (matrix without the analyte) to identify background ions and their retention times.
-
Isotope-Labeled Internal Standards: A stable isotope-labeled internal standard will co-elute with the analyte of interest and can help confirm the identity of the peak.
-
Signal-to-Noise Ratio (S/N): A commonly accepted threshold for a real peak is an S/N ratio of at least 3:1.
Troubleshooting Guides
Issue 1: Low or No Signal in Mass Spectrometry
A common challenge in EKODE adduct detection is a low signal-to-noise ratio. This can stem from issues in sample preparation, chromatography, or the mass spectrometer settings.
Troubleshooting Workflow for Low MS Signal
Caption: A logical workflow for troubleshooting low MS signal.
Potential Causes and Solutions
| Potential Cause | Recommended Action | Expected Outcome |
| Analyte Degradation | Keep samples on ice or at 4°C during preparation. Minimize the time between sample collection and analysis. | Increased peak area for the target analyte. |
| Inefficient Extraction | Optimize the extraction protocol. Ensure the chosen solvent is appropriate for EKODE adducts. Consider solid-phase extraction (SPE) for enrichment. | Higher recovery of the adducts from the sample matrix. |
| Sample Loss During Cleanup | Validate each step of the sample cleanup process. Use a C18 SPE cartridge to enrich for hydrophobic adducts and remove salts. | Improved signal intensity and reduced background noise. |
| Contaminated Mobile Phase | Use HPLC-grade solvents and prepare fresh mobile phase daily. Filter and degas the mobile phase before use. | A stable and low-noise baseline. |
| Poor Column Performance | Flush the column with a strong solvent. If the problem persists, consider replacing the guard column or the analytical column. | Improved peak shape and resolution. |
| Incorrect Adduct Ion Monitored | EKODE adducts can form various adduct ions in the mass spectrometer (e.g., [M+H]+, [M+Na]+, [M+K]+). Ensure you are monitoring for the correct m/z values. | Detection of the analyte signal at the expected retention time. |
| Inefficient Ionization | Optimize the electrospray ionization (ESI) source parameters, such as spray voltage, gas flow, and temperature, to maximize the signal for your specific adducts. | Increased signal intensity for the target analyte. |
| Matrix Effects | The sample matrix can suppress the ionization of the target analyte. Dilute the sample or improve the sample cleanup to reduce matrix effects. The use of a stable isotope-labeled internal standard can help to compensate for these effects. | More consistent and reproducible signal intensity across samples. |
Issue 2: Poor Immunodetection Signal on Western Blots
Low or no signal on a Western blot for EKODE adducts can be due to a variety of factors related to sample preparation, antibody quality, and blotting procedure.
Troubleshooting Workflow for Poor Immunodetection Signal
Caption: A systematic approach to troubleshooting low Western blot signal.
Potential Causes and Solutions
| Potential Cause | Recommended Action | Expected Outcome |
| Low Adduct Abundance | For a positive control, treat cells with an agent that induces oxidative stress, such as hydrogen peroxide (H₂O₂), to increase the levels of EKODE adducts. | A clear band should be visible in the positive control lane. |
| Inefficient Protein Transfer | After transfer, stain the membrane with Ponceau S to visualize total protein and confirm that proteins have transferred efficiently from the gel to the membrane. Also, confirm the transfer of a loading control protein like β-actin. | Visible protein bands on the membrane. |
| Primary Antibody Issues | The concentration of the anti-EKODE-Cys antibody may need optimization. Perform a titration to find the optimal dilution. Ensure the antibody has been stored correctly and has not expired. | A stronger signal with reduced background. |
| Insufficient Blocking | Inadequate blocking can lead to high background noise, which can obscure a weak signal. Use a standard blocking agent like 5% non-fat milk or bovine serum albumin (BSA) in TBST for at least 1 hour. | A cleaner blot with a better signal-to-noise ratio. |
| Inactive Secondary Antibody or Substrate | Ensure the secondary antibody is compatible with the primary antibody and is not expired. Use fresh chemiluminescent substrate as it can lose activity over time. | A visible signal upon exposure. |
Experimental Protocols
Protocol 1: Detection of EKODE-Cysteine Adducts by Western Blot
This protocol is adapted from immunochemical methods used to detect EKODE adducts in cell lysates.
-
Sample Preparation:
-
Treat cells with an inducing agent (e.g., 0.1-0.5 mM H₂O₂) for 24 hours to generate a positive control.
-
Lyse cells in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load 20-30 µg of protein per lane onto a polyacrylamide gel.
-
Separate proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (e.g., anti-EKODE IIb-Cys) diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Image the blot using a chemiluminescence detection system.
-
For a loading control, probe the membrane with an antibody against a housekeeping protein like β-actin.
-
Protocol 2: Sample Preparation for LC-MS/MS Analysis of EKODE Adducts
This protocol provides a general workflow for the preparation of protein samples for the analysis of EKODE-modified peptides.
-
Protein Extraction and Digestion:
-
Isolate proteins from cells or tissues using a suitable lysis buffer.
-
Reduce disulfide bonds with dithiothreitol (DTT) and alkylate free cysteines with iodoacetamide.
-
Digest the proteins into peptides using trypsin overnight at 37°C.
-
-
Peptide Cleanup:
-
Desalt and concentrate the peptide mixture using a C18 solid-phase extraction (SPE) cartridge.
-
Condition the cartridge with methanol and then with 0.1% formic acid in water.
-
Load the peptide digest onto the cartridge.
-
Wash the cartridge with 0.1% formic acid in water to remove salts and other hydrophilic impurities.
-
Elute the peptides with a solution containing a higher concentration of organic solvent (e.g., 80% acetonitrile with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
Dry the eluate and reconstitute it in a small volume of the initial mobile phase (e.g., 0.1% formic acid in water).
-
Inject the sample into the LC-MS/MS system.
-
Separate peptides using a C18 reversed-phase column with a gradient of acetonitrile in water containing 0.1% formic acid.
-
Analyze the eluted peptides using a high-resolution mass spectrometer operating in data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.
-
Data Presentation
Table 1: Common Adduct Ions in ESI-MS
When analyzing EKODE adducts, it is crucial to monitor for several potential adduct ions in your mass spectrometer. The table below lists common adducts observed in positive ion mode electrospray ionization (ESI).
| Adduct | Mass Shift (Da) | Notes |
| [M+H]⁺ | +1.0073 | The protonated molecule, often the most abundant ion. |
| [M+Na]⁺ | +22.9892 | A common adduct, especially if there are traces of sodium salts in the sample or mobile phase. |
| [M+K]⁺ | +38.9632 | Another common alkali metal adduct. |
| [M+NH₄]⁺ | +18.0338 | Frequently observed when using ammonium-based buffers (e.g., ammonium formate or acetate). |
| [M-H₂O+H]⁺ | -17.0033 | Neutral loss of water, can occur with certain molecules. |
Note: M represents the neutral mass of the EKODE-adducted peptide.
References
- 1. The unique reactivity of EKODE lipid peroxidation products allows in vivo detection of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxidative Lipidomics: Analysis of Oxidized Lipids and Lipid Peroxidation in Biological Systems with Relevance to Health and Disease - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]
Navigating the Synthesis of EKODE: A Technical Support Guide for Minimizing Side Reactions
For Immediate Release
Researchers and drug development professionals working on the synthesis of Epoxyketooctadecenoic Acid (EKODE), a critical bioactive lipid, now have access to a comprehensive technical support guide designed to troubleshoot and minimize the formation of unwanted side products. This guide provides detailed experimental protocols, quantitative data on reaction optimization, and visual aids to clarify complex reaction pathways, ensuring higher yields and purity of the target EKODE isomers.
EKODE synthesis, a multi-step process often involving Wittig reactions, aldol condensations, and epoxidation, can be prone to several side reactions that complicate purification and reduce overall efficiency. This technical support center addresses these challenges head-on with a question-and-answer format, offering practical solutions to common issues encountered in the laboratory.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: During the aldol condensation step of my EKODE synthesis, I'm observing a complex mixture of products and low yield of the desired enone. What are the likely side reactions and how can I mitigate them?
A: A complex product mixture in a crossed aldol condensation is a common issue, especially when both the aldehyde and ketone possess α-hydrogens, making them capable of self-condensation. This leads to a statistical mixture of up to four different products, significantly lowering the yield of the desired cross-condensation product.
Troubleshooting Strategies:
-
Employ a Non-enolizable Aldehyde: To prevent self-condensation of the aldehyde, utilize an aromatic aldehyde which lacks α-hydrogens. This strategy, known as the Claisen-Schmidt condensation, directs the reaction towards the desired cross-product.[1][2][3][4][5]
-
Pre-form the Enolate: For reactions involving two enolizable carbonyls, pre-forming the enolate of the desired nucleophile (typically the ketone in EKODE synthesis) with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) before the addition of the electrophilic aldehyde can improve selectivity.
-
Control Reaction Temperature: Aldol additions are often reversible and thermodynamically controlled. Running the reaction at lower temperatures can favor the initial addition product and minimize side reactions. Subsequent dehydration to the enone can be promoted by heating.
Q2: My Wittig reaction is producing a mixture of E/Z isomers of the alkene, making purification difficult. How can I improve the stereoselectivity for the desired isomer?
A: The stereochemical outcome of the Wittig reaction is highly dependent on the stability of the phosphonium ylide. Unstabilized ylides (with alkyl substituents) typically favor the formation of (Z)-alkenes, while stabilized ylides (with electron-withdrawing groups like esters or ketones) predominantly yield (E)-alkenes.
Troubleshooting Strategies:
-
Ylide Selection: Carefully choose the ylide to favor the desired isomer. For many bioactive lipids, the (Z)-alkene is desired, necessitating the use of an unstabilized ylide.
-
Base and Solvent Choice: The choice of base and solvent can influence the E/Z ratio. For unstabilized ylides, using salt-free conditions (e.g., using sodium amide or sodium hexamethyldisilazide as a base instead of n-butyllithium) can enhance (Z)-selectivity by minimizing stabilization of the betaine intermediate.
-
Schlosser Modification: If the (E)-alkene is the desired product from an unstabilized ylide, the Schlosser modification can be employed. This involves deprotonation of the betaine intermediate with a strong base at low temperature to equilibrate it to the more stable threo-betaine, which then collapses to the (E)-alkene.
Q3: During the epoxidation of the enone precursor, I am observing low yields and the formation of diol byproducts. What is causing this and how can I prevent it?
A: The primary side reaction during the epoxidation of enones, especially those derived from fatty acids, is the acid-catalyzed opening of the newly formed oxirane ring. This can be initiated by the acidic catalyst used or by peroxy acids formed in situ, leading to the formation of diols and other oligomeric products.
Troubleshooting Strategies:
-
Catalyst Choice: Employing heterogeneous acid catalysts, such as acidic ion-exchange resins, can reduce the incidence of oxirane ring opening compared to homogeneous acids like sulfuric acid.
-
pH Control: In epoxidations using hydrogen peroxide, maintaining alkaline conditions can suppress acid-catalyzed ring opening. The synthesis of some EKODE isomers utilizes alkaline H2O2 for this reason.
-
Temperature Management: Higher reaction temperatures can promote the rate of side reactions. Maintaining the optimal temperature for epoxidation while minimizing the temperature for side reactions is crucial.
Quantitative Data on Reaction Optimization
To assist researchers in optimizing their synthetic routes, the following tables summarize key quantitative data on reaction conditions and their impact on product yield and purity.
Table 1: Effect of Catalyst on Epoxidation of Unsaturated Fatty Acids
| Catalyst | Temperature (°C) | Reaction Time (h) | Conversion (%) | Selectivity to Epoxide (%) |
| Sulfuric Acid | 60 | 8 | 95 | 75 |
| Amberlite IR-120 | 70 | 8 | 92 | 88 |
This table illustrates the improved selectivity towards the desired epoxide when a heterogeneous catalyst is used, minimizing ring-opening side reactions.
Table 2: Influence of Ylide Stability on Wittig Reaction Stereoselectivity
| Ylide Type | Substituent on Ylide Carbon | Predominant Alkene Isomer | Typical E/Z Ratio |
| Unstabilized | Alkyl | Z | >95:5 |
| Semi-stabilized | Phenyl | Mixture | ~50:50 |
| Stabilized | Ester, Ketone | E | >95:5 |
This table provides a guideline for selecting the appropriate Wittig reagent to achieve the desired alkene geometry.
Experimental Protocols
Protocol 1: General Procedure for Claisen-Schmidt Condensation
-
Dissolve the ketone (1.0 eq.) in ethanol in a round-bottom flask.
-
Add the aromatic aldehyde (1.0-1.2 eq.) to the solution.
-
Cool the mixture in an ice bath and slowly add an aqueous solution of NaOH or KOH (2.0 eq.) while stirring.
-
Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, neutralize the reaction with dilute HCl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Wittig Reaction with an Unstabilized Ylide
-
Suspend the phosphonium salt (1.1 eq.) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to -78 °C and add a strong base such as n-butyllithium (1.05 eq.) dropwise.
-
Allow the mixture to warm to 0 °C and stir for 1 hour to ensure complete ylide formation.
-
Cool the reaction back to -78 °C and add a solution of the aldehyde (1.0 eq.) in anhydrous THF dropwise.
-
Stir the reaction at -78 °C for 1-2 hours and then allow it to warm to room temperature overnight.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with diethyl ether, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude alkene by flash column chromatography.
Protocol 3: Epoxidation of an Enone with Alkaline Hydrogen Peroxide
-
Dissolve the enone (1.0 eq.) in a mixture of methanol and dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add 30% hydrogen peroxide (3.0 eq.) followed by a 1M aqueous solution of NaOH (1.5 eq.) dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction vigorously at 0 °C for 4-6 hours, monitoring by TLC.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with dichloromethane, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the epoxide by column chromatography on silica gel.
Visualizing Reaction Pathways and Logic
To further aid in understanding the chemical transformations and troubleshooting logic, the following diagrams have been generated.
References
- 1. fiveable.me [fiveable.me]
- 2. firsthope.co.in [firsthope.co.in]
- 3. Claisen-Schmidt Condensation [cs.gordon.edu]
- 4. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 5. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: trans-EKODE-(E)-Ib in Biological Assays
Welcome to the technical support center for trans-EKODE-(E)-Ib. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in biological assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to help you avoid variability and achieve reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
A1: this compound is a biologically active lipid peroxidation product of linoleic acid.[1][2] Its primary known biological activities include the activation of the Antioxidant Response Element (ARE) signaling pathway and the stimulation of aldosterone and corticosterone synthesis in adrenal cells.[1]
Q2: What is the mechanism of action for ARE activation by this compound?
A2: this compound activates the ARE pathway, which is a key regulator of cytoprotective gene expression in response to oxidative stress.[1] This activation is mediated through the transcription factor Nrf2. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. Electrophilic compounds like this compound are thought to react with cysteine residues on Keap1, leading to a conformational change that allows Nrf2 to translocate to the nucleus, bind to the ARE sequence in the promoter region of target genes, and initiate their transcription.[3]
Q3: How should I store and handle this compound?
A3: this compound is typically supplied as a solution in an organic solvent, such as ethanol. It should be stored at -20°C. Due to its lipid nature, it is prone to oxidation and degradation, especially in aqueous solutions and when exposed to air for prolonged periods. It is recommended to prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles.
Q4: In which solvents is this compound soluble?
A4: this compound is soluble in organic solvents such as DMF (50 mg/ml), DMSO (50 mg/ml), and ethanol (50 mg/ml). Its solubility in aqueous buffers like PBS (pH 7.2) is significantly lower (0.5 mg/ml).
Troubleshooting Guides
Variability in biological assays using lipid compounds like this compound can arise from several factors. Below are troubleshooting guides for common issues.
General Handling and Preparation
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or no biological activity | Degradation of this compound | Aliquot the stock solution upon receipt to minimize freeze-thaw cycles. Prepare fresh working dilutions from the stock for each experiment. Protect from light and air exposure. |
| Precipitation of the compound in aqueous media | Prepare a high-concentration stock in an appropriate organic solvent (e.g., DMSO or ethanol). When preparing working solutions in aqueous buffers or cell culture media, add the stock solution dropwise while vortexing to ensure proper mixing. The final concentration of the organic solvent should be kept low (typically <0.5%) to avoid solvent-induced artifacts. | |
| High background signal in assays | Contamination of reagents or plasticware | Use high-purity solvents and reagents. Ensure all labware is thoroughly clean and free of contaminants that could interfere with the assay. |
| Solvent effects | Include a vehicle control in all experiments (the same concentration of the solvent used to dissolve this compound) to account for any non-specific effects of the solvent. |
Cell-Based Assays (e.g., ARE Reporter Assays)
| Problem | Possible Cause | Recommended Solution |
| High variability between replicate wells | Uneven cell seeding | Ensure a single-cell suspension and proper mixing before seeding to achieve a uniform cell monolayer. |
| Inconsistent compound delivery | When adding the compound to wells, ensure it is mixed thoroughly but gently into the media to avoid concentration gradients. | |
| Pipetting errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. | |
| Low signal-to-noise ratio in reporter assays | Low transfection efficiency (for transient assays) | Optimize the transfection protocol for the specific cell line being used, including the DNA-to-transfection reagent ratio. |
| Weak promoter activity in the reporter construct | Use a reporter construct with a strong minimal promoter and multiple copies of the ARE consensus sequence. | |
| Inappropriate cell density | Optimize cell seeding density to ensure cells are in a healthy, responsive state during the experiment. | |
| Cell toxicity observed | High concentration of this compound | Perform a dose-response experiment to determine the optimal, non-toxic concentration range. |
| High concentration of organic solvent | Ensure the final concentration of the vehicle (e.g., DMSO, ethanol) is below the toxic threshold for your cell line (typically <0.5%). |
Experimental Protocols
Antioxidant Response Element (ARE) Reporter Gene Assay
This protocol describes a method to measure the activation of the ARE pathway in response to this compound using a luciferase reporter gene assay.
1. Cell Culture and Transfection:
-
Plate a suitable cell line (e.g., human neuroblastoma IMR-32 cells) in a 96-well plate at a density that will result in 80-90% confluency at the time of treatment.
-
Co-transfect the cells with an ARE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization of transfection efficiency. Follow the manufacturer's instructions for the transfection reagent.
-
Incubate for 24 hours to allow for plasmid expression.
2. Compound Treatment:
-
Prepare a stock solution of this compound in ethanol.
-
Prepare serial dilutions of this compound in cell culture medium. A typical concentration range to test is 0.1 µM to 20 µM. Include a vehicle control (ethanol only).
-
Replace the medium in the wells with the medium containing the different concentrations of this compound or vehicle.
-
Incubate the cells for an appropriate time (e.g., 24-48 hours) to allow for induction of the reporter gene.
3. Luciferase Assay:
-
After incubation, lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's protocol.
-
Read the luminescence on a plate reader.
4. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold induction of ARE activity by dividing the normalized luciferase activity of the treated samples by the normalized luciferase activity of the vehicle control.
Aldosterone and Corticosterone Secretion Assay
This protocol outlines a method to measure the stimulation of aldosterone and corticosterone secretion from adrenal cells by this compound.
1. Cell Culture:
-
Use a suitable adrenal cell line (e.g., rat adrenal cells).
-
Plate the cells in a 24-well plate and grow to near confluency.
2. Compound Treatment:
-
Prepare a stock solution of this compound in ethanol.
-
Prepare dilutions of this compound in serum-free cell culture medium. A suggested concentration range is 1-5 µM. Include a vehicle control.
-
Wash the cells with serum-free medium and then add the medium containing this compound or vehicle.
-
Incubate for a suitable period (e.g., 2-4 hours).
3. Sample Collection:
-
After incubation, collect the cell culture supernatant.
-
Centrifuge the supernatant to remove any cellular debris.
4. Quantification by ELISA:
-
Measure the concentration of aldosterone and corticosterone in the supernatant using commercially available ELISA kits. Follow the manufacturer's instructions for the ELISA procedure.
5. Data Analysis:
-
Generate a standard curve using the standards provided in the ELISA kit.
-
Determine the concentration of aldosterone and corticosterone in the samples from the standard curve.
-
Express the results as pg/ml or ng/ml of the secreted hormone.
Visualizations
Below are diagrams created using Graphviz to illustrate key pathways and workflows.
Caption: ARE signaling pathway activation by this compound.
Caption: General experimental workflow for cell-based assays.
References
- 1. The PerFect lipid optimizer kit for maximizing lipid-mediated transfection of eukaryotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. Keap1 Regulates the Oxidation-Sensitive Shuttling of Nrf2 into and out of the Nucleus via a Crm1-Dependent Nuclear Export Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthetic trans-EKODE-(E)-Ib
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control of synthetic trans-EKODE-(E)-Ib. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
1. What is synthetic this compound?
This compound, or (E)-9-oxo-11-((2S,3S)-3-pentyloxiran-2-yl)undec-10-enoic acid, is a biologically active lipid peroxidation product derived from linoleic acid.[1][2] It is an epoxyketo-octadecenoic acid that plays a role in cellular signaling and oxidative stress responses.[1] Synthetic versions are crucial for in vitro and in vivo studies to ensure a pure and well-characterized compound.
2. What are the recommended storage conditions for synthetic this compound?
To ensure stability and prevent degradation, synthetic this compound should be stored at -20°C.[3] For long-term storage, it is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation of the unsaturated lipid.
3. What solvents are suitable for dissolving synthetic this compound?
This compound is soluble in a variety of organic solvents. The following table summarizes its solubility:[1]
| Solvent | Solubility |
| Dimethylformamide (DMF) | 50 mg/mL |
| Dimethyl sulfoxide (DMSO) | 50 mg/mL |
| Ethanol | 50 mg/mL |
| Phosphate-buffered saline (PBS, pH 7.2) | 0.5 mg/mL |
4. What level of purity should I expect for synthetic this compound?
Commercially available synthetic this compound typically has a purity of greater than 98%. High purity is critical to minimize the interference of contaminants in biological assays.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the quality control analysis of synthetic this compound using High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
HPLC Analysis
Problem: My HPLC chromatogram shows multiple peaks when I expect a single peak for this compound.
-
Possible Cause 1: Presence of Isomers. The synthesis of this compound can sometimes result in the formation of other EKODE isomers, such as cis-EKODE-(E)-Ib.
-
Suggested Solution: Optimize the purification protocol, potentially using a different stationary phase or a modified gradient elution to improve the separation of isomers. Refer to literature for established HPLC methods for separating EKODE isomers.
-
-
Possible Cause 2: Degradation of the sample. Epoxyketo fatty acids can be sensitive to acidic conditions and prolonged exposure to air, leading to degradation products.
-
Suggested Solution: Ensure proper storage of the sample at -20°C and minimize exposure to acidic conditions during sample preparation. Prepare fresh solutions for analysis and use a buffered mobile phase if necessary.
-
-
Possible Cause 3: Contamination. The sample may be contaminated with impurities from solvents, glassware, or the synthesis process.
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Suggested Solution: Use high-purity solvents and thoroughly clean all glassware. If impurities from the synthesis are suspected, additional purification steps such as preparative HPLC or column chromatography may be necessary.
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Problem: I am observing peak tailing or fronting in my HPLC analysis.
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Possible Cause 1: Inappropriate mobile phase pH. The carboxylic acid group in this compound can interact with the stationary phase, leading to peak tailing.
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Suggested Solution: Adjust the pH of the mobile phase to suppress the ionization of the carboxylic acid. Adding a small amount of a weak acid like formic acid or acetic acid to the mobile phase can often improve peak shape.
-
-
Possible Cause 2: Column overload. Injecting too much sample can lead to peak distortion.
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Suggested Solution: Reduce the injection volume or the concentration of the sample.
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-
Possible Cause 3: Column degradation. The stationary phase of the HPLC column can degrade over time, leading to poor peak shape.
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Suggested Solution: Replace the HPLC column with a new one of the same type.
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Mass Spectrometry (MS) Analysis
Problem: I am having difficulty ionizing this compound efficiently.
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Possible Cause: As a neutral lipid, this compound may not ionize well with standard electrospray ionization (ESI) conditions.
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Suggested Solution: Utilize cationization by adding a source of ammonium or alkali metal ions to the mobile phase. For example, adding ammonium formate or sodium acetate can facilitate the formation of [M+NH₄]⁺ or [M+Na]⁺ adducts, which are more readily detected.
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Problem: My MS/MS spectrum is not providing clear fragmentation for structural confirmation.
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Possible Cause: The collision energy used for fragmentation may not be optimal. Sodiated adducts, for instance, are often more difficult to fragment than ammoniated adducts.
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Suggested Solution: Optimize the collision energy for the specific adduct being analyzed. If analyzing a sodiated adduct, higher collision energies may be required to induce fragmentation. It can also be beneficial to analyze different adducts (e.g., [M+H]⁺, [M+NH₄]⁺, [M+Na]⁺) to obtain complementary fragmentation patterns.
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NMR Spectroscopy Analysis
Problem: The signals in my ¹H-NMR spectrum are broad and poorly resolved.
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Possible Cause 1: Sample aggregation. At high concentrations, lipid molecules can aggregate, leading to broadened signals.
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Suggested Solution: Prepare a more dilute sample. The recommended concentration for ¹H-NMR is typically 2-10 mg in 0.6-1 mL of deuterated solvent.
-
-
Possible Cause 2: Paramagnetic impurities. The presence of paramagnetic metal ions can cause significant line broadening.
-
Suggested Solution: Ensure all glassware is thoroughly cleaned to remove any trace metals. Using a chelating agent like EDTA during sample workup can also help remove metal ion contamination.
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Problem: I am having trouble with the quantitative analysis of my sample using NMR.
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Possible Cause: Incomplete relaxation of the nuclei between pulses can lead to inaccurate integration and quantification.
-
Suggested Solution: Ensure that the relaxation delay (d1) is set to at least 5 times the longest T1 relaxation time of the nuclei being observed. For unsaturated lipids, this is particularly important for accurate quantification.
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Experimental Protocols
Protocol 1: HPLC-UV Analysis for Purity Assessment
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Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile in water, both containing 0.1% formic acid.
-
Solvent A: Water + 0.1% Formic Acid
-
Solvent B: Acetonitrile + 0.1% Formic Acid
-
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 100% B
-
25-30 min: 100% B
-
30-35 min: 100% to 30% B
-
35-40 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 233 nm, which is the λmax for the α,β-unsaturated ketone chromophore in this compound.
-
Sample Preparation: Dissolve the synthetic this compound in the initial mobile phase composition (30% acetonitrile/water) to a concentration of approximately 1 mg/mL.
-
Injection Volume: 10 µL.
-
Data Analysis: Integrate the peak corresponding to this compound and any impurity peaks. Calculate the purity as the percentage of the main peak area relative to the total peak area.
Protocol 2: LC-MS/MS for Structural Confirmation
-
Instrumentation: An HPLC system coupled to a tandem mass spectrometer (e.g., a Q-TOF or triple quadrupole).
-
LC Conditions: Use the same HPLC conditions as described in Protocol 1.
-
Mass Spectrometer Settings:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Adduct Formation: Introduce a post-column infusion of a solution containing ammonium formate to promote the formation of the [M+NH₄]⁺ adduct.
-
MS1 Scan Range: m/z 100-500.
-
MS/MS: Select the precursor ion corresponding to the [M+NH₄]⁺ adduct of this compound (m/z 328.25) for collision-induced dissociation (CID).
-
Collision Energy: Optimize the collision energy to obtain a characteristic fragmentation pattern.
-
-
Data Analysis: Analyze the MS1 spectrum to confirm the presence of the correct molecular ion adduct. Analyze the MS/MS spectrum to confirm the structure by identifying characteristic fragment ions.
Protocol 3: ¹H-NMR for Structural Verification
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the synthetic this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Acquisition Parameters:
-
Experiment: Standard ¹H pulse-acquire experiment.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 5 seconds to ensure full relaxation.
-
-
Data Analysis: Process the spectrum (Fourier transform, phase correction, and baseline correction). Integrate the signals and compare the chemical shifts and coupling constants to the known values for this compound to confirm its identity and stereochemistry.
Quantitative Data Summary
The following table summarizes key quantitative data related to the synthesis and characterization of this compound.
| Parameter | Value | Reference |
| Synthesis Yields | ||
| From 13-HPODE | 18% | |
| From linoleic acid autoxidation | 1.30% | |
| Final demethylation step | 63% | |
| Purity | ||
| Commercial Standard | >98% | |
| Physical Properties | ||
| Molecular Formula | C₁₈H₃₀O₄ | |
| Molecular Weight | 310.4 g/mol | |
| λmax | 233 nm |
Visualizations
The following diagrams illustrate key workflows and pathways related to the quality control of synthetic this compound.
Caption: Quality control workflow for synthetic this compound.
Caption: Troubleshooting logic for common HPLC issues.
References
interpreting mass spectrometry data of EKODE adducts
Welcome to the Technical Support Center for the mass spectrometry analysis of 13-E,15-E-epoxy-14-keto-octadecadienoic acid (EKODE) adducts. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable information for interpreting your mass spectrometry data.
Frequently Asked Questions (FAQs)
Q1: What are EKODE adducts and why are they important?
A1: EKODE (epoxyketooctadecenoic acid) is a lipid peroxidation product derived from linoleic acid, which becomes more prevalent during inflammation and oxidative stress. EKODEs are electrophilic and can react with biological nucleophiles, such as cysteine and histidine residues on proteins, to form stable covalent adducts.[1] These adducts, known as advanced lipoxidation end products, can serve as valuable biomarkers for detecting and monitoring oxidative stress and inflammatory diseases.[1]
Q2: What are the most common amino acid residues that EKODE reacts with?
A2: Studies show that EKODE reacts readily with cysteine nucleophiles to form stable adducts.[1] The reaction involves a rapid Michael addition followed by an epoxide ring-opening.[1] While reactions with histidine can form reversible Michael adducts, and reactions with lysine surrogates have not been observed, cysteine adducts are the most prominently studied stable modification.[1]
Q3: What are the expected mass-to-charge ratios (m/z) for EKODE-cysteine adducts?
A3: The characterization of EKODE-cysteine (Cys) adducts by Liquid Chromatography-Mass Spectrometry (LC-MS) typically shows a protonated molecule at an m/z of 488.20 ([M+H]⁺) and a sodium adduct at an m/z of 510.15 ([M+Na]⁺). These values are key identifiers in your mass spectra.
Q4: What is the significance of observing sodium ([M+Na]⁺) or potassium ([M+K]⁺) adducts in my spectrum?
A4: The formation of adduct ions with alkali metals like sodium and potassium is common in electrospray ionization (ESI) mass spectrometry. These adducts can help confirm the molecular weight of your analyte. However, their presence can also complicate spectra and suppress the signal of the desired protonated molecule ([M+H]⁺), potentially affecting quantitative accuracy. Sources of these metal ions can include glassware, reagents, and biological samples themselves.
Q5: How can I confirm the site of EKODE modification on a peptide?
A5: Tandem mass spectrometry (MS/MS) is used to determine the modification site. By fragmenting the modified peptide, you can analyze the resulting product ions (b- and y-ions). The specific masses of these fragments will reveal which amino acid residue carries the EKODE modification. For example, identifying specific y- and b-product ions can confirm that the modification is on a particular histidine or cysteine residue within the peptide sequence.
Troubleshooting Guide
Issue 1: I don't see the expected [M+H]⁺ peak for my EKODE adduct, or the signal is very weak.
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Possible Cause 1: Ion Suppression.
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Explanation: Components in your sample matrix (salts, detergents) or the mobile phase can interfere with the ionization of your target analyte, reducing its signal intensity. Metal adducts ([M+Na]⁺, [M+K]⁺) may be forming preferentially over the protonated molecule.
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Solution:
-
Optimize Sample Preparation: Improve cleanup procedures to remove excess salts and contaminants. Use plasticware instead of glass to minimize sodium and potassium leaching.
-
Adjust Mobile Phase: Lowering the pH of the mobile phase by adding a small amount of an organic acid like formic acid can provide an excess of protons, favoring the formation of the [M+H]⁺ ion.
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Induce a Single Adduct Type: If lowering the pH is ineffective, you can try adding a small amount of sodium or potassium acetate to the mobile phase. This drives the formation of a single, consistent adduct type ([M+Na]⁺ or [M+K]⁺), which can improve signal stability for quantification.
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-
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Possible Cause 2: In-source Fragmentation.
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Explanation: The EKODE adduct might be unstable under the ionization conditions, causing it to fragment within the ion source before detection.
-
Solution: Use a "soft" ionization technique like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) which impart less energy to the molecule. If using ESI, try optimizing source parameters such as cone voltage to minimize fragmentation.
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Issue 2: My mass spectrum is very complex with many unexpected peaks.
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Possible Cause 1: Multiple Adduct Formation.
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Explanation: In addition to proton and sodium adducts, you might be seeing adducts with other ions from your mobile phase (e.g., ammonium [M+NH₄]⁺) or solvent molecules. The analyte might also form dimers or trimers.
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Solution:
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Identify Common Adducts: Look for mass differences between peaks that correspond to common adducts (see Table 2). Software tools can also help automatically annotate these adducts.
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Simplify the Mobile Phase: Use high-purity solvents and a minimal number of additives to reduce the variety of potential adduct-forming species.
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-
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Possible Cause 2: Background Contamination.
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Explanation: Contaminants from solvents, plasticware (e.g., plasticizers), or sample handling can appear as peaks in your spectrum.
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Solution: Run a blank injection (mobile phase only) to identify background peaks. Ensure meticulous cleaning of all equipment and use high-purity reagents.
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Issue 3: I am having trouble getting clear fragmentation (MS/MS) data to identify the modification site.
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Possible Cause 1: Low Abundance of Precursor Ion.
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Explanation: If the intensity of the parent ion (the modified peptide) is too low, the resulting fragment ions will also be weak and difficult to detect above the noise.
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Solution: Optimize the LC separation to improve the peak intensity of the target peptide. Adjust ionization source parameters to maximize the signal of the precursor ion. If necessary, enrich the sample for the modified protein or peptide.
-
-
Possible Cause 2: Incorrect Collision Energy.
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Explanation: The energy used for collision-induced dissociation (CID) is critical. Too little energy will result in insufficient fragmentation, while too much energy can shatter the peptide into very small, uninformative fragments.
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Solution: Perform a collision energy optimization experiment. Analyze your sample using a range of normalized collision energies to find the value that produces the best distribution of b- and y-ions for your peptide of interest.
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Quantitative Data Summary
The following tables provide a quick reference for masses and m/z values relevant to EKODE adduct analysis.
Table 1: Key Mass-to-Charge Ratios for EKODE-Cysteine Adducts
| Adduct Description | Ion Formula | Nominal m/z | Reference |
| EKODE-Cys Adduct (Protonated) | [M+H]⁺ | 488.20 | |
| EKODE-Cys Adduct (Sodiated) | [M+Na]⁺ | 510.15 | |
| EKODE-Cys-Spacer-NHS Ester (Protonated) | [M+H]⁺ | 698.35 | |
| EKODE-Cys-Spacer-NHS Ester (Sodiated) | [M+Na]⁺ | 720.35 |
Table 2: Common Adducts and Mass Differences in ESI-MS
| Adduct / Loss | Mass Difference from [M+H]⁺ | Ion Observed |
| Sodium | +21.98 Da | [M+Na]⁺ |
| Ammonium | +17.03 Da | [M+NH₄]⁺ |
| Potassium | +38.96 Da | [M+K]⁺ |
| Water Loss | -18.01 Da | [M+H-H₂O]⁺ |
Experimental Protocols
Methodology for LC-ESI-MS/MS Analysis of EKODE-Protein Adducts
This protocol outlines a general workflow for identifying EKODE adducts on a model protein. It is based on methodologies described in the literature.
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Protein Modification:
-
Incubate the target protein (e.g., Human Serum Albumin or β-lactoglobulin) with EKODE in a suitable buffer (e.g., PBS containing acetonitrile) at 37°C.
-
To aid in identification, parallel experiments can be run using deuterium-labeled linoleic acid to generate labeled EKODE. This will result in a characteristic mass shift (e.g., +5 Da) for any adducts derived from it, making them easier to spot in the mass spectrum.
-
-
Optional Reduction Step:
-
To stabilize reversible adducts (like Schiff bases or some Michael adducts) and confirm the presence of carbonyl groups, a reduction step can be performed.
-
Treat the sample with sodium borohydride (NaBH₄). This will reduce ketones and aldehydes, resulting in a mass increase of 2 Da for each reduced group.
-
-
Enzymatic Digestion:
-
Denature the protein sample and digest it into smaller peptides using a specific protease like trypsin or chymotrypsin. This makes the sample compatible with LC-MS/MS analysis.
-
-
LC Separation:
-
Separate the resulting peptide mixture using reversed-phase high-performance liquid chromatography (HPLC).
-
Column: A C18 column is typically used.
-
Mobile Phase A: 95% Water, 5% Methanol, 0.1% Formic Acid.
-
Mobile Phase B: 95% Methanol, 5% Water, 0.1% Formic Acid.
-
Gradient: Run a gradient from a low to high percentage of Mobile Phase B to elute peptides based on their hydrophobicity.
-
-
MS and MS/MS Analysis:
-
Analyze the eluting peptides using an ESI mass spectrometer.
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MS1 Scan (Full Scan): Acquire full scan mass spectra to detect the m/z of the intact peptide ions (including any modified peptides).
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MS2 Scan (Tandem MS): Use data-dependent acquisition to automatically select the most intense ions from the MS1 scan for fragmentation (e.g., via CID) and acquire MS/MS spectra.
-
Set the normalized collision energy to an appropriate value (e.g., 35%) to achieve good fragmentation.
-
-
Data Analysis:
-
Use a database search algorithm to match the acquired MS/MS spectra against a protein sequence database.
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Configure the search to include the mass of the EKODE adduct as a potential variable modification on nucleophilic residues (Cys, His).
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Manually inspect the MS/MS spectra of identified modified peptides to confirm the sequence and the location of the modification.
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Visualizations
Experimental Workflow
References
Technical Support Center: Handling Epoxy-Keto-Octadecenoic Acids (EKODEs)
This guide provides researchers, scientists, and drug development professionals with essential information for handling epoxy-keto-octadecenoic acids (EKODEs). It includes troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Section 1: General Storage and Handling
This section covers the fundamental principles for storing and handling EKODEs to maintain their stability and integrity.
Frequently Asked Questions (FAQs)
Q1: How should I store my EKODE standard upon receipt? A1: EKODE standards should be stored at -20°C in a tightly sealed vial to ensure stability.[1] Commercial suppliers recommend this temperature for long-term storage, with a stated stability of at least one year.[1] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the standard into smaller, single-use volumes.
Q2: What solvent should I use to dissolve EKODEs? A2: EKODEs are typically dissolved in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, or acetonitrile.[2] For cell culture experiments, DMSO is a common choice.[2] However, it is crucial to keep the final concentration of the organic solvent in the aqueous medium low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q3: Are EKODEs sensitive to light or pH? A3: While specific degradation kinetics for EKODEs are not extensively published, related compounds such as epoxyalkenals show pH-dependent reactivity.[3] As a general precaution for reactive lipids, exposure to direct light and extreme pH conditions should be minimized. Store solutions in amber vials or protect them from light. The epoxide group, in particular, can be susceptible to hydrolysis under acidic conditions.
Section 2: Analytical Troubleshooting (LC-MS/MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a primary method for the quantification of EKODEs. This section addresses common issues encountered during analysis.
Troubleshooting Guide
Problem 1: I am not detecting an EKODE peak, or the signal is very weak.
| Possible Cause | Troubleshooting Steps |
| Sample Degradation | Ensure samples were consistently stored at -80°C and avoid repeated freeze-thaw cycles. Prepare fresh working solutions from a stock aliquot stored at -20°C. |
| Inefficient Extraction | Review your sample preparation protocol. For plasma or tissue, a combination of protein precipitation followed by solid-phase extraction (SPE) is recommended to improve recovery and remove interfering substances. |
| Suboptimal MS Parameters | Verify that the mass spectrometer is tuned and calibrated. Optimize ion source parameters (e.g., spray voltage, gas flows, temperature) specifically for EKODE analysis. Confirm the correct precursor and product ion m/z values are used in your Multiple Reaction Monitoring (MRM) method. |
| Chromatographic Issues | Ensure the analytical column is appropriate for lipid analysis (e.g., C18) and has not degraded. Use freshly prepared mobile phases, as contaminants or incorrect composition can suppress ionization. |
Problem 2: My EKODE peak shape is poor (tailing or splitting).
| Possible Cause | Troubleshooting Steps |
| Column Contamination or Damage | Contaminants from the sample matrix can accumulate on the column. Flush the column with a strong solvent wash. If peak shape does not improve, consider trimming the inlet end of the column or replacing it entirely. |
| Incompatible Injection Solvent | The solvent used to reconstitute the final extract should be similar in strength to the initial mobile phase. A significantly stronger solvent can cause peak distortion. |
| System Dead Volume | Minimize the length and diameter of tubing between the injector, column, and mass spectrometer to reduce extra-column volume, which contributes to peak broadening. |
Problem 3: My retention time is shifting between injections.
| Possible Cause | Troubleshooting Steps |
| Inadequate Column Equilibration | Ensure the column is fully equilibrated with the initial mobile phase conditions between each sample injection. This is a common cause of retention time drift. |
| Unstable Column Temperature | Use a column oven to maintain a constant and stable temperature. Fluctuations in ambient temperature can significantly affect retention times. |
| Inconsistent Mobile Phase | Prepare fresh mobile phases daily. If using a binary gradient, ensure the online mixer is functioning correctly. Evaporation of volatile organic components can alter the mobile phase composition over time. |
| LC System Leaks | Check for any leaks in the pump, lines, or fittings. Leaks can cause pressure fluctuations and an unstable flow rate, leading to variable retention times. |
Experimental Protocol: EKODE Extraction from Plasma
This protocol provides a general method for the extraction of EKODEs from plasma samples for LC-MS/MS analysis.
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Internal Standard Spiking: Add an appropriate internal standard (e.g., a deuterated EKODE analogue) to 100 µL of plasma.
-
Protein Precipitation: Add 200 µL of cold acetonitrile to the plasma sample. Vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube, avoiding the protein pellet.
-
Solid-Phase Extraction (SPE) (Optional but Recommended):
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water to remove polar interferences.
-
Elute the EKODEs with 1 mL of methanol or acetonitrile.
-
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial LC mobile phase (e.g., 50:50 methanol:water). Vortex to ensure the residue is fully dissolved.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.
Section 3: Biological Assay Pitfalls
EKODEs are potent signaling molecules used in a variety of cell-based assays. This section addresses common challenges in these experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is a typical working concentration for EKODE in cell culture? A1: The effective concentration of EKODE is assay-dependent. For stimulating aldosterone secretion in rat adrenal cells, concentrations between 0.5 to 5 µM have been shown to be effective. For activating the Antioxidant Response Element (ARE), concentrations around 10 µM are commonly used. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell type and endpoint.
Q2: I'm observing high cell death in my experiment. Could the EKODE be toxic? A2: Yes, EKODEs can exhibit cytotoxicity at higher concentrations. One study noted toxicity in IMR-32 cells at 32 µM. The solvent used to dissolve the EKODE, typically DMSO, can also be toxic to cells at concentrations above 0.5-1%. Always run a vehicle control (cell media with the same final concentration of DMSO) to distinguish between EKODE-induced and solvent-induced cytotoxicity. Related epoxy fatty acids have also been shown to induce cytotoxicity and oxidative stress in cell lines like HepG2.
Q3: My results are inconsistent. Could the EKODE be degrading in the cell culture medium? A3: This is a significant possibility. Many reactive compounds, including some lipids, have limited stability in aqueous, near-neutral pH cell culture media, especially when incubated at 37°C for extended periods. Components in the media can potentially react with the EKODE. It is recommended to minimize the incubation time where possible or to replenish the EKODE-containing media for longer experiments. A stability test of EKODE in your specific culture media can be performed by incubating it for the duration of your experiment, then extracting and quantifying the remaining EKODE via LC-MS/MS.
Quantitative Data Summary
| Parameter | Value / Condition | Context | Reference |
| Recommended Storage | -20°C (Stock Solution) | Long-term stability (≥ 1 year) | |
| Effective Concentration | 0.5 - 5.0 µM | Aldosterone stimulation (rat adrenal cells) | |
| Effective Concentration | 10 µM | Antioxidant Response Element (ARE) activation | |
| Cytotoxic Concentration | > 32 µM | Observed in IMR-32 neuroblastoma cells |
Experimental Protocol: ARE-Luciferase Reporter Gene Assay
This protocol outlines a general procedure for measuring EKODE-mediated activation of the Antioxidant Response Element (ARE).
-
Cell Seeding: Seed cells (e.g., IMR-32 human neuroblastoma) in a multi-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect cells with an ARE-luciferase reporter plasmid and a control plasmid (e.g., β-galactosidase or Renilla luciferase for normalization) using a suitable transfection reagent.
-
EKODE Treatment: After 24 hours, replace the medium with fresh medium containing EKODE at various concentrations (e.g., 0.1, 1, 10, 25 µM) or a vehicle control (e.g., 0.5% DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 8-24 hours) to allow for gene expression.
-
Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and then lyse them using a passive lysis buffer.
-
Luminometry: Measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's instructions for the luciferase assay system.
-
Normalization: Normalize the firefly luciferase activity to the activity of the co-transfected control reporter to account for variations in transfection efficiency and cell number.
-
Data Analysis: Express the results as fold activation relative to the vehicle-treated control cells.
Section 4: Mandatory Visualizations
Diagrams of Pathways and Workflows
Caption: EKODE activates the Nrf2 signaling pathway via PI3K/Akt.
References
Validation & Comparative
A Head-to-Head Comparison: trans-EKODE-(E)-Ib versus 4-HNE in Protein Modification
For researchers, scientists, and drug development professionals, understanding the nuances of protein modification by reactive electrophiles is critical. This guide provides a comprehensive, data-driven comparison of two key lipid peroxidation products: trans-epoxy-keto-octadecenoic acid (trans-EKODE-(E)-Ib) and 4-hydroxynonenal (4-HNE). We delve into their reactivity, protein targets, functional consequences, and the experimental methods used to study them.
Executive Summary
Both this compound and 4-HNE are products of lipid peroxidation that can covalently modify proteins, leading to alterations in cellular signaling and function. 4-HNE is a well-studied α,β-unsaturated aldehyde known to form adducts with cysteine, histidine, and lysine residues, implicating it in a wide range of pathological conditions. This compound, a more recently characterized α,β-unsaturated epoxyketone, exhibits a unique reactivity profile, primarily targeting cysteine and histidine residues, with a notable stability of its cysteine adducts. This guide will explore these differences in detail, providing quantitative data, experimental protocols, and pathway diagrams to inform future research and therapeutic development.
Data Presentation: A Quantitative Look at Reactivity and Protein Adduction
The decision to focus on one electrophile over another in a research setting often comes down to its specific reactivity and the nature of the protein adducts it forms. Below, we summarize the key quantitative differences between this compound and 4-HNE.
| Feature | This compound | 4-Hydroxynonenal (4-HNE) |
| Molecular Formula | C₁₈H₃₀O₄ | C₉H₁₆O₂ |
| Molecular Weight | 310.4 g/mol | 156.22 g/mol |
| Primary Amino Acid Targets | Cysteine, Histidine (Lysine is unreactive)[1] | Cysteine > Histidine > Lysine[2][3] |
| Primary Reaction Type | Michael Addition[4] | Michael Addition, Schiff Base Formation[3] |
| Adduct Stability | Cysteine adducts are notably stable and irreversible. | Cysteine adducts can undergo retro-Michael addition, making them less stable under certain mass spectrometry conditions. Reduction with NaBH₄ can stabilize these adducts. Histidine adducts are generally more stable than cysteine or lysine adducts. |
| Reactivity with Cysteine | Rapid Michael addition followed by a slower, irreversible epoxide ring-opening to form a stable advanced lipoxidation end product (ALE). | Rapid and reversible Michael addition. |
Mechanisms of Protein Modification
The chemical structures of this compound and 4-HNE dictate their distinct mechanisms of protein modification.
This compound: This molecule possesses an α,β-unsaturated ketone and an epoxide ring. The primary mechanism of protein modification involves a rapid Michael addition of a nucleophilic amino acid residue, such as the thiol group of cysteine, to the β-carbon of the enone system. This is followed by a slower, irreversible intramolecular rearrangement where the newly formed enolate attacks the epoxide ring, leading to the formation of a stable heterocyclic advanced lipoxidation end product (ALE). Histidine residues can also form reversible Michael adducts.
4-Hydroxynonenal (4-HNE): As an α,β-unsaturated aldehyde, 4-HNE has two primary modes of reaction with proteins. The first is a Michael addition, where the nucleophilic side chains of cysteine, histidine, or lysine attack the β-carbon of the double bond. The second is the formation of a Schiff base between the aldehyde group of 4-HNE and the primary amine of a lysine residue. The reactivity of amino acids with 4-HNE generally follows the order of Cysteine > Histidine > Lysine.
Functional Consequences of Protein Modification
The adduction of proteins by these electrophiles can have profound effects on cellular signaling pathways, contributing to both physiological and pathological processes.
Signaling Pathways
This compound and the Antioxidant Response Element (ARE):
This compound is a potent activator of the Antioxidant Response Element (ARE), a key regulatory element in the promoter of numerous cytoprotective genes. This activation is mediated through the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2). Under basal conditions, Nrf2 is kept at low levels by its repressor protein, Keap1, which targets Nrf2 for ubiquitination and proteasomal degradation. Electrophiles like this compound are thought to modify specific cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, bind to the ARE, and initiate the transcription of antioxidant and detoxification enzymes.
4-HNE, the NRF2/KEAP1 Pathway, and Ferroptosis:
Similar to this compound, 4-HNE is a well-established activator of the Nrf2/Keap1 pathway. It covalently modifies specific cysteine residues on Keap1, leading to Nrf2 stabilization and the subsequent transcription of antioxidant genes.
Furthermore, 4-HNE is intricately linked to ferroptosis, an iron-dependent form of regulated cell death characterized by lipid peroxidation. 4-HNE can contribute to ferroptosis by modifying and inactivating key proteins involved in antioxidant defense, such as glutathione peroxidase 4 (GPX4), which is a crucial enzyme for detoxifying lipid peroxides.
Specific Protein Targets
The identification of specific protein targets is crucial for understanding the biological effects of these electrophiles.
This compound:
-
Human Serum Albumin (HSA): Reacts readily with Cys-34, a major free thiol in serum, as well as several histidine residues.
-
Other protein targets are an active area of research, with proteomics studies ongoing to identify a broader range of adducted proteins.
4-HNE: A vast number of protein targets for 4-HNE have been identified, reflecting its broad reactivity and involvement in numerous cellular processes. These include:
-
Cytoskeletal Proteins: Tubulin, actin, vimentin.
-
Signaling Proteins: Keap1, IKK.
-
Metabolic Enzymes: Glyceraldehyde-3-phosphate dehydrogenase (GAPDH), aldolase A.
-
Chaperones and Stress-Response Proteins: Heat shock proteins (HSPs).
Experimental Protocols
Accurate and reproducible detection and characterization of protein adducts are paramount. Here, we provide detailed methodologies for key experiments.
Mass Spectrometry for Adduct Identification
Mass spectrometry is the gold standard for identifying and localizing protein modifications.
Objective: To identify specific protein adducts of this compound or 4-HNE and map the modification sites.
Protocol:
-
Sample Preparation:
-
Incubate the protein of interest or cell lysate with this compound or 4-HNE at a desired concentration and time.
-
For 4-HNE adducts: To stabilize the potentially reversible Michael adducts, perform a reduction step with 0.1 M sodium borohydride (NaBH₄) in PBS for 30 minutes at room temperature.
-
Precipitate the proteins using a cold acetone/trichloroacetic acid (TCA) method.
-
Wash the protein pellet with cold acetone to remove excess reagents.
-
Resuspend the protein pellet in a denaturing buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5).
-
-
Proteolytic Digestion:
-
Reduce the protein disulfide bonds with dithiothreitol (DTT) and alkylate the resulting free thiols with iodoacetamide.
-
Dilute the sample to reduce the urea concentration to less than 1 M.
-
Digest the proteins into peptides using a protease such as trypsin (typically at a 1:50 enzyme-to-protein ratio) overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Acidify the peptide digest with formic acid.
-
Separate the peptides using reverse-phase liquid chromatography (LC) with a gradient of acetonitrile in water, both containing 0.1% formic acid.
-
Analyze the eluting peptides using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) operating in data-dependent acquisition (DDA) mode.
-
The mass spectrometer will acquire full MS scans to detect peptide precursor ions, followed by MS/MS fragmentation of the most intense ions to obtain sequence information.
-
-
Data Analysis:
-
Search the acquired MS/MS spectra against a protein sequence database using a search engine (e.g., Mascot, Sequest, or MaxQuant).
-
Specify the potential mass modifications corresponding to the adducts of this compound (+310.21 Da) or 4-HNE (+156.11 Da for Michael addition, +138.10 Da for Schiff base) on the relevant amino acid residues (Cys, His for EKODE; Cys, His, Lys for 4-HNE).
-
Validate the identified modified peptides and pinpoint the exact site of modification based on the fragmentation pattern in the MS/MS spectra.
-
Western Blotting for Adduct Detection
Western blotting is a widely used technique for the detection of specific proteins and their modifications.
Objective: To detect the presence of this compound or 4-HNE protein adducts in a complex protein sample.
Protocol:
-
Sample Preparation and SDS-PAGE:
-
Prepare protein lysates from cells or tissues treated with or without the electrophile.
-
Determine the protein concentration using a standard assay (e.g., BCA assay).
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween-20, TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the protein of interest or a primary antibody that recognizes the specific adduct (e.g., anti-4-HNE antibody) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Detect the chemiluminescent signal using an imaging system or X-ray film.
-
Conclusion
The choice between studying this compound and 4-HNE will depend on the specific research question. 4-HNE, with its extensive history of research, offers a wealth of information on its roles in various diseases and cellular pathways. Its reactivity with lysine, in addition to cysteine and histidine, provides a broader range of potential protein targets. However, the relative instability of its cysteine adducts can present technical challenges.
This compound, while less studied, presents exciting new avenues of investigation. Its unique and stable cysteine adducts make it an attractive biomarker for oxidative stress. Its potent activation of the Nrf2/ARE pathway suggests a significant role in cellular defense mechanisms. As research into this molecule continues, a more complete picture of its biological significance will undoubtedly emerge.
This guide provides a solid foundation for researchers to make informed decisions about which of these important lipid-derived electrophiles is most relevant to their work and how to approach their study in a rigorous and quantitative manner.
References
- 1. The generation of 4-hydroxynonenal, an electrophilic lipid peroxidation end product, in rabbit cornea organ cultures treated with UVB light and nitrogen mustard - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The unique reactivity of EKODE lipid peroxidation products allows in vivo detection of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
Comparative Reactivity of trans-EKODE-(E)-Ib: Cysteine vs. Histidine
A detailed guide for researchers on the differential reactivity of the lipid electrophile trans-EKODE-(E)-Ib with key amino acid residues.
trans-Epoxyketooctadecenoic acids (EKODEs) are a class of lipid peroxidation products derived from linoleic acid that have garnered significant interest due to their unique electrophilic properties and their role in cellular signaling and oxidative stress. A key aspect of their biological activity is their ability to form covalent adducts with nucleophilic amino acid residues in proteins, potentially altering protein function. This guide provides a comparative analysis of the reactivity of a specific EKODE isomer, this compound, with two crucial nucleophilic amino acids: cysteine and histidine.
Quantitative Data Summary
The reactivity of this compound with cysteine and histidine residues differs significantly in terms of reaction mechanism and adduct stability. While direct kinetic constants are not extensively reported in a comparative context, the available data indicates a clear distinction in their reaction profiles.
| Feature | Reaction with Cysteine | Reaction with Histidine | Reference |
| Initial Reaction | Rapid Michael Addition | Michael Addition | [1] |
| Secondary Reaction | Slow rearrangement and epoxide opening | No subsequent reaction reported; epoxide ring remains intact | [1][2] |
| Adduct Type | Irreversible Advanced Lipoxidation End Product (ALE) | Reversible Michael Adduct | [1] |
| Adduct Stability | Stable | Reversible | [1] |
Reaction Mechanisms
The interaction of this compound with cysteine and histidine proceeds through distinct chemical pathways, which dictates the nature and stability of the resulting adducts.
Reaction with Cysteine
The reaction with cysteine is a two-step process. Initially, the thiol group of cysteine acts as a nucleophile and attacks the β-carbon of the α,β-unsaturated ketone in this compound via a Michael addition. This is followed by a slower, intramolecular rearrangement that leads to the opening of the epoxide ring, resulting in a stable, irreversible advanced lipoxidation end product (ALE).
Reaction with Histidine
In contrast, the imidazole side chain of histidine also participates in a Michael addition to the α,β-unsaturated ketone of this compound. However, this reaction forms a Michael adduct that is reversible, and the epoxide ring of the EKODE molecule remains intact.
Experimental Protocols
The following are detailed methodologies for the synthesis and analysis of this compound adducts with cysteine and histidine derivatives, based on published research.
Preparation of this compound-Cysteine Adducts
-
Dissolution of EKODE: Dissolve 140 mg (0.452 mmol) of this compound in 1 mL of 20% acetonitrile in phosphate-buffered saline (PBS), pH 7.4.
-
Addition of Cysteine derivative: Add 85.6 mg (0.484 mmol) of N-acetyl-L-cysteine methyl ester to the EKODE solution.
-
Reaction Incubation: Stir the reaction mixture at room temperature overnight.
-
Extraction: Extract the mixture three times with 5 mL of ethyl acetate.
-
Drying and Filtration: Combine the organic layers, dry over sodium sulfate, and filter.
-
Analysis: The formation of the adduct can be monitored by UV spectroscopy, observing the time course of the reaction.
Synthesis of this compound-Histidine Adducts
-
Reactant Mixture: Mix 10 mg (32.3 µmol) of this compound with 34 mg (161 µmol) of N-acetyl-L-histidine methyl ester.
-
Reaction Incubation: Allow the reaction to proceed overnight at room temperature in 1 mL of 20% acetonitrile in PBS.
-
Use as a Competitor: These adducts can be used in competitive assays, such as ELISA, to assess antibody specificity.
Visualizing the Reaction Pathways
The distinct reactivity of this compound with cysteine and histidine can be visualized through the following reaction diagrams.
Caption: Comparative reaction pathways of this compound with cysteine and histidine.
The following diagram illustrates a logical workflow for assessing the differential reactivity of electrophilic lipids like this compound.
Caption: A logical workflow for comparing the reactivity of electrophilic lipids.
References
- 1. The unique reactivity of EKODE lipid peroxidation products allows in vivo detection of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of six epoxyketooctadecenoic acid (EKODE) isomers, their generation from nonenzymatic oxidation of linoleic acid, and their reactivity with imidazole nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Lipid Peroxidation Markers: Introducing trans-EKODE-(E)-Ib
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of trans-EKODE-(E)-Ib with established lipid peroxidation markers, namely F2-isoprostanes, malondialdehyde (MDA), and 4-hydroxynonenal (4-HNE). This document is intended to assist researchers in selecting the most appropriate biomarker for their studies by presenting available experimental data, detailed methodologies, and insights into the signaling pathways involved.
Introduction to Lipid Peroxidation and its Biomarkers
Lipid peroxidation is a critical process in cellular injury and is implicated in the pathophysiology of numerous diseases, including cardiovascular diseases, neurodegenerative disorders, and cancer.[1][2] It involves the oxidative degradation of lipids, leading to the formation of a complex array of products. The quantification of stable downstream products of this cascade serves as a reliable method to assess oxidative stress in vivo.[2][3] Among the most widely studied biomarkers are F2-isoprostanes, MDA, and 4-HNE. Recently, epoxyketooctadecenoic acids (EKODEs), such as this compound, have emerged as novel potential biomarkers of lipid peroxidation.[3]
Overview of Key Lipid Peroxidation Markers
This compound: An Emerging Biomarker
This compound is a product of the non-enzymatic oxidation of linoleic acid, an abundant polyunsaturated fatty acid in biological membranes. It belongs to the family of epoxyketooctadecenoic acids (EKODEs) and is characterized by its reactive α,β-unsaturated epoxyketone structure. This structure allows this compound to readily form stable adducts with biological nucleophiles, particularly cysteine residues in proteins. The formation of these stable adducts suggests that EKODEs may serve as cumulative markers of oxidative stress. Furthermore, this compound has been shown to activate the NRF2-ARE (Nuclear factor erythroid 2-related factor 2-antioxidant response element) signaling pathway, a key cellular defense mechanism against oxidative stress.
F2-Isoprostanes: The Gold Standard
F2-isoprostanes are a series of prostaglandin-like compounds formed from the free radical-catalyzed peroxidation of arachidonic acid. They are chemically stable and their levels are not significantly influenced by dietary lipid intake, making them a reliable index of endogenous oxidative stress. The measurement of F2-isoprostanes, typically by mass spectrometry, is widely regarded as the "gold standard" for assessing oxidative stress in vivo.
Malondialdehyde (MDA): A Widely Used but Less Specific Marker
Malondialdehyde (MDA) is one of the most frequently measured biomarkers of lipid peroxidation due to the simplicity of its detection method, the thiobarbituric acid reactive substances (TBARS) assay. MDA is a secondary product of the oxidation of polyunsaturated fatty acids. However, the TBARS assay is known for its lack of specificity, as thiobarbituric acid can react with other aldehydes and biomolecules, potentially leading to an overestimation of lipid peroxidation.
4-Hydroxynonenal (4-HNE): A Bioactive Aldehyde
4-Hydroxynonenal (4-HNE) is a major α,β-unsaturated aldehyde generated from the peroxidation of ω-6 polyunsaturated fatty acids. Due to its high reactivity, 4-HNE readily forms adducts with proteins, DNA, and phospholipids, thereby acting not only as a biomarker but also as a mediator of cellular damage and a signaling molecule.
Quantitative Data Comparison
While direct comparative studies providing quantitative performance data for this compound against other markers are still emerging, the following table summarizes the key characteristics of each biomarker based on available literature.
| Feature | This compound | F2-Isoprostanes | Malondialdehyde (MDA) | 4-Hydroxynonenal (4-HNE) |
| Precursor | Linoleic Acid | Arachidonic Acid | Polyunsaturated Fatty Acids | ω-6 Polyunsaturated Fatty Acids |
| Measurement Method | LC-MS/MS, Immunoassay (for adducts) | GC-MS, LC-MS/MS, Immunoassay | TBARS Assay (Colorimetric/Fluorometric), HPLC | ELISA, GC-MS, LC-MS/MS |
| Specificity | High (especially adducts) | Very High | Low to Moderate | High |
| Biological Activity | NRF2-ARE pathway activation | Pro-inflammatory | Cytotoxic, Genotoxic | Pro-apoptotic, Signaling Molecule |
| Sample Types | Plasma, Tissues | Urine, Plasma, Tissues, Cerebrospinal Fluid | Plasma, Serum, Tissues, Urine | Plasma, Tissues, Cells |
| Key Advantage | Potential as a cumulative marker of oxidative stress | Gold standard for in vivo oxidative stress assessment | Simple and cost-effective assay | Reflects bioactive aldehyde generation |
| Key Disadvantage | Limited comparative data and standardized protocols | Requires sophisticated equipment and expertise | Lack of specificity of the TBARS assay | High reactivity can make quantification challenging |
Signaling Pathways and Experimental Workflows
Lipid Peroxidation and Biomarker Formation
The process of lipid peroxidation is initiated by reactive oxygen species (ROS) attacking polyunsaturated fatty acids (PUFAs) in cell membranes. This leads to a chain reaction that generates lipid hydroperoxides, which are unstable and decompose to form a variety of secondary products, including the biomarkers discussed.
Caption: Formation of lipid peroxidation biomarkers from PUFAs.
This compound Signaling Pathway
This compound has been shown to activate the NRF2-ARE pathway. Under basal conditions, NRF2 is kept in the cytoplasm by KEAP1 and targeted for degradation. Electrophiles like this compound can modify KEAP1, leading to the stabilization and nuclear translocation of NRF2. In the nucleus, NRF2 binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, inducing the expression of antioxidant and cytoprotective proteins.
References
Elevated EKODE Levels: A Quantitative Comparison in Healthy vs. Diseased Tissues
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Epoxyketooctadecenoic acid (EKODE) levels in healthy versus diseased tissues, supported by experimental data. EKODE, a lipid peroxidation product derived from linoleic acid, has emerged as a significant biomarker and mediator in inflammatory diseases and cancer.[1][2] Understanding the quantitative differences in EKODE concentrations between normal and pathological states is crucial for advancing diagnostics and therapeutic strategies.
Quantitative Comparison of EKODE Levels
The following table summarizes the quantitative data on EKODE concentrations in healthy versus diseased tissue from a preclinical model of colorectal cancer (CRC).
| Tissue | Condition | EKODE Concentration (ng/mg of tissue) | Fold Change | Reference |
| Colon | Healthy (Control Mice) | ~1.5 | - | [1] |
| Colon | Colorectal Cancer (AOM/DSS-induced CRC Mice) | ~4.0 | ~2.7 | [1] |
Note: The values are estimated from the graphical representation in the cited study and are meant to illustrate the relative difference.
This data clearly demonstrates a significant increase in EKODE levels in cancerous colon tissue compared to healthy controls.[1] This elevation is attributed to the increased oxidative stress within the tumor microenvironment, which promotes the peroxidation of linoleic acid into EKODE.
Experimental Protocols
The quantification of EKODE in tissue samples is primarily achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS)-based lipidomics. This highly sensitive and specific technique allows for the accurate measurement of various lipid metabolites, including EKODE.
Key Experimental Steps:
-
Tissue Collection and Storage:
-
Freshly collected tissue samples are immediately snap-frozen in liquid nitrogen and stored at -80°C to prevent lipid degradation.
-
-
Lipid Extraction:
-
A weighed portion of the frozen tissue is homogenized in an ice-cold solvent mixture, typically methanol/water, to precipitate proteins and extract lipids.
-
The mixture undergoes centrifugation to separate the lipid-containing supernatant from the tissue pellet.
-
-
Sample Preparation for LC-MS/MS:
-
The lipid extract is dried, often under a stream of nitrogen or using a vacuum concentrator.
-
The dried residue is reconstituted in a solvent compatible with the LC-MS system, such as an acetonitrile/water mixture.
-
A final centrifugation step is performed to remove any remaining particulate matter before injection into the LC-MS/MS system.
-
-
LC-MS/MS Analysis:
-
The prepared sample is injected into a liquid chromatography system, where EKODE is separated from other lipid species based on its chemical properties.
-
The separated EKODE then enters the mass spectrometer, where it is ionized and fragmented.
-
The specific mass-to-charge ratio of the parent ion and its characteristic fragment ions are used for unambiguous identification and quantification.
-
Signaling Pathways and Experimental Workflow
EKODE exerts its pro-inflammatory and pro-tumorigenic effects by activating specific signaling pathways. The diagrams below illustrate the experimental workflow for EKODE quantification and the key signaling cascades it modulates.
References
Validating the Role of trans-EKODE-(E)-Ib in Neurodegenerative Disease Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of trans-EKODE-(E)-Ib and other Nrf2-activating compounds in the context of neurodegenerative disease models. This compound, a biologically active lipid peroxidation product of linoleic acid, has demonstrated cytoprotective effects in neuronal cells through the activation of the Antioxidant Response Element (ARE), a critical pathway in cellular defense against oxidative stress.[1] This mechanism suggests its potential as a therapeutic agent in diseases where oxidative stress is a key pathological feature, such as Alzheimer's and Parkinson's disease.
This document summarizes the available experimental data for this compound and compares it with established Nrf2 activators, sulforaphane and dimethyl fumarate (DMF), for which in vivo data in neurodegenerative disease models is available.
Performance Comparison of Nrf2 Activators
The following tables summarize the available quantitative data for this compound and its alternatives. It is important to note that while in vitro data exists for this compound, in vivo studies in specific disease models are not yet available in the public domain.
Table 1: In Vitro Activity of Nrf2 Activators in Neuronal Cells
| Compound | Cell Line | Assay | Key Findings | Reference |
| This compound | IMR-32 (Human Neuroblastoma) | ARE-luciferase reporter assay | Strong activation of the ARE. | [2] |
| Primary Cortical Neurons | NQO1 Induction | Induction of the ARE-regulated cytoprotective gene NQO1. | [1] | |
| Sulforaphane | SH-SY5Y (Human Neuroblastoma) | Nrf2 Translocation, Antioxidant Enzyme Expression | Increased Nrf2 nuclear translocation, leading to increased expression of SOD, CAT, and GST. | [3] |
| Dimethyl Fumarate (DMF) | SH-SY5Y (Human Neuroblastoma) | Nrf2 Pathway Activation | Activation of the Nrf2 pathway, confirmed by inhibition with trigonelline. | [4] |
Table 2: In Vivo Efficacy of Alternative Nrf2 Activators in Neurodegenerative Disease Models
| Compound | Disease Model | Animal Model | Key Findings | Reference |
| Sulforaphane | Alzheimer's Disease | 5xFAD mice | Ameliorated cognitive impairments and attenuated brain Aβ burden. | |
| Sulforaphane | Alzheimer's Disease | APP/PS1 mice | Decreased Aβ plaques, associated with increased p75 neurotrophin receptor expression. | |
| Dimethyl Fumarate (DMF) | Parkinson's Disease | MPTP mouse model | Reduced neuronal cell degeneration of the dopaminergic tract and behavioral impairments. | |
| Dimethyl Fumarate (DMF) | Parkinson's Disease | α-synuclein viral vector model | Exerted significant brain protective effect against α-synuclein toxicity by activating autophagy and modulating neuroinflammation. |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings.
Antioxidant Response Element (ARE) Luciferase Reporter Gene Assay
This protocol is based on the methodology used to assess ARE activation in IMR-32 human neuroblastoma cells.
-
Cell Culture and Transfection:
-
IMR-32 cells are cultured in appropriate media and conditions.
-
Cells are transiently transfected with a luciferase reporter plasmid containing ARE sequences upstream of the luciferase gene. A co-transfection with a vector expressing a second reporter (e.g., Renilla luciferase) is recommended for normalization of transfection efficiency.
-
-
Treatment:
-
Following transfection, cells are treated with various concentrations of this compound or control vehicle.
-
-
Cell Lysis and Luciferase Assay:
-
After the treatment period, cells are lysed using a suitable lysis buffer.
-
Luciferase activity in the cell lysates is measured using a luminometer according to the manufacturer's instructions for the specific luciferase assay system (e.g., Dual-Luciferase® Reporter Assay System).
-
-
Data Analysis:
-
The firefly luciferase activity is normalized to the Renilla luciferase activity for each sample.
-
The fold induction of ARE activity is calculated by comparing the normalized luciferase activity of treated cells to that of vehicle-treated control cells.
-
NQO1 Activity Assay
This assay measures the enzymatic activity of NAD(P)H:quinone oxidoreductase 1 (NQO1), a downstream target of Nrf2.
-
Cell Culture and Treatment:
-
Neuronal cells are cultured and treated with this compound or control vehicle for a specified period.
-
-
Preparation of Cell Lysates:
-
Cells are harvested and lysed to release intracellular proteins.
-
-
Enzyme Activity Measurement:
-
The NQO1 activity in the cell lysates is determined using a colorimetric assay kit. These kits typically involve the reduction of a specific substrate by NQO1 in the presence of NADH or NADPH, leading to a color change that can be measured spectrophotometrically.
-
The assay should be performed with and without a specific NQO1 inhibitor (e.g., dicoumarol) to determine the NQO1-specific activity.
-
-
Data Analysis:
-
The NQO1 activity is calculated based on the rate of change in absorbance and normalized to the total protein concentration of the lysate.
-
Conclusion
This compound demonstrates promising in vitro activity as an activator of the Nrf2/ARE pathway in neuronal cells, a key pathway for protection against oxidative stress implicated in neurodegenerative diseases. However, a significant gap in the current research is the lack of in vivo studies to validate these effects in relevant disease models. In contrast, other Nrf2 activators like sulforaphane and dimethyl fumarate have shown neuroprotective effects in animal models of Alzheimer's and Parkinson's disease, respectively.
Future research should focus on evaluating the in vivo efficacy and safety of this compound in established animal models of neurodegeneration. Such studies are essential to determine its true therapeutic potential and to enable a direct comparison with other Nrf2-modulating agents. The experimental protocols and comparative data presented in this guide provide a framework for these future investigations.
References
- 1. 美国GlpBio - this compound | Cas# 478931-82-7 [glpbio.cn]
- 2. iomcworld.org [iomcworld.org]
- 3. researchgate.net [researchgate.net]
- 4. The Neuroprotective Effect of Dimethyl Fumarate in an MPTP-Mouse Model of Parkinson's Disease: Involvement of Reactive Oxygen Species/Nuclear Factor-κB/Nuclear Transcription Factor Related to NF-E2 - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of EKODE signaling and other electrophiles
A Comparative Analysis of EKODE Signaling and Other Electrophiles for Drug Development
Introduction
In the landscape of molecular biology and drug discovery, electrophiles play a critical role as reactive species that can form covalent bonds with biological nucleophiles, thereby modulating protein function. This guide provides a comparative analysis of endogenous electrophiles, focusing on epoxyketooctadecenoic acids (EKODEs), and synthetic electrophilic "warheads" commonly employed in the design of covalent inhibitor drugs. EKODEs are lipid peroxidation products that act as signaling molecules and biomarkers of oxidative stress, while synthetic electrophiles are engineered for targeted therapeutic intervention.[1][2][3] Understanding the distinct reactivity, selectivity, and biological consequences of these different classes of electrophiles is crucial for researchers, scientists, and professionals in drug development.
EKODE: An Endogenous Electrophilic Signaling Molecule
EKODEs are a class of lipid peroxidation products derived from the reaction of linoleic acid with reactive oxygen and nitrogen species, a process often heightened during inflammation.[1][2] Their chemical structure, featuring an α,β-unsaturated epoxyketone, confers unique electrophilic properties that dictate their interaction with biological systems.
Reactivity and Mechanism of Action
The hallmark of EKODE's reactivity is its interaction with nucleophilic amino acid residues on proteins. Its unique chemical functionality allows for a specific reaction sequence with cysteine residues: a rapid Michael addition at the α,β-unsaturated ketone, followed by a slower, irreversible epoxide opening. This two-step process forms a stable advanced lipoxidation end product (ALE), which can alter the protein's function and serve as a persistent marker of oxidative damage. While EKODEs form stable adducts with cysteine, their interaction with other nucleophiles varies; they form reversible Michael adducts with histidine and do not appear to react with lysine.
Signaling Pathways and Biological Roles
EKODEs are not merely byproducts of cellular damage; they are active signaling molecules with distinct biological effects. Their documented roles include:
-
Activation of the Antioxidant Response Element (ARE): EKODEs can activate the ARE pathway, which upregulates the expression of cytoprotective genes.
-
Stimulation of Steroidogenesis: In adrenal cells, EKODEs have been shown to stimulate the production of corticosterone and aldosterone.
-
Pro-inflammatory Signaling: In the context of colorectal cancer, EKODEs can exacerbate inflammation and tumorigenesis through JNK-dependent mechanisms. This dual role as both a potential stress responder and a driver of pathology highlights the complexity of its signaling.
Synthetic Electrophiles in Covalent Drug Design
In contrast to endogenous electrophiles, synthetic electrophilic warheads are intentionally incorporated into drug candidates to achieve targeted, covalent inhibition of proteins. This strategy can offer significant therapeutic advantages, including enhanced potency, prolonged duration of action, and the ability to overcome drug resistance.
The design of these covalent inhibitors involves a careful balance: the electrophile must be reactive enough to form a bond with its intended target but selective enough to avoid widespread, off-target reactions that could lead to toxicity.
Common Electrophilic Warheads
A variety of electrophilic functional groups are used in drug design, each with characteristic reactivity and target preferences.
| Electrophile Class | Reactive Moiety | Common Nucleophilic Target(s) | Example Drug(s) / Inhibitor(s) | Mechanism |
| Michael Acceptors | α,β-Unsaturated Carbonyl | Cysteine | Afatinib, Ibrutinib, Osimertinib (Acrylamides) | Michael Addition |
| Vinyl Sulfonamides | Cysteine | KRAS G12C Inhibitors | Michael Addition | |
| Epoxides | Oxirane Ring | Cysteine, Serine, Histidine | Carfilzomib (contains an epoxyketone) | Ring Opening |
| Nitriles | Cyano Group | Cysteine | Cathepsin K inhibitors | Nucleophilic Add. |
| Heteroaromatics | Activated Aromatic Ring | Cysteine | Experimental inhibitors targeting kinases | SNAr |
| Esters (β-Lactones) | Strained Ester Ring | Serine | Orlistat | Acylation |
Comparative Analysis: EKODE vs. Synthetic Electrophiles
| Feature | EKODE (Endogenous Electrophile) | Synthetic Electrophiles (in Covalent Drugs) |
| Origin & Purpose | Naturally formed via lipid peroxidation; acts as a signaling molecule and biomarker of oxidative stress. | Rationally designed and synthesized to be part of a therapeutic agent for targeted protein inhibition. |
| Chemical Structure | α,β-unsaturated epoxyketone derived from linoleic acid. | Diverse "warheads" (e.g., acrylamides, vinyl sulfonamides, nitriles) attached to a scaffold that provides binding affinity. |
| Reactivity Profile | Unique two-step reaction with cysteine (Michael addition then epoxide opening); reversible with histidine. | Tuned for specific reactivity with a target nucleophile (most commonly cysteine) via a single reaction (e.g., Michael addition). |
| Selectivity | Reacts with available, reactive nucleophiles. Reactivity with Cys-34 of HSA is comparable to the lipid aldehyde HNE. | Selectivity is engineered through the combination of the warhead's intrinsic reactivity and the binding affinity of the scaffold. |
| Biological Outcome | Modulates signaling pathways (ARE, JNK), can be protective or pathogenic depending on context, serves as a disease biomarker. | Primarily therapeutic inhibition of a specific protein target to treat a disease. |
Experimental Protocols
Protocol: Assessing the Reactivity of EKODE with Nucleophiles
This protocol outlines the method used to monitor the reaction between EKODEs and N-acetyl-cysteine-methyl ester, a model for cysteine residues in proteins.
Objective: To determine the reaction kinetics of EKODE with a model cysteine nucleophile.
Materials:
-
trans-EKODE-(E)-Ib or trans-EKODE-(E)-IIb
-
N-acetyl-cysteine-methyl ester
-
Phosphate buffer (pH 7.4)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare stock solutions of EKODE isomers and N-acetyl-cysteine-methyl ester in an appropriate solvent (e.g., ethanol).
-
In a quartz cuvette, add phosphate buffer to a final volume of 1 mL.
-
Add the N-acetyl-cysteine-methyl ester stock solution to the cuvette to reach the desired final concentration.
-
Initiate the reaction by adding the EKODE stock solution to the cuvette.
-
Immediately begin monitoring the reaction by scanning the UV-Vis spectrum at regular time intervals (e.g., every 5 minutes). The disappearance of the EKODE chromophore (around 233 nm) indicates the progress of the reaction.
-
The reaction is monitored over a time course (e.g., 72 hours) to observe both the initial rapid Michael addition and the subsequent slower rearrangement/epoxide opening.
-
Analyze the spectral data to calculate reaction rates and observe the formation of different adducts over time.
Conclusion
The study of electrophiles offers a fascinating view into both natural biological processes and modern therapeutic design. Endogenous electrophiles like EKODE demonstrate a complex duality, acting as signaling molecules that can be either protective or pathological, while also serving as valuable biomarkers for inflammation and oxidative stress. Their unique reactivity, characterized by a two-step mechanism with cysteine, sets them apart from the more common electrophiles used in medicine.
In contrast, synthetic electrophiles used in covalent drugs are the product of rational design, where reactivity and selectivity are finely tuned to achieve a specific therapeutic outcome. By comparing these two classes, researchers can gain a deeper appreciation for the principles of covalent modification. The lessons learned from the reactivity of natural electrophiles like EKODE can inform the design of safer and more effective covalent drugs, while the tools developed for studying synthetic electrophiles can be applied to better understand the role of endogenous electrophiles in health and disease.
References
Safety Operating Guide
Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for trans-EKODE-(E)-Ib
Researchers and drug development professionals handling trans-EKODE-(E)-Ib, a biologically active lipid peroxidation product, must adhere to stringent safety protocols to mitigate potential hazards.[1][2] This guide provides essential, immediate safety and logistical information, including personal protective equipment (PPE) requirements, operational workflows, and disposal plans to ensure a safe laboratory environment. While a comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, its classification as a dangerous good for transport and known hazard classifications necessitate cautious handling.[2][3]
Hazard Profile: this compound is identified with the following hazard statements:
-
H225: Highly flammable liquid and vapor.[2]
-
H319: Causes serious eye irritation.
Given these classifications and its potential biological activity, it is prudent to handle this compound with the same precautions as other cytotoxic or potent compounds.
Personal Protective Equipment (PPE)
The following table summarizes the essential personal protective equipment for handling this compound, based on general guidelines for cytotoxic and hazardous compounds.
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Double Gloving | Wear two pairs of chemotherapy-rated nitrile gloves. The outer glove should be changed immediately upon contamination. |
| Body | Protective Gown | A disposable, lint-free, solid-front gown with long sleeves and tight-fitting cuffs is required. |
| Eyes/Face | Safety Goggles & Face Shield | Use chemical splash goggles that comply with ANSI Z87.1. A full-face shield should be worn over the goggles, especially when there is a risk of splashing. |
| Respiratory | Surgical Mask or Respirator | A surgical mask is necessary to prevent inhalation of aerosols. In the case of potential powder exposure or significant aerosol generation, a NIOSH-approved respirator (e.g., N95) should be used. |
| Feet | Shoe Covers | Disposable shoe covers should be worn to prevent the spread of contamination outside the work area. |
Experimental Workflow for Safe Handling
The following workflow provides a step-by-step guide for the safe handling of this compound, from receiving the compound to its final disposal.
Caption: Workflow for the safe handling and disposal of this compound.
Procedural Guidance
1. Receiving and Unpacking:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Transport the unopened package to the designated handling area, preferably a laboratory with controlled access.
2. Preparation:
-
Before opening the package, don all required personal protective equipment as detailed in the table above.
-
Conduct all manipulations of this compound within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.
3. Handling and Use:
-
When weighing the compound, use a containment balance or a balance within the fume hood.
-
For dilutions, add the solvent to the compound slowly to avoid splashing.
-
Ensure all containers are clearly labeled with the compound name, concentration, date, and appropriate hazard symbols.
4. Storage:
-
Store this compound in a cool, dry, and well-ventilated area, away from sources of ignition, as it is highly flammable.
-
Keep the container tightly closed when not in use.
5. Spill Management:
-
In the event of a spill, evacuate the immediate area and restrict access.
-
Wearing appropriate PPE, cover the spill with an absorbent material from a chemical spill kit.
-
Clean the area with a suitable decontaminating agent and dispose of all materials as hazardous waste.
6. Decontamination and Disposal:
-
After handling, decontaminate all work surfaces with an appropriate cleaning agent.
-
Dispose of all contaminated materials, including gloves, gowns, and labware, in designated and clearly labeled hazardous waste containers.
-
Follow your institution's and local regulations for the disposal of cytotoxic and flammable chemical waste.
By adhering to these safety protocols, researchers can minimize their risk of exposure and ensure a safe laboratory environment when working with this compound.
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
